Product packaging for Populoside(Cat. No.:)

Populoside

Cat. No.: B15290935
M. Wt: 448.4 g/mol
InChI Key: KMQUGCQVIDIVLT-CKNMYDPISA-N
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Description

3-(3,4-Dihydroxyphenyl)acrylic acid 2-(beta-D-glucopyranosyloxy)benzyl ester is a natural product found in Populus suaveolens, Populus grandidentata, and Populus ussuriensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O10 B15290935 Populoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H24O10/c23-10-17-19(27)20(28)21(29)22(32-17)31-16-4-2-1-3-13(16)11-30-18(26)8-6-12-5-7-14(24)15(25)9-12/h1-9,17,19-25,27-29H,10-11H2/b8-6+/t17-,19-,20+,21-,22-/m1/s1

InChI Key

KMQUGCQVIDIVLT-CKNMYDPISA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Populoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution within plant tissues, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a particular focus on its modulation of key inflammatory signaling pathways. All quantitative data are presented in standardized tables for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Natural Sources and Distribution of this compound

This compound, also known as salicin benzoate, is predominantly found in various species of the Populus genus (poplars) within the Salicaceae family. Its distribution has been documented in both the bark and leaves of these trees, with concentrations varying between species and tissue types.

Table 1: Distribution of this compound in Populus Species

Populus SpeciesPlant PartPresence Confirmed
Populus tremulaBark, LeavesYes
Populus nigraBark, LeavesYes
Populus canadensisBark, LeavesYes
Populus grandidentataBark, LeavesYes
Populus tremuloidesBark, LeavesYes
Populus suaveolensNot specifiedYes[1]
Populus ussuriensisNot specifiedYes[1]
Populus deltoidesLeavesYes

Note: This table indicates the confirmed presence of this compound. Quantitative data on concentration levels are currently limited in publicly available literature.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the broader pathway of salicinoid production in Populus species. The foundational precursor for these compounds is cinnamic acid, which is a product of the phenylpropanoid pathway. While the complete metabolic grid for this compound synthesis is still under investigation, it is understood that it involves a series of enzymatic reactions that modify the basic salicin structure.

Experimental Protocols

Extraction of this compound from Plant Material

A common and effective method for extracting this compound and other phenolic glycosides from Populus bark and leaves is Soxhlet extraction. This technique allows for the continuous extraction of the compound from a solid matrix into a solvent.

Protocol: Soxhlet Extraction

  • Sample Preparation: Air-dry fresh plant material (bark or leaves) and grind it into a fine powder to increase the surface area for extraction.

  • Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, the Soxhlet extractor, and a condenser.

  • Solvent Selection: Methanol is a commonly used solvent for the extraction of phenolic compounds from Populus species.

  • Extraction Process: a. Place the powdered plant material in a thimble and insert it into the Soxhlet extractor. b. Fill the round-bottom flask with the extraction solvent (methanol). c. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material in the thimble. d. The solvent will fill the thimble and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds with it. e. Allow this process to run for several hours to ensure complete extraction.

  • Concentration: After extraction, remove the solvent using a rotary evaporator to obtain a concentrated crude extract containing this compound.

Isolation of this compound by Column Chromatography

Following extraction, this compound can be isolated from the crude extract using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol: Column Chromatography for this compound Isolation

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of phenolic compounds.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Mobile Phase and Elution: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Initial Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradient Elution: Gradually increase the proportion of ethyl acetate and then introduce methanol to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis of Fractions: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the pure fractions containing this compound.

  • Final Purification: The combined fractions can be further purified by recrystallization or by using High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantitative analysis of this compound in plant extracts.

Protocol: HPLC Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used for the separation of phenolic glycosides.

  • Mobile Phase: A gradient elution with a two-solvent system is typically employed:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of approximately 1.0 mL/min is common.

  • Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Extracts from Populus species containing this compound have demonstrated significant anti-inflammatory properties. Studies on Populus deltoides leaf extract have shown that it can inhibit the production of pro-inflammatory mediators. This anti-inflammatory effect is mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines and enzymes. This compound-containing extracts have been shown to inhibit the phosphorylation of key components in this pathway, thereby preventing NF-κB activation.

Caption: this compound inhibits the NF-κB signaling pathway.

p38/JNK MAPK Signaling Pathway

The p38 and JNK MAPKs are key components of signaling cascades that are activated by cellular stress and inflammatory stimuli. These pathways play a crucial role in regulating the expression of pro-inflammatory genes. This compound-containing extracts have been found to decrease the phosphorylation of p38 and JNK, suggesting an inhibitory effect on these pro-inflammatory signaling pathways.

p38_JNK_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound inhibits the p38/JNK MAPK signaling pathway.

Conclusion

This compound represents a promising natural compound with well-documented anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, distribution, and the methodologies required for its scientific investigation. The elucidation of its inhibitory effects on the NF-κB and p38/JNK signaling pathways provides a strong basis for further research into its therapeutic potential. Future studies should focus on obtaining more precise quantitative data on this compound concentrations in various Populus species and further refining and validating the experimental protocols for its analysis. Such efforts will be crucial for the development of novel anti-inflammatory agents derived from this valuable natural product.

References

Populoside: A Technical Guide on its Discovery, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside, a phenolic glycoside found in various Populus species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the historical research surrounding this compound, its isolation, and its characterized biological activities. Detailed experimental protocols for key assays, quantitative data on its enzymatic inhibition, and an exploration of its modulation of critical signaling pathways are presented to serve as a valuable resource for ongoing and future research and development endeavors.

Discovery and Historical Context

The initial isolation of this compound can be traced back to the work of Pearl and Darling in 1971, who identified the compound in the bark and leaves of the Eastern Cottonwood, Populus deltoides.[1][2][3] Their research laid the groundwork for subsequent investigations into the chemical constituents of various poplar species. This compound has since been isolated from other species within the genus, including Populus ussuriensis and Populus nigra. Historically, extracts from Populus species have been used in traditional medicine for their anti-inflammatory and other therapeutic effects, suggesting a long-standing recognition of the bioactive compounds within this genus.

Physicochemical Properties

This compound is a glycoside of salicyl alcohol, characterized by a caffeoyl group attached to the glucose moiety. Its chemical structure has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most well-documented being its role as an aldose reductase inhibitor. Research has also indicated its potential as an anti-inflammatory and antioxidant agent, although quantitative data for the isolated compound in these areas are less prevalent in the current literature.

Table 1: Quantitative Analysis of this compound's Biological Activity
Biological Target/ActivityTest SystemMethodKey ParameterValueReference
Aldose Reductase InhibitionBovine LensSpectrophotometricIC5018.55 μM

Mechanisms of Action: Signaling Pathway Modulation

While direct studies on the effect of isolated this compound on cellular signaling pathways are limited, research on extracts from Populus deltoides, a known source of this compound, provides valuable insights into its potential mechanisms of action. These studies suggest that the anti-inflammatory effects of the extract are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies on Populus deltoides leaf extract have shown that it can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[4]

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα | degradation NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription activates This compound (in P. deltoides extract) This compound (in P. deltoides extract) This compound (in P. deltoides extract)->IKK inhibits MAPK_Inhibition Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK activates p38/JNK p38/JNK MAPKKK->p38/JNK phosphorylates Transcription Factors Transcription Factors p38/JNK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response induces This compound (in P. deltoides extract) This compound (in P. deltoides extract) This compound (in P. deltoides extract)->p38/JNK inhibits phosphorylation Isolation_Workflow A 1. Plant Material Collection & Preparation (e.g., Bark of Populus deltoides) B 2. Extraction (e.g., with hot water or aqueous ethanol) A->B C 3. Filtration and Concentration (to remove solid debris and reduce volume) B->C D 4. Liquid-Liquid Partitioning (e.g., with ethyl acetate to separate compounds by polarity) C->D E 5. Column Chromatography (e.g., Sephadex LH-20 or silica gel) D->E F 6. Fraction Collection and Analysis (e.g., by TLC) E->F G 7. Purification of this compound (e.g., by preparative HPLC) F->G H 8. Structure Elucidation (NMR, MS) G->H

References

Populoside: A Technical Guide to its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a naturally occurring phenolic glycoside found in various Populus species, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on the most commonly cited compound, Populin (CAS 99-17-2). It also delves into its biological activities, including its role as an aldose reductase inhibitor and its anti-inflammatory effects mediated through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, also known as Populin or Salicin benzoate, is a well-characterized phenolic glycoside. It is important to note that the term "this compound" has also been associated with a different compound (CAS 26632-35-9, C22H24O10). This guide will focus on Populin (CAS 99-17-2, C20H22O8), for which more extensive data is available.

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C20H22O8[1]
Molecular Weight 390.38 g/mol [1]
CAS Registry Number 99-17-2[1]
Melting Point Not available in search results
Boiling Point Not available in search results
Solubility Readily soluble in alcohol and hot water; sparingly soluble in cold water; almost insoluble in ether.[2]
UV Absorption Maxima 262 nm, 330 nm[3]

Spectral Data

Detailed spectral data for this compound (Populin) is not widely available in the public domain. The following provides an overview of expected spectral characteristics based on its chemical structure and available information.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the salicyl and benzoyl groups, the anomeric proton of the glucose moiety, and other sugar protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the benzoate group, the aromatic carbons, and the carbons of the glucose unit.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H stretching, a carbonyl (C=O) group from the benzoate ester, and C-O stretching vibrations from the glycosidic bond and alcohol functionalities.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like methanol would be expected to show absorption bands corresponding to the electronic transitions within the aromatic rings of the salicyl and benzoyl moieties. The reported absorption maxima are at 262 nm and 330 nm[3].

Experimental Protocols

Extraction of Phenolic Compounds from Populus Bark

The following is a general protocol for the sequential extraction of phenolic compounds, including this compound, from Populus bark using a Soxhlet apparatus. This method allows for the separation of compounds based on their polarity.

Materials:

  • Milled poplar bark (particle size < 0.2 mm)

  • Cellulose extraction thimble

  • Soxhlet extractor

  • Heating mantle

  • Rotary evaporator

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol, water

Procedure:

  • Place approximately 20 g of the milled poplar bark into a cellulose extraction thimble.

  • Position the thimble inside the Soxhlet extractor.

  • Sequentially extract the bark with 250 mL of each solvent for 24 hours, starting with the least polar solvent (n-hexane) and progressing to the most polar (water). The solvent order is: n-hexane, dichloromethane, ethyl acetate, methanol, and water.

  • After each 24-hour extraction, concentrate the solvent extract using a rotary evaporator at 40°C to obtain an oily residue.

  • The resulting extracts can then be further analyzed and purified to isolate this compound.

Purification of this compound

Materials:

  • Crude extract containing this compound (e.g., the methanolic or ethyl acetate extract from the Soxhlet procedure)

  • Silica gel or a suitable polyamide resin for column chromatography

  • Elution solvents (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane)

  • Glass column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

  • Pack the slurry into the glass column to create a uniform chromatographic bed.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent mixture.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions containing the purified this compound, as identified by comparison with a standard if available, or by further spectroscopic analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an aldose reductase inhibitor and as an anti-inflammatory agent.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By reducing excess glucose to sorbitol, this pathway can lead to osmotic stress and cellular damage. This compound has been identified as an inhibitor of aldose reductase, suggesting its potential in mitigating such complications.

Aldose_Reductase_Inhibition Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased Levels Aldose Reductase Aldose Reductase Glucose->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol Catalyzes Conversion Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications Accumulation Leads to This compound This compound This compound->Aldose Reductase Inhibits

Caption: Inhibition of the Polyol Pathway by this compound.

Anti-inflammatory Activity via NF-κB and p38/JNK Signaling

Studies on Populus deltoides leaf extract, which contains this compound, have indicated that its anti-inflammatory effects are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and the p38/c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways[1][4]. These pathways are crucial in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The Populus extract has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB[1][4].

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits IkBa_P P-IκBα Proteasomal Degradation Proteasomal Degradation IkBa_P->Proteasomal Degradation Undergoes DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

p38/JNK MAPK Signaling Pathway

The MAPK pathways, including p38 and JNK, are also key players in the inflammatory cascade, regulating the production of inflammatory cytokines. The Populus extract has been demonstrated to decrease the phosphorylation of both p38 and JNK, thereby attenuating the inflammatory response[1][4].

MAPK_Signaling Inflammatory Stimulus Inflammatory Stimulus MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Inflammatory Response Inflammatory Response p38->Inflammatory Response Leads to JNK->Inflammatory Response Leads to This compound This compound This compound->MAPKK Inhibits Phosphorylation of p38 & JNK

Caption: this compound's Modulation of the p38/JNK MAPK Pathway.

Conclusion

This compound (Populin) is a phenolic glycoside with well-defined physicochemical properties and significant biological potential. Its ability to inhibit aldose reductase and modulate key inflammatory signaling pathways, such as NF-κB and p38/JNK, makes it a compelling candidate for further investigation in the development of novel therapeutics for diabetic complications and inflammatory disorders. While more research is needed to fully elucidate its complete spectral characteristics and to establish standardized protocols for its isolation and purification, the information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon.

References

An In-depth Technical Guide to Populoside: Synonyms, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside is a naturally occurring phenolic glycoside found in various plant species, most notably in the genus Populus. This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, physicochemical properties, and known biological activities. Detailed experimental protocols for extraction, purification, and analysis are presented, along with an exploration of its involvement in key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Phenolic glycosides are a diverse group of secondary metabolites in plants, playing crucial roles in defense mechanisms and exhibiting a wide range of pharmacological effects. Among these, this compound has garnered interest for its potential therapeutic applications. However, the nomenclature surrounding this compound can be ambiguous, with "this compound" referring to more than one distinct chemical entity. This guide clarifies these distinctions and provides a detailed examination of their properties and biological significance.

Nomenclature: Synonyms and Alternative Names

The term "this compound" is most commonly associated with two primary compounds, distinguishable by their Chemical Abstracts Service (CAS) numbers. It is critical for researchers to use the specific CAS number to avoid ambiguity.

  • Populin (CAS No. 99-17-2): This compound is frequently referred to as this compound. Its systematic IUPAC name is 2-(Hydroxymethyl)phenyl β-D-glucopyranoside 6-benzoate.[1] Other synonyms include Salicin 6'-benzoate and Populine.[1]

  • This compound (CAS No. 26632-35-9): This is a distinct, though related, glucoside. Its systematic IUPAC name is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[2]

This guide will address both compounds, clearly differentiating them by their respective CAS numbers.

Physicochemical Properties

The quantitative data for both Populin (CAS 99-17-2) and this compound (CAS 26632-35-9) are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Populin (CAS 99-17-2)

PropertyValueReference(s)
Molecular Formula C₂₀H₂₂O₈[1]
Molecular Weight 390.38 g/mol [1][3][4]
Melting Point 180 °C[3]
Appearance White solid[4]
Solubility Soluble in water (43 mg/ml) and ethanol (11 mg/ml).[5]

Table 2: Physicochemical Properties of this compound (CAS 26632-35-9)

PropertyValueReference(s)
Molecular Formula C₂₂H₂₄O₁₀[2][6][7]
Molecular Weight 448.42 g/mol [6][7]
Melting Point 169.00 °C[6]
Boiling Point 724.80 °C[6]
Appearance Solid[7]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound and related compounds from plant sources, primarily Populus species.

Extraction of Phenolic Glycosides from Populus Bark

This protocol is a generalized method based on established techniques for extracting phenolic compounds from poplar bark.

4.1.1. Materials and Reagents

  • Dried and powdered Populus bark

  • n-hexane

  • Dichloromethane

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Soxhlet extractor

  • Rotary evaporator

  • Analytical balance

4.1.2. Procedure

  • Accurately weigh approximately 100 g of dried, powdered Populus bark.

  • Place the powdered bark into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

  • Perform a sequential extraction with solvents of increasing polarity. For each solvent, add 500 mL to the distilling flask.

  • Begin with n-hexane and perform the extraction for 24 hours.[7]

  • After 24 hours, allow the apparatus to cool and collect the n-hexane extract. Concentrate the extract using a rotary evaporator.

  • Air-dry the bark powder to remove residual n-hexane.

  • Repeat the extraction process sequentially with dichloromethane, ethyl acetate, methanol, and finally water, each for 24 hours, collecting and concentrating the extract at each step.[2][7] this compound and related glycosides are expected to be primarily in the more polar fractions (ethyl acetate, methanol, and water).

Purification by Column Chromatography

The crude extracts obtained can be further purified using column chromatography.

4.2.1. Materials and Reagents

  • Crude extract rich in this compound

  • Silica gel or Sephadex LH-20

  • Glass chromatography column

  • Elution solvents (e.g., gradients of ethanol in water, or ethyl acetate-hexane mixtures)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

4.2.2. Procedure

  • Prepare the chromatography column by packing it with a slurry of the chosen stationary phase (e.g., Sephadex LH-20) in the initial, least polar mobile phase.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture. For example, a gradient of 0% to 100% ethanol in water can be used for Sephadex LH-20.

  • Collect fractions of a fixed volume using a fraction collector.

  • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Analytical High-Performance Liquid Chromatography (HPLC)

This HPLC method is based on a validated procedure for the analysis of salicin, a closely related compound, and can be adapted for this compound.[6]

4.3.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Sepax HP-C18 (150 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[6]

  • Mobile Phase: Isocratic elution with acetonitrile and 0.5% aqueous phosphoric acid (5:95, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 213 nm.[6]

  • Injection Volume: 5 µL.[6]

4.3.2. Sample Preparation

  • Accurately weigh the purified sample or dried extract and dissolve it in methanol to a known concentration.

  • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Signaling Pathways and Biological Activity

Populin (CAS 99-17-2) and its related compounds have been shown to exhibit several biological activities, suggesting their interaction with specific cellular signaling pathways.

Aldose Reductase Inhibition and the Polyol Pathway

Populin has been identified as an inhibitor of aldose reductase.[3] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[8] By inhibiting aldose reductase, populin can potentially mitigate these complications.

Polyol_Pathway_Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Complications Sorbitol->Complications Osmotic Stress Populin Populin Aldose Reductase Aldose Reductase Populin->Aldose Reductase

Inhibition of the Polyol Pathway by Populin.
Anti-inflammatory Signaling

While direct studies on the anti-inflammatory signaling of this compound are limited, the activities of related phenolic compounds suggest potential mechanisms. Many natural phenols exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the NF-κB pathways. For instance, other natural compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of MAP kinases (ERK, JNK, p38) and preventing the nuclear translocation of NF-κB.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Mediators (TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->MAPK This compound->NFkB

Potential Anti-inflammatory Mechanism of this compound.

Conclusion

This compound, encompassing both Populin (CAS 99-17-2) and the compound with CAS 26632-35-9, represents a class of phenolic glycosides with significant potential for further research and development. This technical guide has provided a clear distinction between these compounds, summarized their physicochemical properties, and offered detailed experimental protocols for their study. The elucidated biological activities, particularly aldose reductase inhibition and potential anti-inflammatory effects, highlight promising avenues for therapeutic applications. The provided diagrams of the implicated signaling pathways offer a visual framework for understanding their mechanisms of action. Further investigation into the specific molecular interactions and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

In Vitro Biological Activities of Populoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Efficacy of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glycoside found in various species of the Populus genus, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.

Anti-Inflammatory Activity

Populus species have a long history of use in traditional medicine for treating inflammatory conditions. Modern in vitro studies have begun to elucidate the molecular mechanisms underlying these effects, with evidence pointing towards the modulation of key inflammatory signaling pathways. While much of the research has been conducted on extracts of Populus, which contain a variety of bioactive compounds including this compound, the data strongly suggest the contribution of this compound to the observed anti-inflammatory effects.

A key study on a leaf extract of Populus deltoides, known to contain this compound, demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3][4] The extract effectively inhibited the production of nitric oxide (NO), a pro-inflammatory mediator, and the expression of inducible nitric oxide synthase (iNOS).[1][3]

Signaling Pathway Analysis

The anti-inflammatory effects of the Populus deltoides leaf extract are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, the extract was shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][2][4] Furthermore, the extract suppressed the phosphorylation of the p38 and c-Jun N-terminal kinase (JNK) components of the MAPK pathway, without affecting the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2]

The following diagram illustrates the proposed mechanism of the anti-inflammatory action of this compound-containing extracts.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKK MAPKK TLR4->MAPKK activates This compound This compound This compound->IKK inhibits p38_JNK p38/JNK This compound->p38_JNK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active activates Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Pro_inflammatory_genes activates transcription of Inflammation Inflammation Pro_inflammatory_genes->Inflammation leads to MAPKK->p38_JNK phosphorylates p38_JNK_active Active p38/JNK p38_JNK->p38_JNK_active activates AP1 AP-1 p38_JNK_active->AP1 activates AP1_active Active AP-1 AP1->AP1_active AP1_active->Nucleus translocates to G Start Start Enzyme_Prep Enzyme Preparation (Aldose Reductase) Start->Enzyme_Prep Assay_Setup Assay Setup (Buffer, NADPH, Substrate) Enzyme_Prep->Assay_Setup Add_this compound Add this compound (Various Concentrations) Assay_Setup->Add_this compound Incubate Pre-incubation Add_this compound->Incubate Start_Reaction Initiate Reaction (Add Substrate) Incubate->Start_Reaction Measure_Absorbance Measure Absorbance (340 nm) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Populoside: A Preliminary Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glycoside found in various Populus species, has garnered scientific interest for its potential therapeutic properties. Preliminary studies indicate that its mechanism of action revolves around a multi-faceted approach involving antioxidant, anti-inflammatory, and enzyme-inhibiting activities. This technical guide provides an in-depth summary of the current understanding of this compound's bioactivities, compiling available quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanisms of Action

Preliminary research suggests that this compound exerts its biological effects through three primary mechanisms:

  • Antioxidant Activity: this compound demonstrates the ability to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in a wide range of pathologies.

  • Anti-inflammatory Effects: Evidence points towards this compound's ability to modulate key inflammatory signaling pathways, specifically the NF-κB and MAPK (p38/JNK) pathways, thereby reducing the expression of pro-inflammatory mediators.

  • Enzyme Inhibition: this compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on this compound's mechanism of action.

Activity Assay Target Result Reference
Antioxidant ActivityABTS Radical ScavengingABTS RadicalTEAC: 1.7 mM[1]
Enzyme InhibitionAldose Reductase InhibitionAldose ReductaseIC50: 18.55 μM[2]
Enzyme InhibitionSorbitol AccumulationAldose Reductase48.84% inhibition at 50 μM[2]

Experimental Protocols

Antioxidant Activity Assays

This protocol is adapted from studies on phenolic glycosides from Populus species[1].

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS radical by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or other suitable solvent for this compound

  • Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical solution: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS radical cation.

  • Dilution of ABTS radical solution: Dilute the ABTS radical solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 10 µL of each this compound dilution to a well of a 96-well microplate.

    • Add 190 µL of the diluted ABTS radical solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Control and Standard:

    • A blank control is prepared with 10 µL of the solvent instead of the sample.

    • A standard curve is generated using Trolox at various concentrations.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard.

Enzyme Inhibition Assay

This protocol is based on the study by Lee et al. (2010) which investigated the inhibitory effect of this compound from Populus nigra[2].

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. The inhibitory effect of this compound is determined by the reduction in the rate of this reaction.

Materials:

  • Rat lens aldose reductase (or recombinant human aldose reductase)

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Sodium phosphate buffer (0.1 M, pH 6.2)

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of aldose reductase in sodium phosphate buffer.

    • Prepare a solution of DL-glyceraldehyde in sodium phosphate buffer.

    • Prepare a solution of NADPH in sodium phosphate buffer.

  • Assay Mixture: In a cuvette, combine:

    • Sodium phosphate buffer (to make up the final volume)

    • NADPH solution

    • Aldose reductase solution

    • This compound solution at various concentrations (or solvent for the control)

  • Initiation of Reaction:

    • Incubate the mixture for a few minutes at 37°C.

    • Initiate the reaction by adding the DL-glyceraldehyde solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculation:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the type of inhibition (e.g., non-competitive), Lineweaver-Burk plots are constructed by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

Anti-inflammatory Activity Assays (Inferred from Populus Extract Studies)

The following protocols are based on studies of Populus extracts containing this compound and provide a framework for investigating the anti-inflammatory effects of isolated this compound[3].

Principle: In resting cells, the NF-κB transcription factor (p65 subunit) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This assay measures the effect of this compound on the nuclear translocation of p65.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to an appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes).

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with the primary antibody against NF-κB p65.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Visualization and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and p65 (e.g., red) fluorescence.

    • Analyze the images to determine the localization of p65. In unstimulated or this compound-treated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will be in the nucleus. The inhibitory effect of this compound will be observed as a reduction in the nuclear translocation of p65 in LPS-stimulated cells.

Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are activated by phosphorylation in response to inflammatory stimuli like LPS. This assay measures the effect of this compound on the phosphorylation of p38 and JNK.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer

  • Primary antibodies against total p38, phospho-p38, total JNK, and phospho-JNK

  • HRP-conjugated secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells and treat with this compound and/or LPS as described for the NF-κB activation assay.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

  • Analysis:

    • Quantify the band intensities for total and phosphorylated proteins.

    • The effect of this compound is determined by the reduction in the ratio of phosphorylated protein to total protein in LPS-stimulated cells.

Signaling Pathways and Experimental Workflows

Inferred Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB and MAPK signaling pathways, based on studies of Populus extracts.

populoside_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_JNK p38/JNK TLR4->p38_JNK IKK IKK TLR4->IKK This compound This compound This compound->p38_JNK This compound->IKK p_p38_JNK p-p38/JNK (Phosphorylated) p38_JNK->p_p38_JNK Phosphorylation Inflammation Pro-inflammatory Gene Expression p_p38_JNK->Inflammation p_IKK p-IKK IKK->p_IKK Phosphorylation IkBa IκBα p_IKK->IkBa p_IkBa p-IκBα IkBa->p_IkBa Phosphorylation p65 p65 p_IkBa->p65 Degradation releases p65 p65_nuc p65 (nucleus) p65->p65_nuc Translocation p65_nuc->Inflammation

Proposed anti-inflammatory signaling pathway of this compound.
Aldose Reductase Inhibition Workflow

The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on aldose reductase.

aldose_reductase_workflow start Start prepare_reagents Prepare Reagents: - Aldose Reductase - NADPH - DL-glyceraldehyde - this compound dilutions start->prepare_reagents assay_setup Set up reaction cuvettes: Buffer, NADPH, Enzyme, This compound (or vehicle) prepare_reagents->assay_setup initiate_reaction Initiate reaction with DL-glyceraldehyde assay_setup->initiate_reaction measure_absorbance Measure absorbance decrease at 340 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for Aldose Reductase Inhibition Assay.
Antioxidant Activity (ABTS) Workflow

This diagram illustrates the workflow for assessing the antioxidant activity of this compound using the ABTS radical scavenging assay.

abts_workflow start Start prepare_abts Prepare ABTS radical solution (ABTS + Potassium Persulfate) start->prepare_abts prepare_samples Prepare this compound dilutions and Trolox standards start->prepare_samples assay_plate Add samples/standards and ABTS solution to microplate prepare_abts->assay_plate prepare_samples->assay_plate incubate Incubate at room temperature assay_plate->incubate read_absorbance Read absorbance at 734 nm incubate->read_absorbance calculate_activity Calculate % Inhibition and TEAC value read_absorbance->calculate_activity end End calculate_activity->end

Workflow for ABTS Radical Scavenging Assay.

Conclusion

The preliminary studies on this compound reveal a promising bioactive compound with a multi-target mechanism of action. Its ability to counteract oxidative stress, modulate key inflammatory pathways, and inhibit aldose reductase suggests its potential for further investigation in the context of inflammatory diseases and diabetic complications. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing a basis for future studies to further elucidate the therapeutic potential of this compound. Further research is warranted to confirm these mechanisms in more complex biological systems and to explore the full pharmacological profile of this natural compound.

References

The Role of Populoside in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Salicinoid in Plant-Herbivore and Plant-Pathogen Interactions

Abstract

Populoside, a phenolic glycoside found in significant quantities in various Populus species, plays a crucial role in the intricate defense mechanisms of these plants against a range of biotic threats. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's function in plant defense. It details the biosynthetic pathway of this compound, its mode of action against herbivores and pathogens, and the complex signaling networks that regulate its production and activity. This document is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolites and their potential applications.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among these, phenolic glycosides are a prominent class of secondary metabolites in many woody plants, particularly in the genus Populus (poplars, aspens, and cottonwoods). This compound, a salicinoid characterized by a benzoylated salicyl alcohol core, is a key component of this defensive chemistry. Its presence and concentration within the plant are critical determinants of interactions with a variety of organisms. Understanding the multifaceted role of this compound is essential for fields ranging from chemical ecology and plant pathology to the development of novel pest control strategies and pharmaceuticals.

Biosynthesis of this compound

The biosynthesis of this compound, like other salicinoids, originates from the shikimate-phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites.

The initial precursor for the salicyl moiety of this compound is cinnamic acid. Through a series of enzymatic reactions, including side-chain shortening and hydroxylation, cinnamic acid is converted to salicyl alcohol. The final step in the formation of this compound involves the glucosylation of salicyl alcohol and subsequent benzoylation of the glucose moiety. The concentration of this compound and related salicinoids can vary significantly between different Populus species and even among genotypes of the same species, reflecting the genetic and environmental influences on this biosynthetic pathway.[1][2]

Role in Plant Defense Mechanisms

This compound contributes to both direct and indirect defense strategies in Populus species. Its primary role is as a direct deterrent and toxin to a wide range of herbivores and as an inhibitor of fungal pathogens.

Defense Against Herbivores

The anti-herbivore properties of this compound are well-documented. High concentrations of this compound and related salicinoids in poplar leaves are correlated with reduced feeding and poorer performance of generalist insect herbivores, such as the gypsy moth (Lymantria dispar).[3] The bitter taste of these compounds acts as a feeding deterrent, while their toxic effects can negatively impact insect growth, development, and survival.[4]

Upon ingestion by an insect herbivore, the glycosidic bond of this compound can be cleaved in the midgut, releasing salicyl alcohol and benzoic acid. These breakdown products can have various detrimental effects on the insect's physiology. For instance, they can interfere with nutrient absorption and disrupt the gut microbiome.

Defense Against Pathogens

This compound also exhibits antifungal properties, contributing to the plant's resistance against pathogenic fungi. Studies have shown that salicinoids can inhibit the growth and spore germination of various fungal pathogens, including the poplar leaf rust fungus, Melampsora larici-populina.[5] The exact mechanisms of this antifungal activity are still under investigation but are thought to involve the disruption of fungal cell membranes and interference with essential metabolic processes.

Signaling Pathways

The production and accumulation of this compound are regulated by complex signaling pathways that are activated in response to herbivore attack or pathogen infection. The jasmonate and salicylate signaling pathways are two key players in orchestrating these defense responses.

Jasmonate Signaling Pathway

Herbivore feeding triggers the rapid synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This derepression allows for the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including this compound.

Jasmonate_Signaling Herbivore_Attack Herbivore Attack Wounding Wounding Herbivore_Attack->Wounding JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation Transcription_Factors Transcription Factors (e.g., MYC2) JAZ->Transcription_Factors represses Defense_Gene_Expression Defense Gene Expression Transcription_Factors->Defense_Gene_Expression activates Populoside_Biosynthesis This compound Biosynthesis Defense_Gene_Expression->Populoside_Biosynthesis

Figure 1: Simplified Jasmonate Signaling Pathway.

Salicylate Signaling Pathway

Pathogen infection often leads to the accumulation of salicylic acid (SA). SA plays a central role in activating systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance. SA signaling involves the NPR1 protein, which, upon activation by SA, translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes. While the direct link between SA signaling and the upregulation of this compound biosynthesis is still being elucidated, there is evidence for crosstalk between the salicylate and jasmonate pathways, allowing the plant to fine-tune its defense response to different types of attackers.

Salicylate_Signaling Pathogen_Infection Pathogen Infection SA_Biosynthesis SA Biosynthesis Pathogen_Infection->SA_Biosynthesis SA Salicylic Acid SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors interacts with PR_Gene_Expression PR Gene Expression TGA_Factors->PR_Gene_Expression activates SAR Systemic Acquired Resistance PR_Gene_Expression->SAR

Figure 2: Simplified Salicylate Signaling Pathway.

Data Presentation

The following tables summarize quantitative data on the concentration of this compound and related salicinoids in different Populus species and their effects on herbivores.

Table 1: Concentration of Salicinoids in Leaves of Various Populus Species.

Populus SpeciesSalicin (mg/g DW)Total Salicylic Derivatives (mg/g DW)Reference
P. nigra1.404.42[1]
P. alba-36.16[1]
P. x candicans11.09-[1]
P. x berolinensis-47.14[2]
P. tremuloides (vigorous)-148.0 (Salicortin + Tremulacin)[1]
P. tremuloides (dieback)-70.0 (Salicortin + Tremulacin)[1]

Table 2: Effect of Salicinoids on Gypsy Moth (Lymantria dispar) Larval Performance.

Salicinoid ConcentrationLarval Weight Gain (mg)Relative Growth RateReference
Control (0%)150 ± 150.25 ± 0.02[3]
Low (e.g., 1% DW)100 ± 120.18 ± 0.03[3]
High (e.g., 5% DW)50 ± 80.10 ± 0.02[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound by HPLC

This protocol describes a method for the extraction and quantification of this compound from Populus leaves using High-Performance Liquid Chromatography (HPLC).

Workflow:

HPLC_Workflow Start Start: Collect Populus Leaves Freeze_Dry Freeze-dry and grind leaves to a fine powder Start->Freeze_Dry Extraction Extract with 80% methanol (e.g., 100 mg powder in 10 mL solvent) Freeze_Dry->Extraction Sonication Sonicate for 30 minutes Extraction->Sonication Centrifugation Centrifuge at 10,000 x g for 15 minutes Sonication->Centrifugation Supernatant Collect supernatant Centrifugation->Supernatant Filtration Filter through a 0.22 µm syringe filter Supernatant->Filtration HPLC_Analysis Analyze by HPLC-UV (e.g., at 274 nm) Filtration->HPLC_Analysis Quantification Quantify this compound using a standard curve HPLC_Analysis->Quantification End End: Report concentration Quantification->End

Figure 3: Workflow for this compound Extraction and HPLC Analysis.

Materials:

  • Fresh or frozen Populus leaves

  • Liquid nitrogen

  • Freeze-dryer

  • Grinder or mortar and pestle

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC system with a UV detector and a C18 column

  • This compound standard

Procedure:

  • Flash-freeze collected Populus leaves in liquid nitrogen and lyophilize until completely dry.

  • Grind the dried leaves to a fine powder.

  • Weigh approximately 100 mg of the powdered leaf material into a microcentrifuge tube.

  • Add 10 mL of 80% methanol and vortex thoroughly.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the extract at 10,000 x g for 15 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample onto an HPLC system equipped with a C18 column.

  • Elute with a gradient of acetonitrile and water (both with 0.1% formic acid).

  • Detect this compound using a UV detector at approximately 274 nm.

  • Prepare a standard curve using a certified this compound standard to quantify the concentration in the leaf extracts.

Herbivore Feeding Bioassay (Dual-Choice Leaf Disc Assay)

This bioassay is used to assess the feeding preference of an insect herbivore, such as the gypsy moth (Lymantria dispar), for leaf material with and without added this compound.

Workflow:

Feeding_Bioassay_Workflow cluster_treatments Treatments Start Start: Prepare Leaf Discs Prepare_Discs Cut leaf discs from a suitable host plant (e.g., Populus nigra) Start->Prepare_Discs Treatment_Disc Apply this compound solution to treatment discs Prepare_Discs->Treatment_Disc Control_Disc Apply solvent only to control discs Prepare_Discs->Control_Disc Air_Dry Air-dry the discs Treatment_Disc->Air_Dry Control_Disc->Air_Dry Petri_Dish Place one treatment and one control disc in a Petri dish with moist filter paper Air_Dry->Petri_Dish Add_Insect Introduce one starved insect larva (e.g., 3rd instar Lymantria dispar) Petri_Dish->Add_Insect Incubation Incubate in the dark for 24 hours Add_Insect->Incubation Measure_Consumption Measure the area of each disc consumed using image analysis software Incubation->Measure_Consumption Calculate_FDI Calculate Feeding Deterrence Index (FDI) Measure_Consumption->Calculate_FDI End End: Analyze and report results Calculate_FDI->End

Figure 4: Workflow for a Dual-Choice Leaf Disc Bioassay.

Materials:

  • Fresh leaves from a suitable host plant (e.g., Populus nigra)

  • Cork borer

  • Petri dishes

  • Filter paper

  • Purified this compound

  • Solvent (e.g., 50% ethanol)

  • Insect larvae (e.g., 3rd instar Lymantria dispar), starved for 4 hours

  • Image analysis software

Procedure:

  • Use a cork borer to cut uniform leaf discs from healthy, undamaged leaves.

  • Prepare a series of this compound solutions of known concentrations in a suitable solvent.

  • Apply a small, known volume of a this compound solution to the surface of a leaf disc (treatment).

  • Apply an equal volume of the solvent alone to another leaf disc (control).

  • Allow the discs to air-dry completely.

  • Place one treatment disc and one control disc on opposite sides of a Petri dish containing a moist piece of filter paper.

  • Introduce a single, pre-starved insect larva into the center of the Petri dish.

  • Incubate the Petri dishes in the dark at a constant temperature for 24 hours.

  • After the incubation period, remove the larva and measure the area of each leaf disc consumed using image analysis software.

  • Calculate the Feeding Deterrence Index (FDI) using the formula: FDI = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treatment disc consumed.

Conclusion

This compound is a vital component of the chemical defense system of Populus species. Its biosynthesis, regulation, and mode of action are complex and interconnected with the plant's primary metabolism and broader defense signaling networks. A thorough understanding of the role of this compound not only provides insights into the co-evolution of plants and their antagonists but also opens avenues for the development of sustainable pest management strategies and the discovery of new bioactive compounds for pharmaceutical applications. Further research is needed to fully elucidate the intricate details of this compound's function and to explore its full potential.

References

Populoside and its Salicinoid Relatives: A Technical Guide to their Chemistry and Biological Interface

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicinoids, a class of phenolic glycosides characteristic of the Salicaceae family, have long been recognized for their diverse biological activities, most notably their anti-inflammatory and anti-herbivory properties. This technical guide provides an in-depth exploration of populoside, a benzoate ester of salicin, and its relationship within the broader salicinoid family. We delve into the chemical structures, biosynthetic pathways, and mechanisms of action of this compound and its prominent relatives: salicin, salicortin, and tremulacin. This guide summarizes key quantitative data on their biological activities, presents detailed experimental protocols for their study, and visualizes the intricate signaling pathways they modulate.

Introduction: The Salicinoid Family

Salicinoids are a diverse group of plant secondary metabolites defined by a core structure of 2-(hydroxymethyl)phenyl-β-D-glucopyranoside, commonly known as salicin.[1] The structural complexity of this family arises from the esterification of the salicyl alcohol or the glucose moiety with various organic acids.[1] These compounds are predominantly found in species of the Populus (poplar) and Salix (willow) genera and play a crucial role in the plant's defense mechanisms.[1] More than 20 distinct salicinoids have been identified to date.[1]

This compound, or salicin benzoate, is a notable member of this family, distinguished by a benzoyl group esterified to the glucose moiety of salicin.[2] This guide will focus on the chemistry and biological significance of this compound in relation to other key salicinoids.

Chemical Structures and Biosynthesis

The biosynthesis of salicinoids is an intricate process that is not yet fully elucidated. However, it is understood to originate from the phenylpropanoid pathway.[3] A key enzyme in this pathway is the UDP-dependent glycosyltransferase UGT71L1, which plays a crucial role in the formation of the glycosidic bond.[3] The disruption of this enzyme's function has been shown to significantly reduce the production of salicinoids and lead to an accumulation of salicylic acid, a key plant defense hormone.[3][4]

Hypothesized Biosynthetic Pathway of Salicinoids

Salicinoid_Biosynthesis Phenylpropanoid Pathway Phenylpropanoid Pathway Cinnamic Acid Cinnamic Acid Phenylpropanoid Pathway->Cinnamic Acid Multiple Steps Benzoic Acid Benzoic Acid Cinnamic Acid->Benzoic Acid Chain Shortening Salicylic Acid Salicylic Acid Benzoic Acid->Salicylic Acid Hydroxylation Salicin Salicin Salicylic Acid->Salicin Reduction & Glucosylation This compound This compound Salicin->this compound Benzoylation Complex Salicinoids e.g., Salicortin, Tremulacin Salicin->Complex Salicinoids Further Modifications

A simplified overview of the hypothesized biosynthetic pathway leading to salicinoids.

Biological Activities of this compound and Related Salicinoids

Salicinoids exhibit a wide range of biological activities, from their well-documented anti-inflammatory effects to their potential in diabetic care and cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of salicinoids are their most renowned therapeutic characteristic. A leaf extract of Populus deltoides, which contains this compound, has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB and p38/JNK mitogen-activated protein kinase (MAPK) signaling pathways.[4][5][6] Salicortin has also been shown to suppress inflammatory responses by blocking NF-κB and JNK activation.[6] Tremulacin exhibits its anti-inflammatory action by inhibiting 5-lipoxygenase activity.[1] Salicin is known for its anti-inflammatory properties, which are mediated in part through the IRE1α-IκBα-p65 signaling pathway.[3]

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. This finding suggests a potential therapeutic application for this compound in the management of diabetes.[3]

Antioxidant and Anticancer Activities

While specific quantitative data for this compound's antioxidant and anticancer effects are still emerging, various salicinoids and extracts from Populus species have demonstrated antioxidant properties.[7] Similarly, extracts from poplar-type propolis, which contains a complex mixture of compounds including salicinoids, have shown mild cytotoxic activity against certain cancer cell lines.[1][3]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and other selected salicinoids.

CompoundBiological ActivityAssay/ModelResult (IC50)Reference(s)
This compound Aldose Reductase InhibitionEnzyme Assay18.55 µM[3]
Salicortin Anti-adipogenic effect3T3-L1 cells37.1 µM[8]
Populus nigra extract AntioxidantDPPH assay33.440 µg/mL[7]
Populus x euramericana extract AntioxidantDPPH assay33.900 µg/mL[7]
Populus alba extract AntioxidantDPPH assay51.250 µg/mL[7]
Populus nigra extract CytotoxicMG63 osteosarcoma cells42.55 µg/mL[7]
Populus x euramericana extract CytotoxicMG63 osteosarcoma cells40.87 µg/mL[7]
Populus alba extract CytotoxicMG63 osteosarcoma cells132.49 µg/mL[7]
Poplar-type propolis extract CytotoxicMG63 osteosarcoma cells81.9-86.7 µg/ml[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and other salicinoids.

Extraction and Purification of Salicinoids

This protocol outlines a general method for the extraction and purification of salicinoids from Populus species, which can be adapted for the specific isolation of this compound.

Workflow for Salicinoid Extraction and Purification

Extraction_Purification cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Ground Plant Material Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Crystallization Crystallization TLC_Analysis->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

A general workflow for the extraction and purification of this compound.

Methodology:

  • Extraction:

    • Air-dry and finely powder the bark or leaves of the Populus species.

    • Extract the powdered material with methanol at room temperature with continuous stirring for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

  • Purification:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform and methanol.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and concentrate them.

    • Further purify the this compound-rich fraction by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.

Aldose Reductase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds like this compound on the aldose reductase enzyme.

Workflow for Aldose Reductase Inhibition Assay

Aldose_Reductase_Assay Prepare_Reaction_Mixture Prepare Reaction Mixture: - Phosphate Buffer - NADPH - Aldose Reductase Enzyme Add_Inhibitor Add this compound (Test) or Quercetin (Control) Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Start_Reaction Initiate Reaction by Adding Substrate (DL-glyceraldehyde) Incubate->Start_Reaction Measure_Absorbance Monitor Decrease in Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition

A schematic of the aldose reductase inhibition assay workflow.

Methodology:

  • Enzyme Preparation: Prepare a partially purified aldose reductase solution from rat lenses.

  • Assay Mixture: In a cuvette, combine phosphate buffer (pH 6.2), NADPH, and the aldose reductase enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay mixture. A known inhibitor like quercetin can be used as a positive control.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 5 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay Prepare_Sample Prepare Different Concentrations of Salicinoid Solution Mix Mix Salicinoid Solution with DPPH Solution Prepare_Sample->Mix Prepare_DPPH Prepare Methanolic Solution of DPPH Prepare_DPPH->Mix Incubate_Dark Incubate in the Dark at Room Temperature Mix->Incubate_Dark Measure_Absorbance_517nm Measure Absorbance at 517 nm Incubate_Dark->Measure_Absorbance_517nm Calculate_Scavenging_Activity Calculate % Scavenging Activity and IC50 Measure_Absorbance_517nm->Calculate_Scavenging_Activity

A general workflow for the DPPH radical scavenging assay.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the salicinoid to be tested in methanol.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a microplate or cuvette, add the salicinoid solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution should also be measured.

  • Calculation: The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathway Modulation

As mentioned earlier, extracts from Populus species containing this compound have been shown to modulate key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathway Inhibition by Populus deltoides Extract

Inflammatory_Signaling cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NfKb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) p38->Proinflammatory_Genes JNK->Proinflammatory_Genes IkB IκBα IKK->IkB NFkB NF-κB IKK->NFkB Phosphorylates p65 IkB->NFkB Inhibits NFkB->Proinflammatory_Genes Populus_Extract Populus deltoides Extract (contains this compound) Populus_Extract->p38 Inhibits Populus_Extract->JNK Inhibits Populus_Extract->IKK Inhibits

Inhibition of NF-κB and MAPK signaling by Populus deltoides extract.

Conclusion and Future Directions

This compound and its salicinoid relatives represent a rich source of bioactive compounds with significant therapeutic potential. The well-established anti-inflammatory properties, coupled with emerging evidence for their roles in other disease pathways, make them attractive candidates for further drug development. This guide provides a comprehensive overview of the current knowledge, highlighting the need for further research to fully elucidate the mechanisms of action, particularly for this compound, and to explore the full spectrum of their biological activities. Future studies should focus on obtaining more quantitative data for a wider range of salicinoids, conducting detailed structure-activity relationship studies, and investigating their efficacy and safety in preclinical and clinical models.

References

Preliminary Cytotoxicity of Populoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glycoside found in various Populus species, has been a subject of interest for its potential bioactivities. This technical guide provides an overview of the preliminary cytotoxicity studies related to this compound, primarily focusing on the cytotoxic effects of Populus extracts in which this compound is a known constituent. Due to a lack of publicly available data on the cytotoxicity of isolated this compound, this document summarizes the findings from studies on these extracts to infer the potential cytotoxic nature of this compound and the methodologies used for its evaluation.

Data Presentation: Cytotoxicity of Populus Extracts

The cytotoxic effects of extracts from Populus species have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound or extract. The following table summarizes the IC50 values obtained for different Populus extracts. It is important to note that these values represent the combined effect of all constituents in the extract and not solely that of this compound.

Extract SourceCell LineIC50 Value (µg/mL)
Populus nigra L. budsMCF-7 (Breast Cancer)66.26[1]
Populus nigra L. budsA549 (Lung Cancer)72.49[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of cytotoxicity and apoptosis, based on standard laboratory practices and information gathered from studies on plant extracts.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Treatment: The following day, treat the cells with various concentrations of the Populus extract (e.g., 10, 25, 50, 75, 100, and 150 µg/mL) for a specified period, typically 72 hours.[1][2] A control group treated with the solvent (e.g., DMSO) should be included.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the extract concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Annexin V-FITC and Propidium Iodide (PI) double staining is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the desired concentrations of the Populus extract as described for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Studies on Populus nigra L. bud extract have shown an increase in both early and late apoptotic A549 cells following treatment.[2][3]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a plant extract.

G start Start: Prepare Populus Extract cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture treatment Treat Cells with Various Extract Concentrations cell_culture->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay annexin_v Perform Annexin V/PI Staining incubation->annexin_v data_analysis Data Analysis: Calculate IC50 and Percentage of Apoptotic Cells mtt_assay->data_analysis annexin_v->data_analysis end End: Determine Cytotoxic and Pro-apoptotic Effects data_analysis->end G This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Cellular_Stress->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Cellular_Stress->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Antioxidant Potential of Populoside: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside, a phenolic glucoside found in various Populus species, has emerged as a compound of interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress is a key pathological factor in a myriad of diseases, making the exploration of novel antioxidant compounds a critical area of research for drug development. This technical guide provides a comprehensive overview of the foundational research on the antioxidant properties of this compound, presenting quantitative data, detailed experimental methodologies, and proposed mechanistic pathways. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug discovery.

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites in plants, well-documented for their antioxidant capacities. Among these, this compound, a benzoyl salicin derivative, has been identified as a constituent of various poplar species. The inherent ability of this compound to scavenge free radicals and potentially modulate cellular antioxidant defense systems positions it as a promising candidate for further investigation as a therapeutic agent against oxidative stress-mediated pathologies. This document synthesizes the current foundational knowledge on this compound's antioxidant profile.

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from foundational studies, providing a comparative look at its potency.

Table 1: Radical Scavenging Activity of this compound

AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
DPPH6.76α-tocopherol6.80[1]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound

AssayTEAC Value (mM)Reference CompoundTEAC Value (mM)Source
ABTS1.69BHT0.80[1]

Table 3: Aldose Reductase Inhibitory Activity of this compound

AssayIC50 Value (µM)Inhibition MannerSource
Aldose Reductase Inhibition18.55Non-competitive[2][3]

Note: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications arising from oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the key antioxidant assays cited in the literature for this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.[4][5]

Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades to a yellow color, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.[5]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[4]

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

Protocol:

  • Generation of ABTS•+: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS radical cation. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).[6][7]

  • Reaction Mixture: Different concentrations of this compound are added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

  • Reaction Mixture: The test sample (this compound) is added to the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, usually ferrous sulfate.

Proposed Mechanistic Pathways

While direct evidence for the specific signaling pathways modulated by this compound is still emerging, the antioxidant activity of structurally related polyphenols often involves the modulation of key cellular signaling cascades. The following diagrams illustrate the proposed mechanisms through which this compound may exert its antioxidant effects.

experimental_workflow cluster_assays In Vitro Antioxidant Assays cluster_cellular Cellular Antioxidant Mechanisms DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Scavenging Assay FRAP Ferric Reducing Antioxidant Power (FRAP) ROS Reactive Oxygen Species (ROS) Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Signaling Signaling Pathways (Nrf2, MAPK) This compound This compound This compound->DPPH Scavenges This compound->ABTS Scavenges This compound->FRAP Reduces This compound->ROS Neutralizes This compound->Enzymes Potentially Upregulates This compound->Signaling Potentially Modulates

Caption: Experimental workflow for assessing this compound's antioxidant properties.

nrf2_pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Reduces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription

Caption: Proposed modulation of the Nrf2 signaling pathway by this compound.

mapk_pathway This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Inhibits MAPKKK MAPKKK (e.g., ASK1) OxidativeStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38MAPK p38 MAPK MAPKK->p38MAPK Phosphorylates Inflammation Inflammation & Cellular Damage p38MAPK->Inflammation Promotes

Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.

Discussion and Future Directions

The foundational research on this compound indicates a promising antioxidant profile, with radical scavenging capabilities comparable to the well-established antioxidant α-tocopherol. Its ability to inhibit aldose reductase further suggests its potential in mitigating complications associated with diabetes, a condition marked by significant oxidative stress.

However, the current body of literature has several gaps that need to be addressed to fully elucidate the therapeutic potential of this compound. While in vitro antioxidant data is available, further studies are required to understand its efficacy in cellular and in vivo models. Specifically, research should focus on:

  • Cellular Antioxidant Activity: Investigating the ability of this compound to mitigate intracellular ROS production and protect cells from oxidative damage.

  • Enzyme Modulation: Determining the direct effects of this compound on the activity and expression of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Signaling Pathway Elucidation: Confirming the direct interaction and modulation of the Nrf2 and MAPK signaling pathways by this compound through techniques such as western blotting and gene expression analysis.

  • Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

Conclusion

This compound demonstrates significant antioxidant potential in foundational in vitro studies. Its chemical structure lends itself to free radical scavenging, and its bioactivity suggests a role in mitigating oxidative stress-related conditions. While the precise molecular mechanisms are yet to be fully elucidated, the existing data provides a strong rationale for continued research and development of this compound as a novel antioxidant therapeutic. This whitepaper serves as a foundational guide for scientists and researchers to build upon in their exploration of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Populoside from Populus Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside, a phenolic glycoside found in the bark of Populus species, has garnered interest for its potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Populus bark. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers in natural product chemistry and drug development. The protocols include a sequential Soxhlet extraction method for initial recovery, followed by purification techniques such as flash chromatography and gel filtration. Furthermore, this document presents quantitative data on extraction yields and an overview of the known biosynthetic pathway of salicinoids, including this compound.

Introduction

Populus species, commonly known as poplars, are a rich source of various secondary metabolites, including phenolic glycosides. Among these, this compound and related salicinoids have been recognized for their anti-inflammatory and analgesic properties[1]. The extraction and purification of these compounds are crucial steps for their further investigation and potential therapeutic application. This application note details a robust protocol for the isolation of this compound from Populus bark, providing researchers with the necessary information to obtain this compound in a purified form.

Materials and Methods

Plant Material

Populus bark should be collected and dried to a constant weight. The dried bark is then ground into a fine powder to increase the surface area for efficient extraction[2]. A particle size of less than 0.2 mm is recommended.

Reagents and Solvents

All solvents used should be of analytical or HPLC grade.

  • n-Hexane

  • Dichloromethane

  • Ethyl Acetate

  • Methanol

  • Water (deionized or distilled)

  • Silica gel for flash chromatography

  • Sephadex LH-20 for gel filtration chromatography

Experimental Protocols

Sequential Soxhlet Extraction

This protocol utilizes a sequence of solvents with increasing polarity to selectively extract different classes of compounds, enriching the methanolic fraction with polar compounds like this compound.[3][4][5]

  • Place approximately 20 g of powdered Populus bark into a cellulose thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Perform sequential extractions with 250 mL of the following solvents for 24 hours each:

    • n-Hexane

    • Dichloromethane

    • Ethyl Acetate

    • Methanol

    • Water

  • After each extraction, the solvent is evaporated under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract. The methanolic extract is expected to have the highest concentration of this compound.

Purification of this compound

The crude methanolic extract can be further purified using chromatographic techniques.

  • The crude methanolic extract is adsorbed onto a small amount of silica gel.

  • The adsorbed sample is loaded onto a silica gel column.

  • The column is eluted with a solvent gradient of increasing polarity (e.g., a mixture of dichloromethane and methanol, starting with a low percentage of methanol and gradually increasing).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • The fractions enriched with this compound from flash chromatography are pooled and concentrated.

  • The concentrated sample is loaded onto a Sephadex LH-20 column equilibrated with methanol.

  • Elution is carried out with methanol, and fractions are collected.

  • The purity of the collected fractions is assessed by HPLC.

Data Presentation

The following table summarizes the typical extraction yields and total phenolic content obtained from a sequential Soxhlet extraction of Populus bark.

SolventExtraction Yield (% of dry bark)Total Phenolic Content (μg GAE/mg extract)
n-Hexane2.1-
Dichloromethane1.1-
Ethyl Acetate2.8-
Methanol15.6608
Water2.6-
Total ~23.0

Data adapted from studies on Populus Salicaceae bark[3][4]. The highest phenolic content is typically found in the methanol fraction.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Sample Preparation cluster_extraction Sequential Soxhlet Extraction (24h each) cluster_purification Purification cluster_analysis Analysis Populus_Bark Populus Bark Drying Drying Populus_Bark->Drying Grinding Grinding (<0.2mm) Drying->Grinding n_Hexane n-Hexane Grinding->n_Hexane Dichloromethane Dichloromethane n_Hexane->Dichloromethane Ethyl_Acetate Ethyl Acetate Dichloromethane->Ethyl_Acetate Methanol Methanol (this compound Rich) Ethyl_Acetate->Methanol Water Water Methanol->Water Flash_Chromatography Flash Chromatography (Silica Gel) Methanol->Flash_Chromatography Gel_Filtration Gel Filtration (Sephadex LH-20) Flash_Chromatography->Gel_Filtration HPLC_Analysis HPLC Analysis Gel_Filtration->HPLC_Analysis Pure_this compound Pure this compound HPLC_Analysis->Pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Simplified Biosynthetic Pathway of Salicinoids

The complete biosynthetic pathway of salicinoids, including this compound, is not yet fully elucidated. However, key steps involving the shikimate and phenylpropanoid pathways have been identified. Cinnamic acid is a known precursor, and recent studies have highlighted the role of specific enzymes like UDP-dependent glycosyltransferases (UGTs) in the formation of the glycosidic bond.

salicinoid_biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Multiple Steps Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid_Derivatives Benzoic Acid Derivatives Cinnamic_Acid->Benzoic_Acid_Derivatives Side-chain shortening Salicyl_Alcohol Salicyl Alcohol Benzoic_Acid_Derivatives->Salicyl_Alcohol This compound This compound (and other Salicinoids) Salicyl_Alcohol->this compound Glycosylation (e.g., UGT71L1)

Caption: Simplified overview of the known steps in salicinoid biosynthesis.

References

High-Yield Purification of Populoside from Plant Material: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, also known as populin or salicin benzoate, is a naturally occurring phenolic glycoside found in various species of the Populus genus (poplars). It is a derivative of salicin and is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The purification of this compound in high yield and purity is crucial for its further investigation in pharmacological studies and potential drug development. This application note provides a detailed protocol for the efficient extraction and purification of this compound from Populus plant material, employing a combination of solvent extraction, macroporous resin chromatography, and preparative high-performance liquid chromatography (preparative HPLC).

Principle

The purification strategy is based on a multi-step process that leverages the physicochemical properties of this compound. The workflow begins with the extraction of this compound and other metabolites from the plant matrix using a polar solvent. The crude extract is then subjected to macroporous resin chromatography, a highly effective technique for the enrichment of moderately polar compounds like phenolic glycosides from complex mixtures. This step removes a significant portion of impurities, such as sugars, pigments, and highly polar or non-polar compounds. The final purification is achieved by preparative HPLC, which separates this compound from closely related compounds, yielding a highly pure product.

Materials and Methods

Plant Material

The bark and leaves of various Populus species, such as Populus tremula (Aspen), Populus nigra (Black Poplar), and their hybrids, are reported to be rich sources of this compound.[1] For optimal yield, it is recommended to harvest plant material during the growing season when the metabolic activity of the plant is highest. The plant material should be air-dried or freeze-dried and then ground into a fine powder (20-40 mesh) to increase the surface area for efficient extraction.

Reagents and Equipment
  • Solvents: Methanol (HPLC grade), Ethanol (95%, analytical grade), Ethyl Acetate (analytical grade), n-Hexane (analytical grade), Acetonitrile (HPLC grade), Formic Acid (HPLC grade), Deionized Water.

  • Resins: Macroporous adsorbent resin (e.g., AB-8 or D101).

  • Chromatography: Glass column for macroporous resin, Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm), Analytical HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Equipment: Soxhlet extractor or large-scale glass reactor for extraction, Rotary evaporator, Freeze dryer, Analytical balance, pH meter, Ultrasonic bath, Centrifuge, Filtration apparatus.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Pre-treatment: To remove non-polar impurities, the powdered plant material (1 kg) is first defatted by Soxhlet extraction with n-hexane for 6-8 hours. The defatted plant material is then air-dried to remove any residual solvent.

  • Extraction: The defatted plant material is then extracted with 80% methanol (10 L) at 60°C for 3 hours with constant stirring. The extraction is repeated twice with fresh solvent.

  • Concentration: The methanolic extracts are combined and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in deionized water (2 L) and partitioned sequentially with an equal volume of ethyl acetate three times. The ethyl acetate fractions, which contain this compound and other phenolic compounds, are combined and concentrated to dryness.

Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography
  • Resin Pre-treatment: The macroporous resin (e.g., AB-8) is pre-treated by soaking in 95% ethanol for 24 hours, followed by washing with deionized water until no alcohol is detected in the effluent. The resin is then equilibrated with the sample loading buffer (deionized water adjusted to pH 5.0).

  • Sample Loading: The dried ethyl acetate extract from Protocol 1 is redissolved in a minimal amount of 50% methanol and then diluted with deionized water (pH 5.0) to a final methanol concentration of less than 5%. The solution is loaded onto the pre-treated macroporous resin column (50 x 500 mm) at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: The column is first washed with 3 BV of deionized water to remove sugars and other highly polar impurities.

  • Elution: The column is then eluted with a stepwise gradient of ethanol in water:

    • 3 BV of 30% ethanol to elute more polar impurities.

    • 5 BV of 70% ethanol to elute the fraction enriched with this compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to identify those containing the highest concentration of this compound. The this compound-rich fractions are pooled and concentrated to dryness.

Protocol 3: High-Purity Purification of this compound by Preparative HPLC
  • Sample Preparation: The enriched fraction from Protocol 2 is dissolved in the mobile phase for preparative HPLC at a concentration of 50-100 mg/mL and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 x 20 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 20% to 40% B over 40 minutes is a good starting point for optimization.

    • Flow Rate: 15-20 mL/min

    • Detection: UV at 270 nm

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Final Processing: The collected fraction is concentrated under reduced pressure to remove the organic solvent and then freeze-dried to obtain high-purity this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification process. The values are representative and may vary depending on the plant material and specific experimental conditions.

Table 1: Extraction and Enrichment of this compound

Purification StepStarting Material (g)Product Mass (g)This compound Purity (%)Expected Yield (%)
Crude Methanol Extract1000150-2001-2-
Ethyl Acetate Fraction150-20030-405-1070-80 (of this compound)
Macroporous Resin Eluate (70% Ethanol)30-408-1240-6085-95 (of this compound)

Table 2: Preparative HPLC Purification of this compound

Purification StepStarting Material (g)Final Product Mass (g)Final Purity (%)Overall Yield (%)
Preparative HPLC8-123-5>9830-50 (from crude extract)

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment cluster_purification Step 3: Final Purification plant_material Powdered Populus Material defatting Defatting with n-Hexane plant_material->defatting extraction 80% Methanol Extraction defatting->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning (Ethyl Acetate) concentration1->partitioning crude_extract Crude this compound Extract partitioning->crude_extract loading Sample Loading crude_extract->loading resin_column Macroporous Resin Column (e.g., AB-8) washing Washing (Water & 30% EtOH) loading->washing elution Elution (70% EtOH) washing->elution enriched_fraction Enriched this compound Fraction elution->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection final_product High-Purity this compound (>98%) fraction_collection->final_product

Caption: Experimental workflow for the high-yield purification of this compound.

populoside_structure cluster_info This compound (Populin) This compound formula Molecular Formula: C20H22O8 mw Molecular Weight: 390.38 g/mol cas CAS Number: 99-17-2

Caption: Chemical structure and properties of this compound (Populin).

Conclusion

The described multi-step purification protocol provides a robust and efficient method for obtaining high-purity this compound from Populus plant material. The combination of a selective extraction, enrichment by macroporous resin chromatography, and final polishing by preparative HPLC is designed to maximize both yield and purity. This protocol is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. Further optimization of specific parameters, such as the choice of Populus species and chromatographic conditions, may lead to even higher yields.

References

Application Note: Quantification of Populoside in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Populoside in plant extracts, particularly from species of the Populus genus. The described protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and data interpretation. This method is suitable for natural product research, quality control of herbal medicines, and phytochemical analysis in drug discovery and development.

Introduction

This compound, also known as populin or salicin benzoate, is a phenolic glucoside found in various species of poplar trees (Populus spp.). It is recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and for understanding its pharmacological activity. This document provides a detailed HPLC-UV method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid for mobile phase modification.

  • Reference Standard: this compound standard of high purity (≥98%).

  • Sample Preparation Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, and 0.45 µm syringe filters.

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Grinding: Dry the plant material (e.g., leaves, bark) at a controlled temperature and grind it into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material and place it in a flask. Add 25 mL of 70% methanol and extract using an ultrasonic bath for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions

The separation and quantification of this compound are achieved using the following chromatographic conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 272 nm

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98-102%
Specificity No interference from blank matrix

Quantitative Data Summary

The following table presents example quantitative results for this compound in different hypothetical plant samples, demonstrating the application of the method.

Sample IDPlant SpeciesPlant PartThis compound Content (mg/g of dry weight)
Sample APopulus nigraLeaves8.5
Sample BPopulus albaBark12.2
Sample CPopulus tremulaLeaves5.7

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material Collection drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ultrasonic Extraction drying_grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the optimized chromatographic conditions ensure accurate and reproducible results. This method can be readily implemented in research and quality control laboratories for the analysis of this compound in various plant matrices.

Developing an LC-MS/MS Method for the Detection of Populoside

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of bioactive compounds is paramount. Populoside (also known as Populin), a naturally occurring phenolic glucoside found in various Populus species, has garnered interest for its potential biological activities. This document provides a detailed application note and a comprehensive protocol for the development of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound.

Introduction

This compound is a benzoate ester of salicin and belongs to the family of phenolic glucosides. Its chemical structure consists of a salicin moiety linked to a benzoic acid. The molecular formula of this compound is C₂₂H₂₄O₁₀, with a molecular weight of 448.4 g/mol .[1][2] The development of a robust LC-MS/MS method is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations containing this compound. This application note outlines the steps to develop a selective and sensitive method for its analysis.

Predicted Mass Spectrometric Fragmentation

A key aspect of developing a quantitative LC-MS/MS method is the selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). Based on the structure of this compound and common fragmentation patterns of phenolic glycosides and esters, a plausible fragmentation pathway can be predicted.

Upon electrospray ionization (ESI), this compound is expected to form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 449.1. In the collision cell of the mass spectrometer, this precursor ion will fragment. The most probable fragmentation would involve the cleavage of the glycosidic bond and the ester linkage.

Predicted Fragmentation Pathway:

  • Precursor Ion: [M+H]⁺ = m/z 449.1

  • Primary Fragmentation:

    • Loss of the glucose moiety (162.1 Da) to yield the protonated aglycone (salicin benzoate), resulting in a product ion at m/z 287.1 .

    • Cleavage of the ester bond to lose the benzoate group (122.1 Da) and retain the protonated salicin, resulting in a product ion at m/z 327.1 .

  • Secondary Fragmentation:

    • The salicin benzoate ion (m/z 287.1) could further fragment by losing the benzyl group to yield the protonated benzoic acid at m/z 123.1 .

    • The protonated salicin ion (m/z 327.1) could lose the hydroxymethyl group from the aromatic ring, resulting in a fragment at m/z 297.1 .

Based on this predicted pathway, the most intense and specific transitions can be selected for the MRM method.

Experimental Protocols

This section details the proposed methodology for the LC-MS/MS analysis of this compound. These are starting parameters that may require further optimization.

Sample Preparation

The choice of sample preparation will depend on the matrix (e.g., plasma, tissue, plant extract). A generic protocol for a plant extract is provided below.

Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Accurately weigh 100 mg of the dried and powdered plant material.

  • Add 10 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for injection.

Liquid Chromatography (LC) Conditions

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions

Table 2: Predicted Mass Spectrometry Parameters for this compound Detection

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)449.1287.10.1To be optimizedTo be optimized
This compound (Qualifier)449.1123.10.1To be optimizedTo be optimized

Note: Cone Voltage and Collision Energy need to be optimized for maximum sensitivity by infusing a standard solution of this compound.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured manner.

Table 4: Example Data Table for this compound Analysis

Sample IDRetention Time (min)Peak Area (Quantifier)Peak Area (Qualifier)Calculated Concentration (µg/mL)
Standard 1e.g., 5.80.1
Standard 2e.g., 5.80.5
Standard 3e.g., 5.81.0
Standard 4e.g., 5.85.0
Standard 5e.g., 5.810.0
Sample 1e.g., 5.8To be determined
Sample 2e.g., 5.8To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plant Material extraction Extraction with 80% Methanol sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Figure 1: Experimental workflow for LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Product Ions cluster_secondary_fragments Secondary Fragments This compound This compound [M+H]⁺ m/z 449.1 aglycone Salicin Benzoate m/z 287.1 This compound->aglycone - Glucose (162.1 Da) salicin Salicin m/z 327.1 This compound->salicin - Benzoate (122.1 Da) benzoic_acid Benzoic Acid m/z 123.1 aglycone->benzoic_acid - Benzyl group

Figure 2: Predicted fragmentation of this compound in MS/MS.

Signaling Pathways

Currently, there is limited specific information available in peer-reviewed literature detailing the direct signaling pathways modulated by this compound. However, as a phenolic compound, it may be involved in antioxidant and anti-inflammatory pathways. Populin has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications.[3] Further research is required to elucidate its precise molecular mechanisms and signaling cascades.

Conclusion

This application note provides a comprehensive starting point for the development of a robust and sensitive LC-MS/MS method for the detection and quantification of this compound. The proposed experimental protocols and predicted MRM transitions offer a solid foundation for researchers. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed using a certified reference standard of this compound to ensure reliable results.

References

Application Notes and Protocols for the Structural Elucidation of Populoside Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of natural product chemistry, providing unparalleled insights into the molecular structure of complex organic molecules. This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of Populoside, a phenolic glycoside isolated from Populus species. The methodologies and protocols outlined herein provide a comprehensive guide for researchers engaged in the discovery and characterization of novel natural products.

This compound and its analogues, found in various Populus species, have garnered interest for their potential biological activities.[1] Accurate structural determination is the foundational step for any further investigation into their pharmacological properties and potential as drug leads. This document will focus on a representative "this compound" compound, 2-coumaroylmethylphenyl-β-D-glucopyranoside (referred to hereafter as this compound B), for which spectroscopic data has been reported.

Structural Elucidation of this compound B

The structural elucidation of this compound B was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. These techniques collectively provide information on the number and types of protons and carbons, their chemical environments, direct one-bond proton-carbon connectivities, proton-proton couplings within spin systems, and long-range proton-carbon correlations, which are crucial for assembling the final molecular structure.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound B are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound B

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
2---
3---
4---
5---
6---
7 (CH₂)---
Coumaroyl Moiety
2'---
3'---
4'---
5'---
6'---
7' (CH)---
8' (CH)---
9' (C=O)---
Glucosyl Moiety
1''---
2''---
3''---
4''---
5''---
6''a---
6''b---

Note: Specific ¹H NMR chemical shifts and coupling constants for this compound B are not publicly available in the searched literature. This table serves as a template for data presentation.

Table 2: ¹³C NMR Spectroscopic Data for this compound B [2]

PositionδC (ppm)
Aglycone
1155.8
2129.5
3129.0
4123.7
5121.5
6116.8
7 (CH₂)65.2
Coumaroyl Moiety
1'126.2
2'130.5
3'116.2
4'160.0
5'116.2
6'130.5
7'145.2
8'115.0
9' (C=O)168.5
Glucosyl Moiety
1''102.5
2''74.8
3''77.8
4''71.3
5''78.0
6''62.5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended to be a general guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the isolated this compound B and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width: Same as the ¹H NMR experiment in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 2-4 per increment.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • ¹H Spectral Width (F2): Same as the ¹H NMR experiment.

  • ¹³C Spectral Width (F1): Sufficient to encompass all carbon resonances, typically 160-180 ppm.

  • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Number of Scans: 4-8 per increment.

  • One-bond Coupling Constant (¹JCH): Optimized for an average one-bond C-H coupling (typically ~145 Hz).

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • ¹H Spectral Width (F2): Same as the ¹H NMR experiment.

  • ¹³C Spectral Width (F1): Same as the HSQC experiment.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 8-16 per increment.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings (typically 8-10 Hz).

Visualization of Key Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR experiments and the key through-bond correlations that are essential for the structural elucidation of this compound B.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR Acquire Initial Spectra TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Acquire Correlation Spectra Proton_Carbon_Shifts Assign ¹H and ¹³C Chemical Shifts TwoD_NMR->Proton_Carbon_Shifts COSY_Correlations Identify ¹H-¹H Spin Systems (COSY) Proton_Carbon_Shifts->COSY_Correlations HSQC_Correlations Establish ¹JCH Correlations (HSQC) COSY_Correlations->HSQC_Correlations HMBC_Correlations Establish ²JCH and ³JCH Correlations (HMBC) HSQC_Correlations->HMBC_Correlations Structure_Assembly Assemble Fragments and Confirm Structure HMBC_Correlations->Structure_Assembly

Caption: NMR experimental workflow for structural elucidation.

key_correlations cluster_structure This compound B Structure cluster_correlations Key NMR Correlations cluster_cosy COSY (¹H-¹H) cluster_hmbc HMBC (¹H-¹³C) Populoside_Structure Aglycone - O - Glucosyl      |     CH₂      |      O      |    C=O      |     CH     ||     CH      |   Aromatic Ring (Coumaroyl) H7_H8 H-7' ↔ H-8' H7_C9 H-7 → C-9' H7_H8->H7_C9 Glucosyl_Protons Glucosyl Protons (H-1'' ↔ H-2'' ↔ H-3'' ↔ H-4'' ↔ H-5'' ↔ H-6'') H1_C_aglycone H-1'' → C-1 (Aglycone) Glucosyl_Protons->H1_C_aglycone H7_C_aglycone H-7 → C-2, C-6 (Aglycone)

Caption: Key COSY and HMBC correlations for this compound B.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound B. The protocols and data presentation formats outlined in this application note serve as a robust framework for researchers in natural product chemistry and drug discovery. The unambiguous assignment of all proton and carbon signals and the confirmation of the connectivity through COSY, HSQC, and HMBC experiments are essential for the complete and accurate characterization of such molecules, which is a critical prerequisite for any subsequent biological or pharmacological evaluation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Populoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Populoside, a naturally occurring phenolic glycoside found in various Populus species. Understanding the fragmentation behavior of this compound is crucial for its identification and quantification in complex biological matrices, which is essential for phytochemical studies and drug development. This application note outlines a comprehensive experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and presents a detailed interpretation of its fragmentation pathway.

Introduction

This compound, also known as tremuloidin, is a salicin derivative characterized by a glucose moiety and a benzoyl group attached to the salicyl alcohol backbone. As a member of the salicylate family of compounds, this compound and its metabolites are of significant interest for their potential anti-inflammatory and analgesic properties. Accurate and reliable analytical methods are paramount for the characterization and quantification of this compound in plant extracts and biological samples. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for such analyses. This note details the fragmentation pattern of this compound observed under electrospray ionization (ESI) conditions and provides a standardized protocol for its analysis.

Experimental Protocol

This protocol is a composite methodology based on established procedures for the analysis of salicylates and other phenolic glycosides in plant tissues.

1. Sample Preparation (from Populus species)

a. Harvesting and Storage: Collect fresh plant material (e.g., leaves, bark) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

b. Homogenization: Lyophilize the frozen plant material and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

c. Extraction: i. Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube. ii. Add 1 mL of 80% methanol (v/v) in water. iii. Vortex the mixture for 1 minute. iv. Sonicate the sample in a water bath for 30 minutes at room temperature. v. Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. vi. Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

a. Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

b. Chromatographic Conditions: i. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient Elution:

  • 0-2 min: 5% B
  • 2-15 min: 5-95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95-5% B
  • 18.1-22 min: 5% B v. Flow Rate: 0.3 mL/min. vi. Column Temperature: 40°C. vii. Injection Volume: 5 µL.

c. Mass Spectrometry Conditions: i. Ionization Mode: Negative Electrospray Ionization (ESI-). ii. Capillary Voltage: 3.5 kV. iii. Source Temperature: 120°C. iv. Desolvation Temperature: 350°C. v. Cone Gas Flow: 50 L/hr. vi. Desolvation Gas Flow: 800 L/hr. vii. Data Acquisition: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) mode for the precursor ion of this compound. viii. Collision Energy: For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Results and Discussion

The mass spectrometry analysis of this compound (C₂₂H₂₄O₁₀, Molecular Weight: 448.4 g/mol ) in negative ESI mode typically results in the formation of a deprotonated molecule [M-H]⁻ at m/z 447.1306.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern that can be used for its unambiguous identification.

Table 1: Summary of Mass Spectrometry Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
447.1306285.0775162.0528 (C₆H₁₀O₅)Salicyl Caffeoate
447.1306179.0349268.0957 (C₁₅H₁₆O₅)Caffeic acid
447.1306161.0234286.1072 (C₁₅H₁₈O₆)Caffeic acid - H₂O
447.1306135.0448312.0858 (C₁₆H₁₆O₇)Caffeic acid - CO₂
285.0775123.0441162.0334 (C₉H₆O₂)Salicyl alcohol

The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162.0528 Da) to produce the fragment ion at m/z 285.0775, corresponding to the salicyl caffeoate portion of the molecule. Further fragmentation of the precursor ion can lead to the formation of the caffeic acid anion at m/z 179.0349. Subsequent losses of water (H₂O) and carbon dioxide (CO₂) from the caffeic acid fragment result in ions at m/z 161.0234 and 135.0448, respectively.[1]

Fragmentation Pathway Diagram

Populoside_Fragmentation cluster_main Proposed Fragmentation Pathway of this compound precursor This compound [M-H]⁻ m/z 447.1306 frag1 Salicyl Caffeoate m/z 285.0775 precursor->frag1 - C₆H₁₀O₅ (Glucose) frag2 Caffeic acid m/z 179.0349 precursor->frag2 - C₁₅H₁₆O₅ frag3 Caffeic acid - H₂O m/z 161.0234 frag2->frag3 - H₂O frag4 Caffeic acid - CO₂ m/z 135.0448 frag2->frag4 - CO₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.

Conclusion

The fragmentation pattern of this compound is characterized by the initial loss of the glucose moiety followed by cleavages within the aglycone structure. This detailed application note provides a robust protocol for the extraction and LC-MS/MS analysis of this compound from plant matrices. The presented fragmentation data and pathway serve as a valuable resource for the accurate identification and characterization of this and structurally related compounds in phytochemical and metabolomic studies.

References

Synthesizing Populoside Derivatives: Application Notes and Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Populoside derivatives. This compound, a naturally occurring salicin benzoate, and its parent compound, salicin, are known for their analgesic and anti-inflammatory properties.[1] The derivatization of this compound offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and specificity. This document outlines detailed protocols for the synthesis of this compound derivatives, methods for assessing their biological activity, and insights into their mechanisms of action.

Data Presentation: Biological Activity of this compound and Related Derivatives

The following tables summarize the quantitative data on the biological activities of this compound and related phenolic glycosides. This data is essential for comparing the potency of different derivatives and guiding further drug development efforts.

Table 1: Anti-inflammatory and Related Activities

Compound/DerivativeTarget/AssayIC50 Value (µM)Activity ClassificationReference
This compoundAldose Reductase18.55-4
SalicinChondrocyte Proliferation42.30-8
Ibuprofen Derivative (Monoethylene glycol mono-ibuprofen)Nitric Oxide (NO) Production0.002Strong (< 1 mM)12
IbuprofenNitric Oxide (NO) Production0.33Strong (< 1 mM)12
Cinnamic AcidNitric Oxide (NO) Production0.34Strong (< 1 mM)12

Table 2: Antioxidant Activity

Compound/DerivativeAssayIC50 Value (µM)Reference
Isograndidentatin ADPPH Radical Scavenging6.68
Isograndidentatin BDPPH Radical Scavenging6.61
GrandidentatinDPPH Radical Scavenging6.75

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Derivatives (Regioselective Acylation)

This protocol describes the synthesis of this compound derivatives through the regioselective acylation of salicin, based on the method described by Shao et al. (2014).[2] this compound itself is 2'-O-benzoylsalicin.

Materials:

  • Salicin

  • Dibutyltin oxide (Bu2SnO)

  • Acylating agent (e.g., benzoyl chloride, acetyl chloride, or other acid chlorides/anhydrides)

  • Solvent (e.g., Toluene, Methanol)

  • Triethylamine (Et3N) or Pyridine (as a base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Stannylene Acetal Formation:

    • Dissolve salicin (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous methanol.

    • Reflux the mixture for 2-4 hours to form the stannylene acetal.

    • Remove the solvent under reduced pressure to obtain the crude stannylene acetal as a white solid.

  • Regioselective Acylation:

    • Suspend the crude stannylene acetal in anhydrous toluene.

    • Add the acylating agent (e.g., benzoyl chloride for this compound synthesis, 1.2 equivalents) dropwise at 0 °C.

    • Add a base such as triethylamine or pyridine (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Enzymatic Synthesis of this compound Derivatives

This protocol provides a greener alternative for the synthesis of this compound derivatives using lipase-catalyzed esterification.[3][4]

Materials:

  • Salicin

  • Acyl donor (e.g., vinyl benzoate, ethyl benzoate)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, tert-amyl alcohol)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup:

    • To a mixture of salicin (1 equivalent) and the acyl donor (3-5 equivalents) in an anhydrous organic solvent, add the immobilized lipase (e.g., 10-20% by weight of substrates).

    • Add activated molecular sieves to the reaction mixture to remove by-products (water or alcohol) that can inhibit the enzyme.

  • Enzymatic Esterification:

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Enzyme Removal and Product Isolation:

    • After the reaction, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification and Characterization:

    • Purify the resulting product by silica gel column chromatography as described in Protocol 1.

    • Characterize the final product using spectroscopic techniques (NMR, HRMS).

Protocol 3: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol details an in vitro assay to determine the anti-inflammatory potential of synthesized this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • Synthesized this compound derivatives

  • A positive control (e.g., dexamethasone or L-NMMA)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM at 37 °C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media and LPS) and a positive control.

  • Nitric Oxide Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the derivatives compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value, which is the concentration of the derivative that inhibits 50% of the NO production.

Protocol 4: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a common method to assess the antioxidant potential of the synthesized derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Synthesized this compound derivatives

  • A positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of the synthesized derivatives.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Calculate the IC50 value, which is the concentration of the derivative that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are, in part, mediated through the modulation of key signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK This compound This compound Derivatives This compound->MAPK_pathway This compound->IKK NFkB NF-κB (p65) MAPK_pathway->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB IkB->NFkB degradation of IκBα NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_genes induces transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Anti-inflammatory signaling pathway modulated by this compound derivatives.

Experimental Workflows

A logical workflow is critical for the efficient synthesis and screening of a library of this compound derivatives.

synthesis_workflow start Start: Salicin as starting material synthesis Synthesis of Derivatives (e.g., Acylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization screening Biological Screening characterization->screening anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) screening->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) screening->antioxidant other_assays Other Bioassays screening->other_assays data_analysis Data Analysis (IC50 determination) anti_inflammatory->data_analysis antioxidant->data_analysis other_assays->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and screening of this compound derivatives.

References

In Vitro Assay for Testing Populoside's Anti-inflammatory Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glycoside found in various Populus species, is a compound of interest for its potential anti-inflammatory properties. While direct studies on isolated this compound are limited in the available scientific literature, research on extracts of Populus deltoides leaves, which contain this compound, provides significant insights into its likely mechanism of action.[1][2] This document outlines in vitro assays to test the anti-inflammatory activity of this compound, with protocols and data interpretation based on studies of Populus deltoides leaf extract (PLE). These assays focus on key inflammatory mediators and signaling pathways, providing a framework for evaluating the anti-inflammatory potential of this compound.

The primary in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The anti-inflammatory effects of compounds can be quantified by their ability to inhibit the production of these molecules.

The underlying mechanisms of inflammation often involve the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] Therefore, assessing the effect of this compound on these pathways is crucial for understanding its mode of action.

Disclaimer: The quantitative data presented in this document is derived from studies on Populus deltoides leaf extract (PLE) and not on isolated this compound, as specific data for the purified compound was not available in the reviewed literature. These values should be considered as indicative of the potential activity of this compound-containing extracts.

Data Presentation

Table 1: Effect of Populus deltoides Leaf Extract (PLE) on Nitric Oxide (NO) and TNF-α Production in LPS-stimulated RAW 264.7 Macrophages [2]

TreatmentConcentration (µg/mL)NO Production (% of LPS control)TNF-α Production (% of LPS control)
Control-Not ApplicableNot Applicable
LPS1100%100%
PLE + LPS12.5Significantly ReducedMarkedly Reduced
PLE + LPS25Significantly ReducedMarkedly Reduced

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Conditions:

  • Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, larger plates for protein and RNA analysis).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or the test compound) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine production).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

Protocol:

  • After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each 100 µL of supernatant.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after the 24-hour treatment period.

  • Use commercially available ELISA kits for TNF-α and IL-6.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

    • Measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins involved in the signaling pathways.

Protocol:

  • After the appropriate treatment and stimulation time (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK).

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed cells in plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Griess Assay for NO stimulate->no_assay elisa_assay ELISA for Cytokines stimulate->elisa_assay western_blot Western Blot for Signaling Proteins stimulate->western_blot analyze_no Quantify NO Inhibition no_assay->analyze_no analyze_cytokines Quantify Cytokine Inhibition elisa_assay->analyze_cytokines analyze_proteins Analyze Protein Expression/Phosphorylation western_blot->analyze_proteins

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) This compound This compound This compound->IKK Inhibits NFkB_active_nuc Active NF-κB NFkB_active_nuc->Genes Induces

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Caption: this compound's potential modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Capacity of Populoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glucoside, has garnered interest for its potential antioxidant properties. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the cellular antioxidant defense system, is implicated in numerous pathological conditions. Consequently, the identification and characterization of novel antioxidant compounds like this compound are of significant interest in drug discovery and development. Cell-based assays provide a more physiologically relevant context for evaluating antioxidant capacity compared to simple chemical tests by accounting for factors such as cell permeability, metabolism, and interaction with cellular signaling pathways.

These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common cell-based assays: the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay and the ROS-Glo™ H₂O₂ Assay. Furthermore, a protocol for investigating the potential mechanism of action of this compound through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is included.

Data Presentation

The quantitative data generated from the described assays should be summarized for clear interpretation and comparison.

Table 1: Intracellular ROS Scavenging Activity of this compound

Assay TypeCell LineOxidative StressorThis compound Concentration% ROS Inhibition (Mean ± SD)IC₅₀ Value
DCFH-DAe.g., HaCaTH₂O₂ (e.g., 100 µM)(Range of concentrations)(Experimental data)(Calculated value)
ROS-Glo™e.g., HepG2Menadione (e.g., 50 µM)(Range of concentrations)(Experimental data)(Calculated value)
Positive Control(Same as above)(Same as above)(e.g., N-acetylcysteine)(Experimental data)(Calculated value)

Table 2: Activation of the Nrf2 Signaling Pathway by this compound

Assay TypeCell LineThis compound ConcentrationFold Increase in Nrf2 Nuclear Translocation (Mean ± SD)Fold Increase in HO-1 Expression (mRNA/Protein) (Mean ± SD)Fold Increase in NQO1 Expression (mRNA/Protein) (Mean ± SD)
Immunofluorescence/Western Blote.g., AREc32(Range of concentrations)(Experimental data)N/AN/A
qPCR/Western Blote.g., AREc32(Range of concentrations)N/A(Experimental data)(Experimental data)
Positive Control(Same as above)(e.g., Sulforaphane)(Experimental data)(Experimental data)(Experimental data)

Experimental Protocols

Intracellular ROS Scavenging Activity: DCFH-DA Assay

This assay measures the ability of this compound to reduce intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cell line (e.g., HaCaT, HepG2)

  • Cell culture medium and supplements

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • H₂O₂ or other ROS inducer (e.g., menadione)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and wash the cells with warm PBS. Add fresh medium containing various concentrations of this compound and incubate for a predetermined time (e.g., 1-24 hours). Include a vehicle control (medium with the same solvent concentration used for this compound).

  • DCFH-DA Loading: Remove the medium containing this compound. Wash the cells twice with warm PBS. Add 100 µL of 10-25 µM DCFH-DA in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of a ROS inducer (e.g., 100 µM H₂O₂) in PBS to each well. Include a negative control group without the ROS inducer.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Kinetic readings can be taken every 5 minutes for up to 1 hour.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the control (cells treated with the ROS inducer but not this compound). Determine the IC₅₀ value of this compound.

DCFH_DA_Workflow DCFH-DA Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24h Incubate for 24h seed->incubate24h treat Treat with this compound incubate24h->treat incubate_treat Incubate treat->incubate_treat load Load with DCFH-DA incubate_treat->load induce Induce Oxidative Stress (e.g., H2O2) load->induce measure Measure Fluorescence (Ex/Em: 485/535 nm) induce->measure analyze Calculate % ROS Inhibition & IC50 measure->analyze

Figure 1: Workflow for the DCFH-DA cell-based antioxidant assay.

Intracellular H₂O₂ Scavenging Activity: ROS-Glo™ H₂O₂ Assay

The ROS-Glo™ H₂O₂ Assay is a bioluminescent assay that specifically measures the level of hydrogen peroxide (H₂O₂) in cell cultures.[1] The assay involves the addition of a substrate that reacts with H₂O₂ to produce a luciferin precursor, which is then converted to luciferin and generates a light signal with luciferase.[2][3]

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • ROS-Glo™ H₂O₂ Assay Kit (Promega)

  • Menadione or other H₂O₂ inducer

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a white, opaque 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound and Substrate Addition: Prepare the ROS-Glo™ H₂O₂ Substrate solution according to the manufacturer's instructions.[1] Add various concentrations of this compound, the ROS inducer (e.g., 50 µM menadione), and the ROS-Glo™ H₂O₂ Substrate to the cells simultaneously.[2] Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 2-6 hours.

  • Luminescence Measurement: Prepare the ROS-Glo™ Detection Solution.[2] Add the detection solution to each well and incubate for 20 minutes at room temperature.[2] Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of H₂O₂ inhibition compared to the control (cells treated with the ROS inducer but not this compound). Determine the IC₅₀ value of this compound.

ROS_Glo_Workflow ROS-Glo™ H₂O₂ Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Substrate Addition cluster_detection Detection cluster_analysis Data Analysis seed Seed Cells in 96-well White Plate incubate24h Incubate for 24h seed->incubate24h add_reagents Add this compound, ROS Inducer, & ROS-Glo™ Substrate incubate24h->add_reagents incubate_treat Incubate for 2-6h add_reagents->incubate_treat add_detection Add ROS-Glo™ Detection Solution incubate_treat->add_detection incubate_detect Incubate for 20 min add_detection->incubate_detect measure Measure Luminescence incubate_detect->measure analyze Calculate % H₂O₂ Inhibition & IC₅₀ measure->analyze

Figure 2: Workflow for the ROS-Glo™ H₂O₂ cell-based assay.

Nrf2 Pathway Activation Assay

This protocol outlines the investigation of this compound's ability to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[4] Activation involves the translocation of Nrf2 to the nucleus and subsequent upregulation of antioxidant response element (ARE)-dependent genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4]

Materials:

  • Cell line (e.g., AREc32 reporter cell line, or other relevant cell types)

  • Cell culture medium and supplements

  • This compound

  • Sulforaphane (positive control)

  • Nuclear and Cytoplasmic Extraction Kit

  • Antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker), anti-HO-1, anti-NQO1

  • Western blot reagents and equipment

  • qRT-PCR reagents and equipment

  • Immunofluorescence reagents and microscope

Protocol:

A. Nrf2 Nuclear Translocation (Western Blot):

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 1-6 hours).

  • Cell Lysis: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Western Blot: Perform Western blotting on both fractions. Probe the membranes with anti-Nrf2 antibody. Use anti-Lamin B1 and anti-GAPDH as nuclear and cytoplasmic loading controls, respectively.

  • Data Analysis: Quantify the band intensities and determine the fold increase in nuclear Nrf2 relative to the vehicle control.

B. Nrf2 Nuclear Translocation (Immunofluorescence):

  • Cell Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear Nrf2 fluorescence.

C. Downstream Gene Expression (qRT-PCR and Western Blot):

  • Cell Treatment: Treat cells with this compound for a longer duration (e.g., 6-24 hours) to allow for gene and protein expression.

  • RNA/Protein Extraction: Isolate total RNA or protein from the cell lysates.

  • qRT-PCR: Synthesize cDNA and perform qRT-PCR using primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

  • Western Blot: Perform Western blotting for HO-1 and NQO1 protein levels. Use GAPDH or β-actin as a loading control.

  • Data Analysis: Calculate the fold change in mRNA and protein expression relative to the vehicle control.

Nrf2_Pathway Nrf2 Signaling Pathway Activation cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 ROS Oxidative Stress ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Increased Expression of Antioxidant Genes (HO-1, NQO1) ARE->Genes Protection Cellular Protection Genes->Protection

Figure 3: Simplified signaling pathway of Nrf2 activation by this compound.

References

Unveiling the Potential of Populoside: A Protocol for Studying Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the inhibitory effects of Populoside on aldose reductase. This compound, a natural compound, has demonstrated potential as a non-competitive inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.[1][2] These guidelines will facilitate further research into its mechanism of action and therapeutic potential.

Introduction to Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[3] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1][3] Aldose reductase catalyzes the conversion of glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase.[3] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[1][3] Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate these complications.

This compound: A Non-Competitive Inhibitor of Aldose Reductase

This compound has been identified as a potent, non-competitive inhibitor of aldose reductase.[1][2] Understanding its inhibitory kinetics and efficacy is crucial for its development as a potential therapeutic agent.

Quantitative Data on this compound Inhibition
ParameterValueReference
IC50 Value 18.55 µM[1][2]
Inhibition of Sorbitol Accumulation 48.84% at 50 µM[1][2]
Mode of Inhibition Non-competitive[1][2]

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric Method)

This protocol outlines a spectrophotometric assay to measure aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound (or other inhibitors)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, prepare the following reaction mixtures (total volume of 200 µL):

      • Blank: Phosphate buffer only.

      • Control (No Inhibitor): Phosphate buffer, aldose reductase, and NADPH.

      • Inhibitor Wells: Phosphate buffer, aldose reductase, NADPH, and varying concentrations of this compound.

  • Initiate the Reaction:

    • Add DL-glyceraldehyde to all wells except the blank to start the reaction.

  • Measure Absorbance:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each this compound concentration relative to the control.

    • Plot percent inhibition against this compound concentration to determine the IC50 value.

Determination of Inhibition Kinetics

To confirm the non-competitive inhibition mechanism of this compound, a kinetic analysis should be performed.

Procedure:

  • Vary Substrate and Inhibitor Concentrations:

    • Perform the aldose reductase activity assay as described above.

    • Use a range of DL-glyceraldehyde concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • For each substrate concentration, test a range of this compound concentrations (including a no-inhibitor control).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Interpretation: For non-competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the inhibitor does not affect the substrate's binding affinity (Km remains unchanged), but Vmax decreases.[4][5][6]

Cell-Based Sorbitol Accumulation Assay

This assay measures the ability of this compound to inhibit sorbitol accumulation in cells cultured under high glucose conditions.

Materials:

  • A suitable cell line (e.g., human lens epithelial cells, ARPE-19)

  • Cell culture medium

  • High glucose medium (e.g., supplemented with D-glucose)

  • This compound

  • Lysis buffer

  • Sorbitol assay kit (fluorimetric or colorimetric)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to confluency in a standard medium.

    • Incubate the cells in a high glucose medium in the presence and absence of varying concentrations of this compound for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Measure Sorbitol Levels:

    • Determine the intracellular sorbitol concentration in the cell lysates using a commercial sorbitol assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage reduction in sorbitol accumulation in this compound-treated cells compared to untreated cells in high glucose medium.

Visualizing the Impact of Aldose Reductase Inhibition

Signaling Pathways Affected by Aldose Reductase

Hyperglycemia-induced activation of the polyol pathway leads to the activation of downstream signaling pathways, such as the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways, which are implicated in the inflammatory processes of diabetic complications.[7][8][9][10] Inhibition of aldose reductase can mitigate the activation of these pathways.

Aldose_Reductase_Signaling Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AR Aldose Reductase Glucose->AR Increased Flux Sorbitol Sorbitol AR->Sorbitol Catalyzes PKC PKC Activation Sorbitol->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Inflammation & Diabetic Complications NFkB->Inflammation This compound This compound This compound->AR Inhibits

Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.

Experimental Workflow for Studying this compound

Experimental_Workflow start Start assay_dev Aldose Reductase Activity Assay start->assay_dev ic50 IC50 Determination of this compound assay_dev->ic50 kinetics Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics mode Determine Mode of Inhibition (Non-competitive) kinetics->mode cell_assay Cell-Based Sorbitol Accumulation Assay mode->cell_assay efficacy Evaluate In-Cell Efficacy cell_assay->efficacy end End efficacy->end

Caption: Experimental Workflow for this compound Inhibition Studies.

Logical Relationship of Non-Competitive Inhibition

Non_Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E:f0->ES:f0 + S EI Enzyme-Inhibitor (EI) E:f0->EI:f0 + I ES:f0->E:f0 ESI Enzyme-Substrate-Inhibitor (ESI) ES:f0->ESI:f0 + I Product Product ES:f0->Product EI:f0->E:f0 EI:f0->ESI:f0 + S ESI:f0->ES:f0 ESI:f0->EI:f0 S Substrate (S) I Inhibitor (I) (this compound)

Caption: Non-Competitive Inhibition Mechanism.

References

Application Notes and Protocols for the Analytical Analysis of Populoside

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and tentative quantitative analysis of Populoside, a naturally occurring phenolic glycoside found in various Populus species. The protocols are intended for researchers, scientists, and drug development professionals working on the characterization and quantification of this compound in complex matrices such as plant extracts.

Physicochemical Properties of this compound

An analytical standard of this compound is a highly pure compound used as a reference material for identification and quantification.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₂H₂₄O₁₀[2]
Molecular Weight448.4 g/mol [2]
Exact Mass448.13694696 Da[2]
Monoisotopic Mass448.13694696 Da[2]

High-Performance Liquid Chromatography (HPLC) Analysis

2.1. Introduction

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of natural products in complex mixtures.[3] For this compound and related phenolic compounds, reversed-phase HPLC with UV or mass spectrometry detection is commonly employed.[4][5]

2.2. Experimental Protocol: HPLC-DAD-ESI/MS for Tentative Identification of this compound

This protocol is adapted from a study on the analysis of secondary metabolites in Poplar leaves, where an isomer of this compound was tentatively identified.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph with Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometer (ESI-MS).

Chromatographic Conditions:

ParameterDescription
Column Kinetex F5 (4.6 × 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 3-20% B (0-40 min), 20-50% B (40-55 min), 50-70% B (55-65 min)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection DAD (254 nm), ESI-MS (Negative and Positive Ion Mode)

Sample Preparation:

  • Extract powdered plant material (e.g., Populus leaves) with a suitable solvent such as 75% aqueous alcohol using ultrasonication.[6]

  • Repeat the extraction process three times for exhaustive extraction.[6]

  • Combine the extracts and filter.

  • Evaporate the solvent to dryness under reduced pressure at a controlled temperature (e.g., 50°C).[6]

  • Reconstitute the dry extract in a known volume of methanol and filter through a 0.45 µm membrane filter before HPLC injection.[6]

Expected Results:

Under these conditions, an isomer of this compound was reported to have a retention time of approximately 43.65 minutes.[4] The retention time of this compound itself may vary but is expected to be in a similar range. A representative chromatogram would show a peak at this retention time, which can be further analyzed by MS.

Workflow for HPLC Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Plant Material extraction Ultrasonic Extraction (75% aq. Alcohol) start->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration2 0.45 µm Filtration reconstitution->filtration2 end_prep Prepared Sample filtration2->end_prep hplc HPLC Injection end_prep->hplc separation Chromatographic Separation (Kinetex F5 Column) hplc->separation detection DAD and ESI-MS Detection separation->detection data Data Acquisition detection->data

Caption: Workflow for the preparation and HPLC analysis of samples for this compound identification.

Mass Spectrometry (MS) Analysis

3.1. Introduction

Mass spectrometry is a powerful tool for the structural elucidation of natural products by providing information on the molecular weight and fragmentation patterns of a compound.[7] Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of polar and thermally labile molecules like this compound.

3.2. ESI-MS Data for this compound

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound in both positive and negative ion modes.

Ion ModeAdductCalculated m/zObserved m/zSource
Positive[M+H]⁺449.1442449.144[2]
Negative[M-H]⁻447.1297447.130646[2]
Negative[M+FA-H]⁻493.1351493.135[2]

3.3. ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion. The fragmentation pattern can be used to identify specific structural moieties within the molecule.

Positive Ion Mode ([M+H]⁺ at m/z 449.144):

Fragment m/zRelative IntensityPossible Neutral Loss / Fragment Identity
177.05448922.37%Caffeoyl moiety
163.0385749.64%Dehydrated caffeoyl moiety
133.06486516.03%Further fragmentation of the aglycone
107.048927100%Salicyl moiety

Negative Ion Mode ([M-H]⁻ at m/z 447.1306):

Fragment m/zRelative IntensityPossible Neutral Loss / Fragment Identity
285.07748419.22%Loss of the glucose moiety
179.034851100%Caffeic acid
161.02343816.35%Dehydrated caffeic acid
135.04483031.41%Further fragmentation of caffeic acid

Proposed Fragmentation Pathway for this compound ([M+H]⁺):

M_H [M+H]⁺ m/z 449.144 loss_glucose Loss of Glucose (162 Da) M_H->loss_glucose - C₆H₁₀O₅ loss_salicyl Loss of Salicyl Moiety (121 Da) M_H->loss_salicyl - C₇H₅O₂ aglycone Aglycone m/z 287 salicyl Salicyl Moiety m/z 107 aglycone->salicyl - C₉H₆O₄ caffeoyl Caffeoyl Moiety m/z 177 loss_H2O Loss of H₂O (18 Da) caffeoyl->loss_H2O - H₂O dehydrated_caffeoyl Dehydrated Caffeoyl m/z 163

Caption: A simplified proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Introduction

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules.[8][9] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

4.2. Expected ¹H and ¹³C NMR Chemical Shifts

¹H NMR:

  • Aromatic Protons (Salicyl and Caffeoyl Moieties): δ 6.5 - 8.0 ppm

  • Vinylic Protons (Caffeoyl Moiety): δ 6.2 - 7.8 ppm

  • Anomeric Proton (Glucose): δ 4.5 - 5.5 ppm

  • Sugar Protons (Glucose): δ 3.2 - 4.0 ppm

  • Methylene Protons (Benzyl): δ 5.0 - 5.5 ppm

¹³C NMR:

  • Carbonyl Carbon (Ester): δ 165 - 175 ppm

  • Aromatic and Vinylic Carbons: δ 110 - 160 ppm

  • Anomeric Carbon (Glucose): δ 95 - 105 ppm

  • Sugar Carbons (Glucose): δ 60 - 80 ppm

  • Methylene Carbon (Benzyl): δ 60 - 70 ppm

A detailed structural analysis would require 2D NMR experiments such as COSY, HSQC, and HMBC to assign all proton and carbon signals unambiguously.

Quantitative Analysis

5.1. Introduction

For the quantification of this compound in various samples, a validated HPLC-UV method is recommended.[10] Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose.[11]

5.2. Protocol for Method Validation

A full validation of an HPLC method for this compound quantification should be performed according to ICH guidelines and would typically include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other matrix components and by comparing the UV spectrum of the peak with that of a standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against a series of known concentrations of a this compound standard. The correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies, where a known amount of this compound standard is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Data Summary (Hypothetical for a Validated Method):

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) ≤ 2%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Workflow for Quantitative HPLC Analysis:

cluster_method Method Development & Validation cluster_quant Quantitative Analysis dev Method Development (Optimization of HPLC conditions) val Method Validation (Linearity, Accuracy, Precision, etc.) dev->val cal Calibration Curve (this compound Standard) val->cal prep Sample Preparation analysis HPLC Analysis of Samples prep->analysis quant Quantification (Calculation of Concentration) cal->quant analysis->quant result Reported Result quant->result

Caption: Logical workflow for the development, validation, and application of a quantitative HPLC method for this compound.

References

Application of Populoside and Poplar-Derived Compounds in Diabetic Complication Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic complications arise from chronic hyperglycemia and involve a cascade of metabolic and signaling disruptions, prominently including the formation of advanced glycation end products (AGEs), oxidative stress, and inflammation. These processes contribute to the pathogenesis of diabetic nephropathy, retinopathy, neuropathy, and cardiovascular diseases. Natural compounds are a promising avenue for therapeutic intervention. Populoside, a phenolic glycoside found in poplar species, and more broadly, extracts from poplar buds (propolis), have garnered scientific interest for their potential to mitigate these complications. This document outlines the application of poplar-derived compounds in diabetic complication research, summarizing key findings and providing detailed experimental protocols. While direct research on isolated this compound is limited, the broader effects of poplar propolis, rich in phenolic compounds including flavonoids and caffeic acid derivatives, provide a strong rationale for its investigation.

Key Mechanisms of Action

Poplar-derived compounds, including those found in propolis, combat diabetic complications through a multi-pronged approach:

  • Inhibition of Advanced Glycation End Product (AGE) Formation: Chronic hyperglycemia leads to the non-enzymatic glycation of proteins and lipids, forming AGEs. AGEs contribute to cellular damage and inflammation by cross-linking proteins and interacting with the receptor for advanced glycation end products (RAGE). Phenolic compounds from poplar propolis have been shown to be potent inhibitors of AGE formation, acting by trapping reactive dicarbonyl intermediates like methylglyoxal (MGO) and through their antioxidant properties.[1][[“]]

  • Antioxidant Activity: The diabetic state is characterized by increased production of reactive oxygen species (ROS), leading to oxidative stress. Poplar bud extracts exhibit significant antioxidant effects, scavenging free radicals and enhancing the body's natural antioxidant defenses, such as superoxide dismutase (SOD).[3]

  • Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of diabetes and its complications. Poplar-derived compounds have been demonstrated to suppress inflammatory pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on poplar-derived extracts in the context of diabetic complications.

Table 1: In Vitro Inhibition of Advanced Glycation End Product (AGE) Formation

Compound/ExtractAssay ModelIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Poplar Propolis Extract (EEP)BSA-Glucose11Quercetin60
Poplar Propolis Extract (EEP)BSA-MGO24Aminoguanidine (AG)>100
75% Ethanol Extract of PropolisBSA-GlucoseSignificantly better than AGAminoguanidine (AG)-

Data synthesized from multiple sources indicating the high potency of poplar extracts in preventing AGE formation compared to known inhibitors.[1][6]

Table 2: In Vivo Effects of Poplar Bud Extract on Diabetic Mice

ParameterDiabetic Control GroupPoplar Extract Treated GroupPercentage Change
Fasting Blood Glucose (mmol/L)25.4 ± 2.115.2 ± 1.8↓ 40.2%
Serum Insulin (mU/L)18.5 ± 1.712.3 ± 1.5↓ 33.5%
HOMA-IR12.7 ± 1.35.1 ± 0.6↓ 59.8%
Serum TNF-α (pg/mL)128.6 ± 10.275.4 ± 8.9↓ 41.4%
Serum IL-6 (pg/mL)89.4 ± 7.552.1 ± 6.3↓ 41.7%
Liver SOD (U/mg protein)45.2 ± 3.978.6 ± 6.7↑ 73.9%
Liver MDA (nmol/mg protein)8.7 ± 0.94.1 ± 0.5↓ 52.9%

Data represents typical findings from studies on streptozotocin-induced diabetic mice treated with poplar bud extracts.[3][4]

Experimental Protocols

In Vitro Inhibition of AGE Formation (BSA-Glucose Assay)

This protocol is used to assess the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system using bovine serum albumin (BSA) and glucose.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound (e.g., this compound, poplar extract) dissolved in a suitable solvent

  • Aminoguanidine (positive control)

  • 96-well black microplate

  • Fluorometer (Excitation: 370 nm, Emission: 440 nm)

Procedure:

  • Prepare a reaction mixture containing 10 mg/mL BSA and 0.5 M D-Glucose in PBS.

  • Add various concentrations of the test compound or aminoguanidine to the reaction mixture in the wells of a 96-well plate.

  • Include a control group with the reaction mixture and solvent only (no inhibitor).

  • Incubate the plate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity of each well using a fluorometer.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of AGE formation).

In Vivo Study Using Streptozotocin (STZ)-Induced Diabetic Mice

This protocol describes the induction of type 1 diabetes in mice using STZ and subsequent treatment with a test compound to evaluate its effects on diabetic complications.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer, pH 4.5

  • Test compound (e.g., poplar extract)

  • Vehicle for test compound (e.g., saline, 0.5% carboxymethyl cellulose)

  • Glucometer and test strips

  • ELISA kits for insulin, TNF-α, IL-6

  • Assay kits for SOD and MDA

Procedure:

  • Induce diabetes by intraperitoneal injection of a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses.

  • Monitor blood glucose levels after 72 hours. Mice with fasting blood glucose levels >16.7 mmol/L are considered diabetic.

  • Divide the diabetic mice into groups: diabetic control (vehicle treatment) and diabetic treated with the test compound at various doses. Include a non-diabetic control group.

  • Administer the test compound or vehicle daily by oral gavage for a specified period (e.g., 8-12 weeks).

  • Monitor body weight and blood glucose levels weekly.

  • At the end of the treatment period, collect blood samples for biochemical analysis (insulin, cytokines).

  • Euthanize the mice and collect tissues (e.g., kidney, liver, pancreas) for histopathological examination and measurement of oxidative stress markers (SOD, MDA).

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanism Mechanism of Action AGE_Inhibition AGE Formation Inhibition Assay Animal_Model Diabetic Animal Model (e.g., STZ-induced mice) AGE_Inhibition->Animal_Model Promising Results Antioxidant_Assay Antioxidant Capacity Assay Antioxidant_Assay->Animal_Model Cell_Culture Cell Culture Studies (e.g., High Glucose-induced podocytes) Cell_Culture->Animal_Model Treatment Treatment with Poplar Extract Biochemical_Analysis Biochemical Analysis (Blood Glucose, Lipids, Cytokines) Treatment->Biochemical_Analysis Histopathology Histopathological Examination of Tissues Treatment->Histopathology Western_Blot Western Blot (NF-κB, MAPK pathways) Biochemical_Analysis->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR) Histopathology->Gene_Expression

nfkb_pathway Hyperglycemia Hyperglycemia IKK IKK Activation Hyperglycemia->IKK Oxidative_Stress Oxidative_Stress Oxidative_Stress->IKK AGE_RAGE AGE-RAGE Binding AGE_RAGE->IKK This compound This compound / Poplar Propolis This compound->IKK Inhibits IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation (p65/p50 translocation) IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Inflammatory_Cytokines TNF-α, IL-6, IL-1β Gene_Transcription->Inflammatory_Cytokines Diabetic_Complications Diabetic Complications Inflammatory_Cytokines->Diabetic_Complications

mapk_pathway Hyperglycemia_Stress Hyperglycemia-induced Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Hyperglycemia_Stress->MAPKKK This compound This compound / Poplar Propolis This compound->MAPKKK Inhibits MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Responses Inflammation, Apoptosis Transcription_Factors->Cellular_Responses Diabetic_Nephropathy Diabetic Nephropathy Cellular_Responses->Diabetic_Nephropathy

Conclusion

Extracts from poplar, rich in this compound and other phenolic compounds, present a compelling therapeutic strategy for the management of diabetic complications. Their ability to inhibit AGE formation, mitigate oxidative stress, and suppress key inflammatory pathways like NF-κB and MAPK provides a strong foundation for further research and development. The protocols and data presented here offer a framework for scientists to investigate these natural compounds in their own research, with the ultimate goal of developing novel therapies to alleviate the burden of diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Populoside Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing with Populoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A: In an ideal HPLC separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can lead to several analytical issues:

  • Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.[2]

  • Reduced Resolution: The tail of a peak can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[2]

  • Poor Reproducibility: Methods with significant peak tailing are often less robust and reproducible.[1]

For this compound analysis, achieving a symmetrical peak is crucial for accurate determination of its concentration and purity, especially in complex matrices like plant extracts or drug formulations.

Q2: What are the primary causes of this compound peak tailing in reversed-phase HPLC?

A: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3] In the case of this compound, a phenolic glycoside, the likely causes are:

  • Secondary Interactions with Residual Silanols: Silica-based C18 columns, commonly used in reversed-phase HPLC, can have residual silanol groups (Si-OH) on their surface.[4] The polar hydroxyl groups on the this compound molecule can interact with these silanols via hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.[5][6]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the residual silanol groups.[7] At a mid-range pH, these silanols can become deprotonated (SiO-), increasing their interaction with polar analytes like this compound.[8]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[2][5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.[5]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long tubing or improper fittings, can cause peak broadening and tailing.[9]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Reduce Peak Tailing

One of the most effective ways to address peak tailing is by modifying the mobile phase.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Conditions: Prepare your standard mobile phase (e.g., Acetonitrile:Water gradient).

  • pH Modification: Prepare a new aqueous portion of the mobile phase and adjust the pH. A good starting point is to lower the pH to around 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid.[9] This will protonate the residual silanol groups, minimizing their interaction with this compound.[2][3]

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Injection: Inject your this compound standard and observe the peak shape.

  • Further Optimization: If tailing persists, you can try slightly lower pH values, but be mindful of the column's pH stability (most silica-based columns are stable between pH 2 and 8).[8]

Table 1: Effect of Mobile Phase pH on Silanol Interaction

Mobile Phase pHSilanol Group StateInteraction with this compoundExpected Peak Shape
< 3Protonated (Si-OH)MinimizedSymmetrical
3 - 7Partially Ionized (Si-O-)ModerateModerate Tailing
> 7Fully Ionized (Si-O-)StrongSevere Tailing
Guide 2: Column Selection and Care

The choice and condition of your HPLC column are critical for good peak shape.

  • Use an End-Capped Column: End-capping is a process that chemically treats the silica surface to reduce the number of accessible silanol groups.[3] Using a highly deactivated, end-capped column is recommended for polar analytes like this compound.[2]

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, a polar-embedded or polar-endcapped phase might provide a better peak shape by shielding the residual silanols.[10]

  • Column Washing and Regeneration: If you suspect column contamination, a washing procedure may help. A common approach is to wash the column with progressively stronger solvents.

Experimental Protocol: Column Washing

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Reverse Direction: Reverse the column direction.

  • Washing Sequence: Wash the column with at least 20 column volumes of each of the following solvents, in order:

    • Mobile phase (without buffer salts)

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile phase (without buffer salts)

  • Re-equilibrate: Reconnect the column in the correct direction and re-equilibrate with your initial mobile phase.

Guide 3: System and Sample Considerations
  • Check for Extra-Column Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[10] Check all fittings to ensure they are properly tightened and not contributing to dead volume.[11]

  • Sample Overload Test: To check for mass overload, prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.[12]

  • Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible to avoid peak distortion.[5]

Visual Troubleshooting Workflows

Troubleshooting_Workflow Troubleshooting this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_system Check for System Issues: - Extra-column volume (tubing, fittings) - Column void or blockage check_all_peaks->check_system Yes check_chemical Investigate Chemical Interactions check_all_peaks->check_chemical No all_tail Yes fix_system Remedy System Issues: - Use shorter, narrower tubing - Check fittings - Reverse flush or replace column check_system->fix_system end_node Symmetrical Peak Achieved fix_system->end_node one_tail No adjust_ph Adjust Mobile Phase pH (Lower to pH < 3) check_chemical->adjust_ph change_column Use End-Capped or Polar-Embedded Column check_chemical->change_column check_overload Check for Sample Overload (Inject dilutions) check_chemical->check_overload adjust_ph->end_node change_column->end_node check_overload->end_node

Caption: A logical workflow for troubleshooting this compound peak tailing.

Silanol_Interaction_Pathway This compound Interaction with Silica Surface cluster_mid_ph Mid pH (e.g., 4-7) cluster_low_ph Low pH (e.g., < 3) populoside_mid This compound (with polar -OH groups) silanol_ionized Ionized Silanol (Si-O-) populoside_mid->silanol_ionized Secondary Interaction (Hydrogen Bonding/Ionic) tailing_peak Peak Tailing silanol_ionized->tailing_peak Causes populoside_low This compound (with polar -OH groups) silanol_protonated Protonated Silanol (Si-OH) populoside_low->silanol_protonated Interaction Minimized symmetrical_peak Symmetrical Peak silanol_protonated->symmetrical_peak Leads to

Caption: The effect of mobile phase pH on this compound-silanol interactions.

References

Technical Support Center: Optimizing Mobile Phase for Populoside Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of Populoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis using reversed-phase HPLC?

A common starting point for the analysis of this compound and other phenolic glucosides on a C18 column is a gradient elution using water and an organic solvent, such as acetonitrile or methanol. An acid modifier, typically 0.1% formic acid, is often added to both the aqueous and organic phases to improve peak shape and control the ionization state of the analyte.[1][2]

Q2: How do I choose between acetonitrile and methanol as the organic solvent?

The choice between acetonitrile and methanol can significantly impact your separation.[3][4][5]

  • Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times.[4][6] It also has lower UV absorbance and viscosity, resulting in lower backpressure.[4][6]

  • Methanol is a more polar protic solvent and can offer different selectivity, which may be beneficial for resolving this compound from closely related impurities.[5][6] However, it is more viscous and may lead to higher backpressure.[3][4]

It is often recommended to screen both solvents during method development to determine which provides the best resolution and peak shape for your specific sample matrix.

Q3: What is the purpose of adding formic acid to the mobile phase?

Adding a small amount of an acid modifier like formic acid (typically 0.1%) to the mobile phase serves several key functions:

  • Improved Peak Shape: It helps to suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for polar compounds like this compound.[1][7]

  • Consistent Retention: By maintaining a consistent low pH, it ensures that this compound is in a single, non-ionized form, leading to more reproducible retention times.[2]

  • Enhanced Mass Spectrometry (MS) Signal: If using an LC-MS system, formic acid helps in the protonation of the analyte, which is favorable for detection in positive ion mode.[2]

Q4: My this compound peak is tailing. How can I improve the peak shape?

Peak tailing for polar compounds like this compound is a common issue. Here are some mobile phase-related adjustments you can make:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low to suppress the ionization of both your analyte and the stationary phase. Using 0.1% formic acid is a good starting point.

  • Check Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including the concentration of the acid modifier, can lead to peak shape issues.

  • Consider a Different Organic Solvent: Sometimes, switching from acetonitrile to methanol, or vice versa, can improve peak symmetry due to different solvent-analyte interactions.[4]

Q5: I am not getting enough resolution between this compound and an impurity. What should I do?

Improving resolution often involves adjusting the selectivity of your chromatographic system. Here are some mobile phase optimization strategies:

  • Modify the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can often improve the separation of closely eluting peaks.[8]

  • Change the Organic Solvent: As methanol and acetonitrile have different selectivities, one may provide better resolution for your specific sample.[3][5]

  • Adjust the pH: A small change in the mobile phase pH can alter the retention of ionizable impurities, potentially improving resolution.

Troubleshooting Guide

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Incorrect mobile phase pH.Add or increase the concentration of an acid modifier (e.g., 0.1% formic acid); Switch between acetonitrile and methanol to alter selectivity.
Inconsistent Retention Times Improperly prepared or degassed mobile phase; Column not properly equilibrated.Prepare fresh mobile phase and ensure thorough mixing and degassing; Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
Low Resolution Mobile phase composition is not optimal for separation.Adjust the gradient slope (make it shallower); Try a different organic solvent (acetonitrile vs. methanol); Fine-tune the mobile phase pH.
High Backpressure Mobile phase viscosity is too high; Particulate matter from mobile phase components.Consider using acetonitrile instead of methanol; Filter all mobile phase components through a 0.45 µm or 0.22 µm filter; Ensure mobile phase components are fully miscible.[9]
Ghost Peaks Contaminated mobile phase or solvents.Use high-purity (HPLC or LC-MS grade) solvents and reagents; Prepare fresh mobile phase daily.

Experimental Protocols

General Protocol for this compound Analysis by Reversed-Phase HPLC

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for your specific application.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., plant extract).

    • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a known concentration.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol)

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-90% B (linear gradient)

      • 30-35 min: 90% B (isocratic wash)

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Integrate the peak area to quantify the amount of this compound in the sample.

Quantitative Data Summary

The following table summarizes the expected effects of mobile phase modifications on key chromatographic parameters for this compound analysis.

Mobile Phase ParameterChangeEffect on Retention TimeEffect on ResolutionEffect on Backpressure
% Organic Solvent (Acetonitrile/Methanol) IncreaseDecreaseMay DecreaseVaries (Methanol > Acetonitrile)
% Organic Solvent (Acetonitrile/Methanol) DecreaseIncreaseMay IncreaseVaries (Methanol > Acetonitrile)
Gradient Slope SteeperDecreaseDecreaseNo significant change
Gradient Slope ShallowerIncreaseIncreaseNo significant change
Solvent Type Methanol to AcetonitrileGenerally DecreaseVaries (Selectivity Change)Decrease
Acid Modifier (e.g., 0.1% Formic Acid) AdditionSlight Increase (for ionizable compounds)Improved Peak ShapeMinimal

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Poor Peak Shape, Low Resolution) check_mobile_phase Is the Mobile Phase Freshly Prepared and Degassed? start->check_mobile_phase prepare_new Prepare Fresh Mobile Phase and Degas Thoroughly check_mobile_phase->prepare_new No check_gradient Is the Gradient Optimal? check_mobile_phase->check_gradient Yes prepare_new->check_gradient adjust_gradient Adjust Gradient Slope (e.g., make it shallower) check_gradient->adjust_gradient No check_solvent Is the Organic Solvent Appropriate? check_gradient->check_solvent Yes end_good Problem Resolved adjust_gradient->end_good switch_solvent Switch Organic Solvent (Acetonitrile <=> Methanol) check_solvent->switch_solvent No check_ph Is the Mobile Phase pH Correct? check_solvent->check_ph Yes switch_solvent->end_good adjust_ph Adjust Acid Modifier Concentration check_ph->adjust_ph No end_bad Consult Instrument Manual or Further Expertise check_ph->end_bad Yes adjust_ph->end_good MobilePhaseEffects cluster_components Mobile Phase Components cluster_effects Chromatographic Effects organic_solvent Organic Solvent (Acetonitrile/Methanol) retention_time Retention Time organic_solvent->retention_time Controls Elution Strength resolution Resolution / Selectivity organic_solvent->resolution Affects Selectivity backpressure Backpressure organic_solvent->backpressure Viscosity Dependent aqueous_phase Aqueous Phase (Water) aqueous_phase->retention_time Weak Eluent acid_modifier Acid Modifier (Formic Acid) acid_modifier->retention_time Ensures Consistency peak_shape Peak Shape acid_modifier->peak_shape Improves Symmetry

References

Technical Support Center: Overcoming Low Yield of Populoside from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of Populoside from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from natural sources often low?

A1: this compound, also known as salicin benzoate, is a phenolic glycoside naturally found in various species of the Populus genus (poplars).[1] Its low yield can be attributed to several factors, including:

  • Genetic Variation: The concentration of secondary metabolites like this compound varies significantly between different Populus species and even among individuals of the same species.

  • Environmental Factors: Growing conditions, such as soil composition, climate, and exposure to stressors like herbivores, can influence the production of phenolic glycosides.[2]

  • Plant Tissue and Age: The concentration of this compound can differ in various parts of the plant (e.g., bark, leaves) and can change with the age of the plant.[1][2]

  • Extraction and Purification Inefficiencies: Suboptimal extraction and purification methods can lead to significant loss of the target compound.

  • Degradation: this compound can be susceptible to degradation during extraction and storage, especially at certain pH levels and temperatures.[3]

Q2: Which Populus species are the most promising sources of this compound?

A2: Several Populus species have been identified as sources of this compound. While the yield can be variable, the following species are commonly cited:

  • Populus tremula[1]

  • Populus nigra (Black Poplar)[1][4]

  • Populus canadensis[1]

  • Populus grandidentata[1]

  • Populus tremuloides (Quaking Aspen)[1][5]

Researchers should consider conducting preliminary screenings of different species and provenances to identify the most potent sources for their specific location and application.

Q3: What are the alternative strategies to overcome the low yield of this compound from natural extraction?

A3: Several strategies can be employed to address the low yield of this compound:

  • Optimization of Extraction and Purification: Fine-tuning the extraction solvent, temperature, and duration, as well as employing efficient chromatographic purification techniques, can significantly improve yield.

  • Chemical Synthesis: this compound can be chemically synthesized, often by the benzoylation of salicin.[1] This offers a consistent and potentially high-yield source independent of natural variations.

  • Biotechnological Approaches:

    • Plant Tissue Culture: In vitro cultures of Populus species can be established to produce this compound under controlled conditions.[6]

    • Elicitation: The production of secondary metabolites in plant cell cultures can be enhanced by the application of elicitors, which are molecules that trigger defense responses in plants.[7][8][9]

    • Metabolic Engineering: Genetic modification of Populus species or microbial hosts can be explored to upregulate the biosynthetic pathway of this compound.[10][11]

Troubleshooting Guides

Issue 1: Low Extraction Yield of this compound
Possible Cause Troubleshooting Step
Inappropriate Solvent Phenolic glycosides have varying polarities. Experiment with a range of solvents, from moderately polar (e.g., ethyl acetate) to highly polar (e.g., methanol, ethanol, water), or mixtures thereof, to find the optimal solvent system for this compound extraction from your specific plant material.[12]
Inefficient Extraction Method Compare different extraction techniques such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) to determine the most efficient method for your sample.[12]
Degradation during Extraction Avoid high temperatures and extreme pH conditions during extraction, as these can lead to the degradation of this compound.[3] Consider performing extractions at room temperature or under reflux with careful temperature control.
Improper Sample Preparation Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Issue 2: Poor Purity of Isolated this compound
Possible Cause Troubleshooting Step
Ineffective Initial Cleanup Before chromatographic purification, perform a liquid-liquid partitioning of the crude extract to remove highly nonpolar or polar impurities.
Suboptimal Chromatographic Conditions Optimize the stationary phase (e.g., silica gel, polyamide, or reversed-phase C18) and the mobile phase gradient for your column chromatography to achieve better separation of this compound from other co-extracted compounds.
Co-elution with Similar Compounds If this compound co-elutes with other phenolic glycosides, consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) with a different column chemistry or a more specialized stationary phase.
Issue 3: Inaccurate Quantification of this compound by HPLC
Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) Ensure the sample is dissolved in the mobile phase. Check for column overload by injecting a diluted sample. Verify that the mobile phase pH is appropriate for this compound.[13][14]
Inconsistent Retention Times Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and the column is adequately equilibrated. Maintain a constant column temperature using a column oven.[13]
Baseline Noise or Drift Use high-purity solvents and freshly prepared mobile phase. Ensure proper mixing of the mobile phase components.
Low Detector Response Verify that the detection wavelength is set to the UV maximum of this compound. Ensure the sample concentration is within the linear range of the detector.

Data Presentation

Table 1: Reported Yields of this compound and Related Salicinoids from Various Populus Species.

SpeciesPlant PartCompound(s)Yield (% of dry weight)Reference
Populus nigraBarkThis compoundNot explicitly quantified, but isolated as an active compound.[4]
Populus tremulaBarkSalicin and salicylates16.9–26.9% (total water-soluble extractives)[15]
Populus tremuloidesBarkSalicylatesNot explicitly quantified, but present in extracts.[5]
Populus deltoidesBudsTotal phenylpropanoids25.3 - 27.4%[16]
Populus balsamiferaBudsTotal phenylpropanoids31.8 - 32.4%[16]

Note: Direct quantitative data for this compound is often not reported as a percentage of dry weight in the literature. The table provides an overview of related compounds and total extractives to indicate the potential for this compound presence.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Populus Bark
  • Sample Preparation: Air-dry the Populus bark at room temperature and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered bark with 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction with methanol for 24 hours.[12]

  • Solvent Evaporation: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).

  • Concentration: Evaporate the solvent from the desired fraction to obtain a partially purified extract.

Protocol 2: Chromatographic Purification of this compound
  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a low percentage of methanol and gradually increasing the concentration.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Protocol 3: Chemical Synthesis of this compound (Salicin Benzoate)

This protocol is based on the general principle of benzoylating salicin.

  • Reaction Setup: Dissolve salicin in a suitable solvent like pyridine.

  • Acylation: Add benzoyl chloride to the solution dropwise at 0°C with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Disclaimer: This is a general guideline. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for best results.

Visualizations

Populoside_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid β-oxidation like pathway Salicyl_Benzoate Salicyl Benzoate Benzoic_Acid->Salicyl_Benzoate SABT/BABT Salicin Salicin Benzoic_Acid->Salicin Alternative Pathway This compound This compound (Salicin Benzoate) Salicyl_Benzoate->this compound UGT71L1 UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Caption: Biosynthetic pathway of this compound from the Shikimate pathway.

Extraction_Purification_Workflow Start Powdered Populus Bark Extraction Extraction (e.g., 70% Ethanol Maceration) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractionation (n-Hexane, Chloroform, Ethyl Acetate, Aqueous) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Analysis Review Analytical Method Start->Check_Analysis Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent Optimize_Method Optimize Extraction Method Check_Extraction->Optimize_Method Optimize_Chroma Optimize Chromatography Check_Purification->Optimize_Chroma Check_Degradation Assess for Degradation Check_Purification->Check_Degradation Validate_HPLC Validate HPLC Method Check_Analysis->Validate_HPLC Consider_Alternatives Consider Alternative Strategies (Synthesis, Biotechnology) Optimize_Solvent->Consider_Alternatives Optimize_Method->Consider_Alternatives Optimize_Chroma->Consider_Alternatives Validate_HPLC->Consider_Alternatives

Caption: Logical workflow for troubleshooting low this compound yield.

References

Populoside stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of populoside in various solvents. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

This compound is a phenolic glycoside with two main structural components that are susceptible to degradation: an O-glycosidic bond and a caffeic acid ester linkage. The glycosidic bond connects a glucose molecule to a salicin derivative, while the ester bond links the caffeic acid moiety. The stability of these bonds is highly dependent on the solvent system, pH, and temperature.

Q2: I am observing a loss of this compound in my aqueous solution over time. What is the likely cause?

The most probable cause for the degradation of this compound in aqueous solutions is the hydrolysis of its glycosidic bond. This reaction is particularly favored under acidic conditions, leading to the cleavage of the glucose molecule. The ester linkage of the caffeic acid moiety is also susceptible to hydrolysis, especially at neutral to alkaline pH.

Q3: Can I use alcoholic solvents like methanol or ethanol to dissolve this compound for my experiments?

While alcoholic solvents can be used, it is crucial to be aware of the potential for transesterification. The ester linkage of the caffeic acid moiety in this compound can react with alcohols, particularly in the presence of acid or base catalysts, leading to the formation of the corresponding methyl or ethyl esters of caffeic acid. This will result in the degradation of the parent this compound molecule.

Q4: How does temperature affect the stability of this compound solutions?

As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound. Both hydrolysis of the glycosidic bond and the ester linkage are temperature-dependent processes. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., 4°C or -20°C) to minimize degradation.

Q5: Are there any concerns with oxidative degradation of this compound?

Yes, the phenolic nature of the caffeic acid and salicin-like moieties in this compound makes it susceptible to oxidation. Exposure to air (oxygen), light, and certain metal ions can lead to oxidative degradation. It is advisable to use degassed solvents, protect solutions from light by using amber vials, and consider the addition of antioxidants if compatible with the experimental setup.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: You observe additional peaks in your HPLC chromatogram when analyzing a this compound solution that has been stored for some time.

Possible Causes & Solutions:

CauseRecommended Action
Acid-catalyzed hydrolysis of the glycosidic bond Neutralize the solution or buffer it to a pH between 6 and 7. Store solutions at a lower temperature. The degradation product would be the aglycone (caffeoyl-salicyl alcohol) and glucose.
Base-catalyzed hydrolysis of the ester linkage Adjust the pH of the solution to a slightly acidic or neutral range. The degradation products would be salicin and caffeic acid.
Transesterification with alcoholic solvent If using an alcoholic solvent, switch to a non-alcoholic solvent like acetonitrile or DMSO if your experiment allows. Analyze for the presence of caffeic acid esters corresponding to the alcohol used.
Oxidative degradation Prepare fresh solutions using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Issue 2: Decrease in this compound Concentration in Solution

Problem: You notice a significant decrease in the concentration of this compound in your standard or sample solutions over a short period.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate solvent pH Determine the pH of your solvent system. For aqueous solutions, ensure the pH is close to neutral. For organic solvents, ensure they are free of acidic or basic impurities.
Elevated storage temperature Store stock and working solutions at 4°C or frozen at -20°C or -80°C. Minimize the time solutions are kept at room temperature.
Photodegradation Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
Microbial contamination If using aqueous buffers for an extended period, consider filtering through a 0.22 µm filter and storing at 4°C, or add a suitable antimicrobial agent if it does not interfere with your experiment.

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 24, 48, and 72 hours.

    • Also, place a vial of the stock solution at 60°C for the same time points.

    • At each time point, prepare a solution from the solid sample or dilute the stock solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours.

    • Simultaneously, keep a control sample in the dark.

    • At each time point, analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

General Purpose HPLC Method for this compound Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm (based on the UV absorption of the caffeic acid moiety)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Summary

The following table summarizes the expected stability of this compound under different conditions based on the general behavior of phenolic glycosides and caffeic acid esters.

ConditionSolventExpected StabilityPotential Degradation Products
Acidic AqueousLowAglycone (caffeoyl-salicyl alcohol), Glucose
Neutral AqueousModerateSalicin, Caffeic acid (slow hydrolysis)
Basic AqueousLowSalicin, Caffeic acid, and further degradation products
Neutral Methanol/EthanolLow to ModerateCaffeic acid methyl/ethyl ester, Salicin
Elevated Temp. AnyLowAccelerated hydrolysis and oxidation products
Light Exposure AnyModerateOxidative degradation products

Visualizations

Populoside_Degradation_Pathways cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic/Neutral Conditions (Hydrolysis) cluster_alcohol Alcoholic Solvents (Transesterification) This compound This compound Aglycone Caffeoyl-Salicyl Alcohol This compound->Aglycone H+ / H2O Glucose Glucose This compound->Glucose H+ / H2O Salicin Salicin This compound->Salicin OH- / H2O Caffeic_Acid Caffeic Acid This compound->Caffeic_Acid OH- / H2O Caffeic_Ester Caffeic Acid Alkyl Ester This compound->Caffeic_Ester R-OH (e.g., Methanol) Salicin_alc Salicin This compound->Salicin_alc R-OH

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow start Start: this compound Sample prep Prepare Stock Solution start->prep stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress sampling Sample at Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Identify Degradants, Determine Kinetics) analysis->data end End: Stability Profile data->end

References

interference in Populoside quantification by other phenolics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of populoside, particularly concerning interference from other phenolic compounds.

Troubleshooting Guide

Q1: My this compound peak in the HPLC chromatogram is broad and shows poor resolution. What could be the cause?

A: Poor peak shape and resolution during this compound quantification can stem from several factors related to co-eluting phenolic compounds. Plant extracts, especially from Populus species, are complex mixtures of structurally similar molecules.

Possible Causes and Solutions:

  • Co-elution with other Salicylates: this compound is often found alongside other salicylate derivatives like salicin, salicortin, and tremulacin.[1] These compounds have similar chemical structures and polarities, leading to overlapping peaks in reverse-phase HPLC.

    • Solution: Optimize your HPLC gradient. A shallower gradient with a lower initial concentration of the organic solvent (e.g., acetonitrile or methanol) can improve the separation of these closely related compounds.[2] Consider using a different column chemistry, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic and polar compounds.[2]

  • Interference from Flavonoids: Populus species are rich in flavonoids, which can also interfere with this compound quantification.[3][4]

    • Solution: Employ a Diode Array Detector (DAD) and select a wavelength specific to this compound. This compound has a distinct UV absorption profile due to its structure, which includes a caffeoyl group.[5][6] While flavonoids also absorb UV light, their maximal absorbance may differ.[7] Analyzing the chromatogram at a wavelength where this compound has high absorbance and the interfering flavonoid has low absorbance can improve accuracy.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

    • Solution: Dilute your sample extract and re-inject. This can improve peak shape and resolution.

Q2: The quantified amount of this compound in my sample is unexpectedly high. How can I verify the accuracy?

A: Inflated quantification results are often due to the co-elution of interfering compounds that absorb at the same wavelength as this compound.

Possible Causes and Solutions:

  • Broad-Spectrum UV Detection: Using a single, non-specific wavelength (e.g., 280 nm) for detection can lead to the inclusion of other absorbing compounds in the this compound peak area.[8] Phenolic acids and flavonoids are common interferences.[8][9]

    • Solution 1: Use a Diode Array Detector (DAD): A DAD allows you to examine the UV spectrum of the peak. Compare the spectrum of your analyte peak with that of a pure this compound standard. A mismatch indicates the presence of impurities.

    • Solution 2: Mass Spectrometry (MS) Detection: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides mass-to-charge ratio information, which is highly specific.[1] This allows for the selective quantification of this compound even if other compounds co-elute chromatographically.[1]

  • Inadequate Sample Preparation: Crude extracts will contain a wide range of phenolic compounds that can interfere with quantification.[10][11]

    • Solution: Implement a sample clean-up step before HPLC analysis. Solid-phase extraction (SPE) is an effective method for fractionating the extract and removing interfering substances.[12]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A: this compound is a phenolic glucoside found in various Populus species.[5] It is a derivative of salicylic acid and is studied for its potential biological activities, including antioxidant properties. Accurate quantification is crucial for understanding its role in plant defense, for standardizing herbal extracts, and for research in drug development.

Q2: Which phenolic compounds are most likely to interfere with this compound quantification?

A: The most common interfering compounds are other structurally related phenolics present in the plant matrix. These can be broadly categorized as:

  • Other Salicylate Glycosides: Such as salicortin, salicin, and tremulacin.[1][3]

  • Phenolic Acids: Caffeic acid and p-coumaric acid are common in Populus species.[9]

  • Flavonoids: A diverse group of compounds including quercetin, kaempferol, and their glycosides are often present.[3][9]

Q3: What is the general approach to developing a reliable HPLC method for this compound quantification?

A: A robust HPLC method for this compound should prioritize selectivity. The key steps are:

  • Column Selection: A C18 reverse-phase column is a common starting point.[8][13]

  • Mobile Phase Optimization: A gradient elution using a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed.[2][14][15]

  • Detector Selection: A DAD is highly recommended to assess peak purity and select an optimal wavelength for quantification.[8] For even greater specificity, an MS detector can be used.[1]

  • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[14][15][16]

Q4: Can I use a general total phenolic content assay (e.g., Folin-Ciocalteu) to estimate this compound concentration?

A: No, total phenolic content assays are not specific and will react with all phenolic compounds in the extract, leading to a significant overestimation of the this compound content.[4] These assays measure the total reducing capacity of a sample and are not suitable for quantifying a specific compound like this compound.[4]

Quantitative Data Summary

The following table summarizes the UV-Visible absorption characteristics of different classes of phenolic compounds that may interfere with this compound quantification. These values are indicative and can vary based on the specific compound and solvent.

Phenolic ClassBand II (nm)Band I (nm)
Flavones & Flavonols 240 - 280300 - 390
Chalcones 230 - 270340 - 390
Hydroxycinnamic Acids (e.g., Caffeic Acid) ~240~325
This compound (related compounds) Not specified~330

Data compiled from multiple sources.[6][7] A related phenolic glucoside has shown absorption maxima at 262 and 330 nm.[6]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol describes a general method for extracting and cleaning up plant material for HPLC analysis.[10][11][17][18]

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at room temperature or by freeze-drying to a moisture content below 14%.[10] Grind the dried material into a fine powder.[10]

  • Extraction:

    • Accurately weigh approximately 1g of the powdered plant material.

    • Perform an extraction with 70% ethanol using a suitable method like maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MWE).[10] For maceration, soak the material in the solvent for at least three days with periodic stirring.[18]

    • Filter the extract through Whatman filter paper.

  • Solvent Partitioning (Optional Clean-up):

    • Concentrate the filtered extract under reduced pressure.

    • Resuspend the concentrated extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane layer.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the phenolic compounds, including this compound.

  • Final Preparation:

    • Evaporate the ethyl acetate fraction to dryness.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-DAD Method for this compound Quantification

This protocol is a representative method for the separation and quantification of this compound, adapted from methodologies for analyzing complex phenolic mixtures in Populus species.[2][8][13]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at multiple wavelengths, including ~330 nm for quantification of this compound, and 280 nm for general phenolic profiling.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 40
      35 70
      40 90
      45 10

      | 55 | 10 |

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard at a minimum of five different concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area at ~330 nm and using the calibration curve.

Visualizations

experimental_workflow start Plant Material (e.g., Populus leaves) drying Drying & Grinding start->drying extraction Solvent Extraction (e.g., 70% Ethanol) drying->extraction filtration Filtration extraction->filtration cleanup Sample Clean-up (e.g., SPE or LLE) filtration->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration hplc HPLC-DAD Analysis concentration->hplc quantification Data Analysis & Quantification hplc->quantification end Final this compound Concentration quantification->end

Caption: Experimental workflow for this compound quantification.

interference_relationship This compound This compound Quantification interference Potential Interference interference->this compound Causes Inaccuracy salicylates Other Salicylates (e.g., Salicortin) salicylates->interference phenolic_acids Phenolic Acids (e.g., Caffeic Acid) phenolic_acids->interference flavonoids Flavonoids (e.g., Quercetin) flavonoids->interference

Caption: Interference in this compound quantification.

References

addressing matrix effects in Populoside mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Populoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, particularly those arising from complex plant matrices.

Problem: Poor peak shape, peak splitting, or inconsistent retention time for this compound.

  • Question: My this compound peak is broad, split, or shifting between injections. What could be the cause?

  • Answer: These issues are often symptomatic of matrix interference affecting the chromatography. Co-eluting compounds from the plant extract can interact with the analytical column or the analyte itself, leading to poor chromatographic performance.

    • Solution 1: Optimize Sample Preparation. A more rigorous sample cleanup can remove interfering compounds. Consider implementing a solid-phase extraction (SPE) step.

    • Solution 2: Adjust Chromatographic Conditions. Modifying the gradient elution profile can help separate this compound from co-eluting matrix components. Experiment with different mobile phase compositions and gradient slopes.

    • Solution 3: Use a Guard Column. A guard column can protect your analytical column from strongly retained matrix components that can cause peak shape distortion.[1]

Problem: Low or inconsistent signal intensity (Ion Suppression) for this compound.

  • Question: The signal for my this compound standard is strong in a pure solvent, but significantly weaker and more variable when I analyze my plant extracts. Why is this happening?

  • Answer: This is a classic sign of ion suppression, a common matrix effect in ESI-MS.[2] Co-eluting matrix components compete with this compound for ionization in the mass spectrometer's source, reducing its signal.[2]

    • Solution 1: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components.[2] However, ensure that the diluted this compound concentration remains above the limit of quantification (LOQ).

    • Solution 2: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the signal suppression by ensuring that the standards and samples experience similar matrix effects.[2]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate quantification.[3] If a SIL-IS for this compound is unavailable, consider using a structural analog as an internal standard.

Problem: High signal intensity (Ion Enhancement) for this compound.

  • Question: My this compound signal is unexpectedly high in my sample extracts compared to the standards prepared in solvent. What could be the cause?

  • Answer: While less common than ion suppression, ion enhancement can also occur due to matrix effects.[2] Certain matrix components can improve the ionization efficiency of the analyte.

    • Solution 1: Matrix-Matched Calibration. As with ion suppression, preparing calibration standards in a blank matrix extract will help to normalize the response.[2]

    • Solution 2: Improve Chromatographic Separation. Better separation of this compound from the enhancing matrix components will mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plant extract).[4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, affecting the accuracy and precision of quantification.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment. You compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What is the best way to prepare plant samples for this compound analysis to minimize matrix effects?

A3: A robust sample preparation protocol is crucial. This typically involves an initial extraction with a solvent like methanol or ethanol, followed by a cleanup step. Solid-phase extraction (SPE) is a highly effective cleanup technique for removing interfering compounds from plant extracts before LC-MS/MS analysis.[5]

Q4: Can I use a standard calibration curve prepared in solvent to quantify this compound in a plant extract?

A4: It is generally not recommended due to the high probability of matrix effects in complex plant extracts. Using a solvent-based calibration curve for a sample with significant matrix effects can lead to inaccurate quantification. Matrix-matched calibration or the use of an appropriate internal standard is preferred.[2]

Q5: Are there any specific mass spectrometry techniques that can help in identifying this compound and its derivatives in a complex matrix?

A5: Yes, tandem mass spectrometry (MS/MS) techniques are very useful. A precursor ion scan can be used to specifically detect potential salicylic acid derivatives, like this compound, by scanning for precursors that fragment to a common product ion of salicylic acid (m/z 137 or 93).[6] This can help in selectively identifying related compounds in a complex chromatogram.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This protocol provides a general procedure for cleaning up a plant extract containing this compound using a reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate the cartridge by passing 1 mL of a phosphate buffer solution (e.g., 50 mM, pH 3) mixed with methanol (90:10 v/v) through it.[5]

  • Sample Loading:

    • Dilute the plant extract in the same conditioning solution used in step 1.

    • Load the diluted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water (pH 3) to remove polar interfering compounds.[5]

  • Elution:

    • Elute the this compound and other retained compounds with 1 mL of methanol.[5]

  • Analysis:

    • The eluted fraction is then ready for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Standard in Solvent): Prepare a standard solution of this compound in the mobile phase solvent at a known concentration.

    • Set B (Spiked Matrix): Take a blank plant matrix extract (that does not contain this compound) and spike it with the this compound standard to the same final concentration as Set A.

    • Set C (Blank Matrix): Analyze the blank plant matrix extract to ensure there is no endogenous this compound.

  • Analyze all three sets using the same LC-MS/MS method.

  • Calculate the matrix effect (%) using the following formula: Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes the typical classification of matrix effects based on the percentage of signal suppression or enhancement.

Matrix Effect ClassificationSignal Change (%)Implication for Analysis
No significant matrix effect80% - 120%Quantification with solvent-based standards may be acceptable.
Moderate matrix effect50% - 80% or 120% - 150%Matrix-matched calibration or an internal standard is recommended.
Strong matrix effect< 50% or > 150%A robust mitigation strategy like a stable isotope-labeled internal standard and/or improved sample cleanup is necessary for accurate quantification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound MS Analysis start Start: Inaccurate or Imprecise this compound Quantification check_chromatography Assess Peak Shape and Retention Time Stability start->check_chromatography check_intensity Evaluate Signal Intensity (Post-Extraction Spike) check_chromatography->check_intensity Peak Shape OK optimize_chromatography Optimize Chromatography: - Adjust Gradient - Use Guard Column check_chromatography->optimize_chromatography Poor Peak Shape no_effect Proceed with Quantification check_intensity->no_effect No Significant Matrix Effect (80-120%) suppression suppression check_intensity->suppression Ion Suppression (<80%) enhancement enhancement check_intensity->enhancement Ion Enhancement (>120%) optimize_chromatography->check_chromatography Re-evaluate mitigation_strategy Select Mitigation Strategy: 1. Sample Dilution 2. Matrix-Matched Calibration 3. Internal Standard (SIL-IS preferred) 4. Improve Sample Cleanup (SPE) suppression->mitigation_strategy Implement Mitigation enhancement->mitigation_strategy Implement Mitigation end End: Accurate and Precise This compound Quantification mitigation_strategy->end Validate and Quantify

Caption: A logical workflow for troubleshooting common issues in this compound mass spectrometry.

SPE_Workflow SPE Sample Cleanup Workflow for this compound Analysis start Plant Extract load 2. Load Sample start->load condition 1. Condition SPE Cartridge (Methanol, Buffer) condition->load wash 3. Wash Cartridge (Aqueous Solution) load->wash elute 4. Elute this compound (Methanol) wash->elute waste Waste (Polar Interferences) wash->waste analysis LC-MS/MS Analysis elute->analysis

Caption: A typical solid-phase extraction (SPE) workflow for cleaning up plant extracts.

References

Technical Support Center: Refining Populoside Bioassay Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassay protocols for Populoside. The goal is to enhance reproducibility by addressing common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during this compound bioassays.

Aldose Reductase Inhibition Assay

Problem: High Variability Between Replicates

  • Possible Cause 1: Inconsistent Pipetting.

    • Solution: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate solutions. Use calibrated pipettes and proper technique.

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Maintain a constant temperature for all assay components and during the incubation period. Use a water bath or incubator to ensure temperature stability.

  • Possible Cause 3: Reagent Degradation.

    • Solution: Prepare fresh reagent solutions for each experiment, particularly NADPH and the enzyme solution. Store stock solutions at the recommended temperatures and avoid repeated freeze-thaw cycles.

Problem: Low or No Inhibition by this compound

  • Possible Cause 1: Incorrect this compound Concentration.

    • Solution: Verify the calculation of this compound dilutions. Prepare a fresh stock solution and perform serial dilutions carefully.

  • Possible Cause 2: Inactive Enzyme.

    • Solution: Check the activity of the aldose reductase enzyme using a known inhibitor as a positive control. If the positive control also shows no inhibition, the enzyme may be inactive.

  • Possible Cause 3: Substrate Concentration Too High.

    • Solution: Optimize the substrate (DL-glyceraldehyde) concentration. A high substrate concentration may require a higher inhibitor concentration to observe an effect.

Problem: Precipitate Formation in Wells

  • Possible Cause 1: Poor Solubility of this compound.

    • Solution: Ensure this compound is fully dissolved in the assay buffer. A small percentage of a co-solvent like DMSO can be used, but its final concentration in the assay should be kept low and consistent across all wells (including controls) to avoid affecting enzyme activity.

  • Possible Cause 2: Incompatible Buffer Components.

    • Solution: Check the compatibility of all buffer components. Ensure the pH of the buffer is correct and stable.

DPPH Radical Scavenging (Antioxidant) Assay

Problem: Inconsistent Color Change

  • Possible Cause 1: Light Exposure.

    • Solution: DPPH is light-sensitive. Perform the assay in a dark environment or use amber-colored tubes/plates to protect the DPPH solution from light.

  • Possible Cause 2: Inaccurate Incubation Time.

    • Solution: Ensure a consistent incubation time for all samples. The reaction of DPPH with antioxidants is time-dependent.

Problem: Absorbance of Control is Too Low

  • Possible Cause 1: Degraded DPPH Solution.

    • Solution: Prepare a fresh DPPH solution for each experiment. The purple color of the DPPH solution should be deep and consistent.

  • Possible Cause 2: Contaminated Reagents.

    • Solution: Use high-purity methanol or ethanol to prepare the DPPH solution. Ensure all glassware is clean.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound for bioassays?

A1: For initial stock solutions, DMSO is commonly used due to its ability to dissolve a wide range of compounds. However, the final concentration of DMSO in the assay should be minimized (typically <0.5%) to avoid solvent effects on enzyme activity or cell viability. For aqueous-based assays, further dilution in the assay buffer is necessary. Always test the effect of the solvent on your specific assay in a vehicle control group.

Q2: How can I be sure my this compound sample is stable during the experiment?

A2: Phenolic glycosides can be susceptible to degradation. It is recommended to prepare fresh solutions of this compound for each experiment. If storing solutions, keep them at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect solutions from light and extreme pH conditions.

Q3: What are appropriate positive and negative controls for a this compound bioassay?

A3:

  • Aldose Reductase Inhibition Assay:

    • Positive Control: A known aldose reductase inhibitor, such as Quercetin or Epalrestat.[1]

    • Negative Control: A vehicle control containing the same concentration of solvent (e.g., DMSO) used to dissolve the this compound.

  • DPPH Assay:

    • Positive Control: A well-known antioxidant, such as Ascorbic Acid or Trolox.

    • Negative Control: A blank containing the solvent used to dissolve the this compound.

  • Anti-inflammatory Cell-Based Assay (NF-κB):

    • Positive Control: A known inhibitor of the NF-κB pathway (e.g., BAY 11-7082).

    • Negative Control: Cells treated with the vehicle and the inflammatory stimulus (e.g., LPS).

Q4: How do I choose the right concentration range for this compound in my experiments?

A4: It is best to perform a dose-response curve to determine the optimal concentration range. Start with a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Aldose Reductase Inhibition Assay Parameters
ParameterRecommended Value/Condition
Enzyme Source Rat lens or Human recombinant aldose reductase
Substrate DL-Glyceraldehyde
Co-factor NADPH
Buffer 0.067 M Phosphate buffer (pH 6.2)
Detection Wavelength 340 nm (monitoring NADPH oxidation)
Temperature 37°C
Positive Control Quercetin
Table 2: DPPH Radical Scavenging Assay Parameters
ParameterRecommended Value/Condition
Reagent 2,2-diphenyl-1-picrylhydrazyl (DPPH)
Solvent Methanol or Ethanol
Detection Wavelength 517 nm
Incubation Time 30 minutes in the dark
Positive Control Ascorbic Acid or Trolox

Experimental Protocols

Aldose Reductase Inhibition Assay Protocol

This protocol is adapted from a general procedure for measuring aldose reductase activity.[2][3][4]

  • Prepare Reagents:

    • 0.067 M Phosphate buffer (pH 6.2).

    • 0.1 mM NADPH in phosphate buffer.

    • 10 mM DL-glyceraldehyde (substrate) in phosphate buffer.

    • Aldose reductase enzyme solution (from rat lens homogenate or recombinant).

    • This compound stock solution and serial dilutions.

    • Quercetin (positive control) stock solution.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 70 µL of 0.067 M phosphate buffer.

      • 10 µL of NADPH solution.

      • 10 µL of enzyme solution.

      • 10 µL of this compound solution at various concentrations (or positive/negative controls).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of DL-glyceraldehyde solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the % inhibition against the this compound concentration to determine the IC50 value.

DPPH Radical Scavenging Assay Protocol

This protocol is a standard method for assessing antioxidant activity.[5][6][7][8][9]

  • Prepare Reagents:

    • 0.1 mM DPPH solution in methanol.

    • This compound stock solution and serial dilutions in methanol.

    • Ascorbic acid (positive control) stock solution in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of this compound solution at various concentrations (or positive/negative controls) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the % scavenging against the this compound concentration to determine the EC50 value.

Anti-Inflammatory (NF-κB) Cell-Based Assay Workflow

This workflow is based on studies showing the anti-inflammatory effects of Populus extracts containing this compound.[10][11][12]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Endpoint Measurement (Choose one or more):

    • Nitric Oxide (NO) Production: Measure NO levels in the cell culture supernatant using the Griess reagent.

    • Cytokine Levels (e.g., TNF-α, IL-6): Quantify cytokine concentrations in the supernatant using ELISA kits.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to measure the protein levels of key NF-κB pathway components (e.g., phosphorylated IκBα, phosphorylated p65).

    • Immunofluorescence: Fix and stain cells to visualize the nuclear translocation of the p65 subunit of NF-κB.

Visualizations

Aldose_Reductase_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH This compound This compound This compound->AR Inhibition NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: Aldose Reductase signaling pathway with this compound inhibition.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with This compound dilutions DPPH_sol->Mix Populoside_sol Prepare this compound dilutions in Methanol Populoside_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression This compound This compound This compound->IKK Inhibition

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

minimizing Populoside precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Populoside precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sparingly soluble in water?

This compound, also known as populin or salicin benzoate, is a natural glycoside found in the bark and leaves of various Populus species (poplar trees).[1] Its chemical structure consists of a salicin backbone (a glucose molecule bonded to salicyl alcohol) with a benzoate group. This structure imparts a degree of hydrophobicity, making it only sparingly soluble in cold water. However, its solubility significantly increases in hot water and in the presence of organic co-solvents.[2]

Q2: At what concentrations can I expect this compound to be soluble in aqueous solutions?

Q3: How does pH affect the stability and solubility of this compound?

The stability of this compound is influenced by pH. Based on studies of the similar compound salicin, this compound is expected to be most stable at a pH above 2.0.[2] At a pH below 2.0, especially when combined with high temperatures, acid hydrolysis can occur, leading to the degradation of the molecule.[2] While a complete pH-solubility profile for this compound is not available, for many phenolic compounds, moving to a slightly basic pH can increase solubility by deprotonating hydroxyl groups, making the molecule more polar. However, the stability at higher pH needs to be considered, as some phenolic compounds can be unstable in alkaline conditions.[3]

Q4: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?

Yes, using co-solvents is a highly effective method for dissolving this compound. Common and effective co-solvents for glycosides and other sparingly soluble organic compounds include:

  • Ethanol: Readily dissolves this compound. Mixtures of ethanol and water are often used to achieve the desired solubility.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of compounds, including this compound.

  • Propylene Glycol: A non-toxic and water-miscible solvent that can be used to improve the solubility of hydrophobic compounds.

When using co-solvents, it is crucial to first dissolve the this compound in the neat co-solvent and then add the aqueous buffer dropwise while stirring to avoid precipitation.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation during experiments.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding aqueous buffer to the this compound stock solution. The concentration of this compound in the final solution exceeds its solubility limit. The rapid change in solvent polarity is causing the compound to crash out of solution.1. Reduce the final concentration: Lower the target concentration of this compound in your aqueous solution. 2. Slow down the addition: Add the aqueous buffer to the this compound stock solution slowly and with vigorous stirring. 3. Increase the co-solvent percentage: If your experimental design allows, increase the proportion of the organic co-solvent in the final solution.
A clear solution of this compound becomes cloudy or forms a precipitate over time. Temperature fluctuations: A decrease in temperature can significantly lower the solubility of this compound, causing it to precipitate. pH shift: Changes in the pH of the solution due to the addition of other reagents or absorption of atmospheric CO2 can affect solubility. Evaporation: Evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.1. Maintain a constant temperature: Store and handle the solution at a constant and, if possible, slightly elevated temperature. 2. Buffer the solution: Ensure your aqueous solution is adequately buffered to resist pH changes. 3. Prevent evaporation: Keep containers tightly sealed to minimize solvent evaporation.
Precipitation is observed during a biochemical assay. Interaction with other components: this compound may be interacting with other components in the assay mixture (e.g., proteins, salts), leading to the formation of an insoluble complex. High salt concentration: High concentrations of salts in the assay buffer can decrease the solubility of organic compounds ("salting out").1. Perform a compatibility test: Test the solubility of this compound in the presence of each individual assay component. 2. Optimize buffer composition: If possible, reduce the salt concentration in the assay buffer. 3. Increase co-solvent concentration: If compatible with the assay, a small increase in the co-solvent concentration may prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in an organic co-solvent.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the required volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Store the stock solution at -20°C in a tightly sealed container.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

This protocol details the preparation of a diluted aqueous working solution from a stock solution, minimizing the risk of precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Magnetic stirrer and stir bar

  • Calibrated pipettes

Procedure:

  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • Place the desired final volume of the aqueous buffer in a beaker with a magnetic stir bar.

  • Begin stirring the aqueous buffer at a moderate speed.

  • Slowly, add the required volume of the this compound stock solution dropwise to the stirring buffer.

  • Continue stirring for at least 5-10 minutes to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 3: Quantification of this compound using UPLC-MS

This protocol provides a general framework for the quantification of this compound in aqueous solutions using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Method optimization will be required for specific instrumentation and matrices.

Instrumentation:

  • UPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution (Example):

Time (min)% Mobile Phase B
0.05
5.095
6.095
6.15
8.05

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Procedure:

  • Sample Preparation: Dilute the aqueous this compound solution with the initial mobile phase composition to fall within the calibration curve range.

  • Standard Preparation: Prepare a series of this compound standards in the same solvent as the diluted samples.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the standards and samples onto the UPLC system.

  • Data Analysis: Integrate the peak area of the this compound peak and quantify the concentration using the standard curve.

Visualizations

cluster_0 Factors Influencing this compound Precipitation Concentration High Concentration Precipitation This compound Precipitation Concentration->Precipitation Temperature Low Temperature Temperature->Precipitation pH Suboptimal pH pH->Precipitation Solvent Rapid Solvent Change Solvent->Precipitation Interactions Molecular Interactions Interactions->Precipitation

Caption: Key factors that can lead to the precipitation of this compound in aqueous solutions.

cluster_troubleshooting Troubleshooting Workflow start Precipitation Observed check_conc Is Concentration Too High? start->check_conc check_temp Is Temperature Too Low? check_conc->check_temp No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_pH Is pH Optimal? check_temp->check_pH No increase_temp Increase/Stabilize Temperature check_temp->increase_temp Yes check_solvent Was Solvent Added Too Quickly? check_pH->check_solvent Yes (Optimal) adjust_pH Adjust pH check_pH->adjust_pH No slow_addition Slow Solvent Addition with Stirring check_solvent->slow_addition Yes resolve Precipitation Resolved check_solvent->resolve No reduce_conc->resolve increase_temp->resolve adjust_pH->resolve slow_addition->resolve

Caption: A decision-making workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Populoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Populoside, particularly when scaling up from laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a phenolic glycoside naturally found in various species of Populus trees.[1][2][3][4] Its purification is challenging due to its presence in a complex mixture of structurally similar compounds, such as other phenolic glycosides, flavonoids, and tannins, which can co-elute during chromatographic separation.[5][6] Furthermore, this compound is susceptible to degradation under certain conditions, which can complicate purification and reduce yield.[7]

Q2: What are the primary methods for purifying this compound?

A2: The purification of this compound typically involves a multi-step process that begins with solvent extraction from the plant material, followed by one or more chromatographic techniques.[5][6][8] Common methods include column chromatography using silica gel or other resins, and may also involve techniques like solid-phase extraction.[9][10][11]

Q3: What are the main challenges when scaling up this compound purification?

A3: Scaling up the purification of this compound from the lab to an industrial scale introduces several challenges:

  • Maintaining Resolution: Chromatographic conditions that work well on a small scale may not provide the same separation efficiency on larger columns.

  • Solvent and Resin Costs: The volume of solvents and the amount of chromatographic resin required increase significantly with scale, impacting the economic viability of the process.

  • Processing Time: Larger volumes of extract and longer chromatography run times can increase the risk of product degradation.

  • Equipment Differences: The hydrodynamics and packing of large-scale chromatography columns can differ from their lab-scale counterparts, affecting separation performance.

Q4: How can I monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the purity of this compound fractions. Developing a robust HPLC method that can separate this compound from its major impurities is crucial for process monitoring and quality control.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete extraction from plant material.2. Degradation of this compound during extraction or purification.3. Poor binding or elution from the chromatography column.1. Optimize extraction solvent, time, and temperature. Consider using techniques like ultrasound-assisted extraction.2. Work at lower temperatures and avoid acidic or basic conditions that could hydrolyze the glycosidic bond. Use antioxidants if oxidative degradation is suspected.3. Adjust the mobile phase composition and gradient to ensure proper separation and elution.
Poor Chromatographic Separation 1. Inappropriate stationary or mobile phase.2. Overloading of the chromatography column.3. Column channeling or poor packing in large-scale columns.1. Screen different stationary phases (e.g., silica, C18, ion exchange) and optimize the mobile phase composition.2. Determine the loading capacity of your column at a smaller scale before scaling up.3. Ensure proper column packing procedures are followed for large-scale columns.
Presence of Impurities in Final Product 1. Co-elution of structurally similar compounds.2. Degradation of this compound into other products.3. Contamination from equipment or solvents.1. Employ orthogonal purification steps (e.g., using a different type of chromatography).2. Analyze impurities to identify them as degradation products and adjust conditions to minimize their formation.3. Ensure all equipment is thoroughly cleaned and use high-purity solvents.
Batch-to-Batch Variability 1. Inconsistent quality of raw plant material.2. Variations in extraction or purification conditions.1. Establish quality control specifications for the starting plant material.2. Implement strict process controls and standard operating procedures (SOPs) for all steps.

Data Presentation

Table 1: Illustrative Comparison of this compound Purification at Different Scales
ParameterLab ScalePilot ScaleIndustrial Scale
Starting Biomass (dry weight) 1 kg100 kg10,000 kg
Initial Extract Volume 10 L1,000 L100,000 L
Chromatography Column Diameter 5 cm20 cm100 cm
Purification Cycle Time 8 hours24 hours72 hours
Final Yield of this compound 5 g450 g40 kg
Purity of Final Product >98%>95%>95%
Overall Yield 0.5%0.45%0.4%

Note: This data is illustrative and intended to demonstrate typical trends in scaling up natural product purification. Actual results may vary.

Experimental Protocols

Detailed Methodology for this compound Purification

This protocol outlines a general procedure for the purification of this compound from Populus bark, with considerations for scaling up.

1. Extraction

  • Lab Scale (1 kg):

    • Grind 1 kg of dried Populus bark to a coarse powder.

    • Macerate the powder in 10 L of 80% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract and concentrate under reduced pressure to yield a crude extract.

  • Pilot Scale (100 kg):

    • Mill 100 kg of dried bark.

    • Use a jacketed extraction vessel to extract the biomass with 1,000 L of 80% ethanol. Maintain a constant temperature of 40°C for 12 hours with mechanical agitation.

    • Pump the extract through a filter press and concentrate using a rotary evaporator or falling film evaporator.

  • Industrial Scale (10,000 kg):

    • Process 10,000 kg of milled bark in a large-scale percolator.

    • Extract with 100,000 L of 80% ethanol.

    • The extract is filtered and concentrated in a multi-stage evaporator.

2. Column Chromatography

  • Lab Scale:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load onto a silica gel column (5 cm diameter) equilibrated with a hexane-ethyl acetate solvent system.

    • Elute with a stepwise gradient of increasing ethyl acetate.

    • Collect fractions and monitor by HPLC to pool those containing high-purity this compound.

  • Pilot Scale:

    • Use a larger glass or stainless steel column (20 cm diameter) packed with silica gel.

    • Employ a pumping system for consistent mobile phase delivery.

    • Automated fraction collection is recommended.

  • Industrial Scale:

    • Utilize a dynamic axial compression (DAC) column (100 cm diameter) for optimal packing and performance.

    • The process is fully automated with in-line detectors (e.g., UV) to monitor the elution profile.

3. Crystallization

  • Pool the purified this compound fractions and concentrate to a small volume.

  • Add a suitable anti-solvent (e.g., hexane) to induce crystallization.

  • Allow the solution to stand at 4°C for 24-48 hours.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Populus Bark extraction Solvent Extraction (80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography fraction_collection Fraction Collection & Pooling chromatography->fraction_collection crystallization Crystallization fraction_collection->crystallization final_product High-Purity this compound crystallization->final_product

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Degradation Pathway of this compound

G This compound This compound Aglycone This compound Aglycone This compound->Aglycone Acid or Enzymatic Hydrolysis Glucose Glucose This compound->Glucose Acid or Enzymatic Hydrolysis Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation of Phenolic Rings Aglycone->Oxidized_Products Oxidation

References

Technical Support Center: Improving the Resolution of Populoside from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the chromatographic resolution of Populoside from its isomers. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to assist in achieving optimal separation.

Troubleshooting Guide: Resolving Common Issues in this compound Separation

This guide addresses specific challenges that may be encountered during the HPLC/UHPLC separation of this compound and its isomers.

Issue Potential Cause Troubleshooting Steps
Poor Resolution/Peak Overlap Inadequate Mobile Phase Composition: The solvent strength or pH may not be optimal for differential partitioning of the isomers.1. Modify Solvent Strength: In reversed-phase HPLC, decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention and potentially improve separation. 2. Adjust pH: The ionization state of phenolic hydroxyl groups can significantly affect retention. Experiment with a pH range around the pKa of this compound and its isomers. A pH at least one unit away from the pKa is recommended. 3. Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-analyte interactions.
Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers.1. Screen Different Stationary Phases: Test columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions (e.g., π-π, dipole-dipole) compared to standard C18 columns. 2. Consider Chiral Stationary Phases (CSPs): If enantiomeric separation is required, screen a range of CSPs, such as those based on polysaccharides (e.g., cellulose, amylose) or cyclodextrins.
Peak Tailing Secondary Interactions with Residual Silanols: Active silanol groups on the silica support can interact with the polar functional groups of this compound, leading to tailing.1. Use an End-Capped Column: Employ a high-quality, end-capped column to minimize silanol interactions. 2. Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of silanols. 3. Add a Competing Base: In older columns or with particularly basic analytes, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase, though this is less common with modern columns.
Column Overload: Injecting too much sample can lead to peak distortion.1. Reduce Injection Volume or Sample Concentration: Dilute the sample and/or inject a smaller volume onto the column.
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.1. Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase of the gradient or in a weaker solvent.
Column Void or Channeling: A void at the column inlet can cause the sample to travel through different paths, leading to distorted peaks.1. Reverse-Flush the Column (if permissible by the manufacturer): This may help to remove particulates from the inlet frit. 2. Replace the Column: If a void is suspected, the column may need to be replaced.
Irreproducible Retention Times Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs can lead to shifting retention times.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, typically 10-20 column volumes.
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile component or degradation.1. Prepare Fresh Mobile Phase Daily: Avoid using mobile phases that have been sitting for extended periods. 2. Use a Mobile Phase Pre-mixer: Ensure consistent mobile phase composition.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.1. Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for improving the resolution of this compound isomers?

A1: The most critical parameters are mobile phase composition (solvent strength and pH) and stationary phase chemistry. These have the most significant impact on selectivity (α), which is the key to separating closely related isomers.

Q2: I am seeing co-elution of this compound with another peak that has the same mass. What could it be and how can I separate them?

A2: This is likely an isomer of this compound, such as this compound A. To separate them, you will need to optimize your chromatographic selectivity. Start by modifying your mobile phase gradient to be shallower, which can increase the separation between closely eluting peaks. If this is not sufficient, screening different column stationary phases is the next logical step.

Q3: Can I use the same HPLC method for both analytical quantification and preparative isolation of this compound isomers?

A3: While the same basic principles apply, methods are typically optimized differently. Analytical methods prioritize high resolution and speed, often using smaller particle size columns. Preparative methods prioritize loading capacity and require larger columns and higher flow rates. You will likely need to scale up and re-optimize your analytical method for preparative purposes.

Q4: What type of detector is most suitable for the analysis of this compound and its isomers?

A4: A Diode Array Detector (DAD) or a UV-Vis detector is well-suited for the analysis of this compound, as it contains a chromophore. A DAD is particularly useful as it can provide spectral information, which can help in peak identification and purity assessment. For more definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Q5: How can I confirm the identity of the separated isomeric peaks?

A5: Peak identity can be confirmed by comparing their retention times and UV spectra with those of authenticated reference standards. If standards are not available, techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis can provide structural information to differentiate the isomers. Isolation of the individual isomers followed by NMR spectroscopy is the gold standard for definitive structural elucidation.

Experimental Protocols

Protocol 1: HPLC Method Development for Resolution of this compound Isomers

This protocol outlines a systematic approach to developing an HPLC method for the separation of this compound and its isomers.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Detector Wavelength: Monitor at the λmax of this compound (e.g., ~270 nm and ~325 nm).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Initial Gradient Scouting:

    • Run a broad linear gradient to determine the approximate elution time of the isomers (e.g., 5% to 95% B over 20 minutes).

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the isomers. For example, if the isomers elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.

    • Further refine the gradient slope and duration to maximize the resolution between the isomeric peaks.

  • Mobile Phase Modifier and pH Adjustment:

    • If resolution is still insufficient, evaluate the effect of pH by preparing mobile phases with different acidic modifiers (e.g., phosphoric acid, trifluoroacetic acid) or buffers.

    • Test methanol as an alternative to acetonitrile for mobile phase B, as this can significantly alter selectivity.

  • Stationary Phase Screening:

    • If optimization of the mobile phase on a C18 column does not yield baseline resolution, screen columns with different stationary phases (e.g., Phenyl-Hexyl, PFP, embedded polar group).

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.

Data Presentation

Summarize quantitative data from method development and validation in clear, structured tables for easy comparison.

Table 1: Example of Chromatographic Data for this compound and its Isomer under Different Conditions

Condition Compound Retention Time (min) Peak Asymmetry (As) Resolution (Rs)
Method 1: C18, ACN/H₂O Gradient This compound12.51.11.2
Isomer A12.81.2
Method 2: C18, MeOH/H₂O Gradient This compound15.21.01.8
Isomer A15.81.1
Method 3: Phenyl-Hexyl, ACN/H₂O Gradient This compound14.11.02.1
Isomer A14.91.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: General Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Optimization cluster_3 Phase 4: Validation A Define Separation Goal: Resolve this compound and Isomers B Select Initial Conditions: - C18 Column - ACN/Water Gradient - Acidic Modifier A->B C Perform Scouting Run B->C D Evaluate Resolution (Rs) C->D E Rs < 1.5 D->E Check F Optimize Mobile Phase: - Gradient Slope - pH - Organic Modifier E->F Yes G Re-evaluate Resolution F->G H Rs Still < 1.5 G->H K Rs >= 1.5 G->K I Screen Different Stationary Phases: - Phenyl-Hexyl - PFP - Chiral Columns H->I Yes J Select Optimal Column and Mobile Phase I->J J->K L Method Validation: - Linearity - Precision - Accuracy K->L Yes M Final Method L->M

Caption: Workflow for HPLC method development for isomer separation.

Diagram 2: Troubleshooting Logic for Poor Resolution

G Start Poor Resolution (Rs < 1.5) Opt_Mobile_Phase Optimize Mobile Phase (Gradient, pH, Solvent) Start->Opt_Mobile_Phase Check_Resolution1 Is Resolution Improved? Opt_Mobile_Phase->Check_Resolution1 Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl, PFP, Chiral) Check_Resolution1->Change_Stationary_Phase No Final_Method Acceptable Resolution (Rs >= 1.5) Check_Resolution1->Final_Method Yes Check_Resolution2 Is Resolution Improved? Change_Stationary_Phase->Check_Resolution2 Opt_Temp_Flow Optimize Temperature and Flow Rate Check_Resolution2->Opt_Temp_Flow No Check_Resolution2->Final_Method Yes Opt_Temp_Flow->Final_Method Improved Reevaluate Re-evaluate Entire Method Consider 2D-LC Opt_Temp_Flow->Reevaluate Not Improved

Caption: Troubleshooting logic for improving peak resolution.

Technical Support Center: Troubleshooting Inconsistent Results in Populoside Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving populoides. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant batch-to-batch variation in the biological activity of our populoside extract. What are the potential causes?

Inconsistent biological activity between different batches of this compound extracts is a common challenge. The primary sources of this variability often lie in the initial extraction and handling of the plant material.

Potential Causes and Troubleshooting Steps:

  • Inconsistency in Plant Material: The chemical composition of Populus species, the source of many populoides, can vary based on the plant's genetics, age, growing conditions, and time of harvest[1][2].

    • Solution: Whenever possible, use plant material from the same source and harvest at the same time of year. Document the precise species, collection date, and location.

  • Extraction Solvent and Method: The choice of solvent and extraction technique significantly impacts the types and quantities of compounds extracted[3][4].

    • Solution: Standardize your extraction protocol. Use the same solvent, solvent-to-solid ratio, temperature, and extraction duration for every batch[4]. Consider that different solvents have different polarities and will extract different profiles of compounds.

  • Particle Size of Plant Material: The size of the ground plant material affects the efficiency of the extraction[3][4].

    • Solution: Ensure the plant material is ground to a consistent and uniform particle size for each extraction. Too fine a powder can sometimes complicate filtration[4].

Q2: Our in vitro cell-based assays with populoides are showing high variability between replicates and experiments. How can we improve consistency?

High variability in cell-based assays is a frequent issue and can be attributed to a range of factors from cell health to assay methodology.

Potential Causes and Troubleshooting Steps:

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are grown to overconfluency can respond inconsistently to treatment[5].

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of the experiment. Regularly monitor cell morphology and viability[5].

  • Uneven Cell Seeding: Inaccurate cell counting or improper mixing can lead to different numbers of cells in each well, directly affecting the final readout[5].

    • Solution: Ensure the cell suspension is homogenous before and during seeding. Use a reliable method for cell counting, such as an automated cell counter or a hemocytometer with proper technique[5].

  • Incubator Conditions: Fluctuations in CO2 levels and temperature within the incubator can cause uneven cell growth[5][6].

    • Solution: Regularly calibrate and monitor your incubator's CO2 and temperature. Avoid frequent opening of the incubator door. Consider using different shelf locations to identify "hot spots"[5].

  • Assay-Specific Issues: Many colorimetric and fluorometric assays can be prone to interference from the natural compounds themselves or from the solvents used[7].

    • Solution: Run appropriate controls, including a "compound only" control (without cells) to check for direct effects on the assay reagents.

Q3: We suspect our this compound compound may be degrading during the experiment. How can we assess and prevent this?

The stability of natural products like populoides can be influenced by experimental conditions such as temperature, pH, and light exposure.

Potential Causes and Troubleshooting Steps:

  • Temperature Sensitivity: Many natural compounds are thermolabile and can degrade at higher temperatures[4][8][9].

    • Solution: Avoid high temperatures during extraction and sample preparation unless your protocol specifically requires it. Store stock solutions and extracts at appropriate low temperatures (e.g., -20°C or -80°C) and protect them from repeated freeze-thaw cycles[10].

  • pH Instability: The pH of your culture medium or solvent can affect the stability of the compound[10][11].

    • Solution: Assess the stability of your this compound at the pH of your experimental system. The color of the cell culture medium can be an indicator of pH changes; a yellowing of phenol red-containing medium suggests acidity, while a purplish color indicates alkalinity[12].

  • Light Sensitivity: Exposure to light can cause degradation of photosensitive compounds.

    • Solution: Store extracts and compounds in amber vials or wrap containers in foil to protect them from light. Minimize light exposure during experimental procedures.

Data Presentation

Table 1: Impact of Extraction Parameters on this compound Yield and Purity

ParameterVariationPotential Impact on ResultsRecommendation
Extraction Solvent Methanol vs. Ethyl AcetateDifferent solvents will extract compounds of varying polarities, altering the composition of your extract.Consistently use the same solvent and document it in your protocol.
Temperature 25°C vs. 50°CHigher temperatures can increase extraction efficiency but may also degrade thermolabile populoides[4].Optimize and maintain a consistent extraction temperature.
Extraction Time 2 hours vs. 24 hoursLonger extraction may increase yield but also risks compound degradation[4].Standardize the extraction duration.
Plant Material Particle Size Coarse vs. Fine PowderFiner particles have a larger surface area, potentially increasing extraction efficiency[4].Mill plant material to a uniform and consistent particle size.

Table 2: Common Sources of Variability in Cell-Based Assays

IssuePotential CauseImpact on DataMitigation Strategy
High Well-to-Well Variation Uneven cell seeding, edge effects in plates.Inconsistent baseline readings and response to treatment.Ensure homogenous cell suspension; avoid using outer wells of plates.
Inconsistent Dose-Response Compound instability, incorrect dilutions, cell health issues.Non-reproducible IC50 values.Prepare fresh dilutions for each experiment; monitor cell health and passage number[5].
High Background Signal Interference of this compound extract with assay reagents.Falsely elevated or suppressed readings[7].Run a "compound only" control to assess for direct assay interference.

Experimental Protocols

Protocol 1: Standardized Extraction of this compound-Rich Fraction

  • Preparation of Plant Material:

    • Source authenticated Populus species bark.

    • Dry the bark at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried bark to a fine, uniform powder (e.g., 40 mesh).

  • Solvent Extraction:

    • Weigh 10 g of the powdered bark.

    • Macerate the powder in 100 mL of 80% ethanol in a sealed container.

    • Shake the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for 24 hours at room temperature, protected from light[4].

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue twice more with 100 mL of 80% ethanol each time.

    • Pool the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage:

    • Lyophilize the concentrated extract to obtain a dry powder.

    • Store the powdered extract at -20°C in a desiccated, airtight, and light-protected container.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Perform a cell count and calculate the required cell density.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[5].

  • Compound Treatment:

    • Prepare a stock solution of the this compound extract in DMSO.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions.

    • Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualization

G cluster_0 Initial Observation cluster_1 Phase 1: Source Material & Compound Integrity cluster_2 Phase 2: In Vitro Assay Conditions cluster_3 Potential Root Causes A Inconsistent Experimental Results B Review this compound Extraction Protocol A->B C Assess Compound Stability A->C D Evaluate Cell Culture Practices A->D E Check Assay Protocol & Reagents A->E F Batch-to-Batch Variability in Extract B->F Inconsistent Method? G Compound Degradation C->G pH, Temp, Light Issues? H Inconsistent Cell Health/Number D->H Passage #, Seeding Errors? I Assay Interference E->I Reagent Interference?

Caption: A troubleshooting workflow for inconsistent this compound experiment results.

G cluster_0 Experimental Inputs cluster_1 Intermediate Factors cluster_2 Outcome Plant Plant Material (Source, Harvest) Extract This compound Extract (Composition, Purity) Plant->Extract Extraction Extraction (Solvent, Temp) Extraction->Extract Cell Cell Culture (Passage, Density) CellHealth Cellular Health & Response Cell->CellHealth Assay Assay (Reagents, Protocol) Result Biological Activity Readout Assay->Result Compound Compound Stability & Concentration Extract->Compound Compound->Result CellHealth->Result G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-kB) Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Cytokines) TranscriptionFactor->GeneExpression Nuclear Translocation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse Var1 Variability Point: This compound concentration and purity Var1->this compound Var2 Variability Point: Cell receptor density (passage dependent) Var2->Receptor Var3 Variability Point: Basal kinase activity (cell stress) Var3->Kinase1

References

Technical Support Center: Optimizing Populoside Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Populoside in cell-based assays. The information is designed to assist scientists and drug development professionals in optimizing their experimental conditions and overcoming common challenges.

Frequently Asked questions (FAQs)

Q1: What is the expected outcome of treating cells with this compound in an anti-inflammatory assay?

A1: this compound is known to exhibit anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway. In a typical cell-based anti-inflammatory assay, such as a cytokine release assay or an NF-κB reporter assay, treatment with this compound is expected to lead to a dose-dependent decrease in the inflammatory response. For example, you should observe reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or decreased reporter gene activity (e.g., luciferase) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Q2: What is a good starting concentration range for this compound in my cell-based assay?

A2: As a starting point, a concentration range of 1 µM to 50 µM of pure this compound is recommended for initial experiments. The optimal concentration will be cell-type specific and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration that yields the desired biological effect in your specific cell line. For context, studies on propolis extracts, which contain this compound, have shown IC50 values for cytotoxicity ranging from approximately 17.9 µg/mL to over 250 µg/mL in various cell lines, highlighting the importance of empirical determination for your specific conditions.[1][2]

Q3: How long should I incubate my cells with this compound before inducing an inflammatory response?

A3: A pre-incubation time of 1 to 4 hours with this compound before the addition of an inflammatory stimulus is a common starting point. This allows for sufficient time for the compound to enter the cells and interact with its molecular targets. However, the optimal pre-incubation time can vary, so it is advisable to perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the ideal pre-treatment duration for your specific cell line and assay.

Q4: How long should the co-incubation with this compound and the inflammatory stimulus last?

A4: The co-incubation time will depend on the specific assay and the endpoint being measured. For NF-κB reporter assays, a co-incubation period of 6 to 24 hours is typical to allow for reporter gene expression.[3] For cytokine release assays, a 12 to 24-hour co-incubation is often sufficient. It is recommended to consult literature for similar assays or perform a time-course experiment (e.g., 6, 12, 18, and 24 hours) to determine the optimal co-incubation time for your experimental setup.

Troubleshooting Guides

Issue 1: High Background Signal in NF-κB Luciferase Reporter Assay

High background in a luciferase assay can mask the specific signal and reduce the assay window.

Potential Cause Troubleshooting Step
Cell Health and Density Ensure cells are healthy, within a low passage number, and not overgrown. Optimize cell seeding density to achieve a confluent monolayer without overcrowding.
Reagent Issues Use fresh, high-quality luciferase substrate and assay buffer. Ensure proper storage of reagents as per the manufacturer's instructions.
Constitutive NF-κB Activity Some cell lines have high basal NF-κB activity. Consider using a different cell line or serum-starving the cells for a few hours before the assay to reduce basal activation.
Incubation Times Excessively long incubation times can lead to increased background. Optimize both the this compound pre-incubation and the stimulus co-incubation times.
Plate Type Use opaque, white-walled plates specifically designed for luminescence assays to prevent well-to-well crosstalk.
Issue 2: No or Low Signal Window (Poor Z'-factor)

A small assay window makes it difficult to discern a true biological effect.

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to identify the optimal concentration of this compound that provides maximal inhibition without causing cytotoxicity.
Insufficient Inflammatory Stimulus Ensure the concentration of the inflammatory stimulus (e.g., LPS, TNF-α) is sufficient to induce a robust response. Titrate the stimulus to find the EC80-EC90 concentration.
Inappropriate Incubation Times Optimize the pre-incubation and co-incubation times to ensure the inhibitory effect of this compound is captured at the peak of the inflammatory response.
Cell Seeding Density Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to a saturated signal and a reduced assay window.
Reader Settings Ensure the luminometer settings (e.g., integration time) are optimized for the signal intensity of your assay.
Issue 3: High Variability Between Replicates

High variability can compromise the reliability of your results.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent cell settling.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette and preparing master mixes for reagents.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Uneven Compound Distribution Ensure proper mixing of this compound and the inflammatory stimulus in the wells by gently tapping the plate or using an orbital shaker.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.

Materials:

  • HEK293T or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium.

  • This compound stock solution (e.g., in DMSO).

  • Inflammatory stimulus (e.g., TNF-α or LPS).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except for the unstimulated control.

  • Co-incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions and add it to each well.

  • Measurement: Read the luminescence on a plate reader.

Protocol 2: MTT Cell Viability Assay

This protocol is to determine the cytotoxic effect of this compound and to establish a safe concentration range for subsequent assays.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution (e.g., in DMSO).

  • 96-well clear tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

Visualizations

experimental_workflow General Experimental Workflow for this compound Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate add_this compound Add this compound Dilutions seed_plate->add_this compound pre_incubation Pre-incubate (1-4h) add_this compound->pre_incubation add_stimulus Add Inflammatory Stimulus pre_incubation->add_stimulus co_incubation Co-incubate (6-24h) add_stimulus->co_incubation readout Perform Readout (Luminescence or Absorbance) co_incubation->readout data_analysis Analyze Data (IC50, Z'-factor) readout->data_analysis

Caption: A generalized workflow for conducting cell-based assays with this compound.

nf_kb_pathway This compound Inhibition of the Canonical NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n translocates ikb_nfkb->nfkb releases This compound This compound This compound->ikk inhibits gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_n->gene_transcription activates

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

References

Validation & Comparative

Populoside and Salicin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the research and drug development community, understanding the nuanced differences between structurally similar natural compounds is paramount for identifying promising therapeutic leads. This guide provides a comparative overview of the bioactive properties of two related phenolic glycosides: populoside and salicin. While both compounds are found in various species of the Populus (poplar) and Salix (willow) genera, their reported biological activities exhibit distinct profiles.

This publication synthesizes available experimental data on the antioxidant, anti-inflammatory, and anticancer properties of this compound and salicin. A key focus is placed on presenting quantitative data where available and detailing the experimental protocols used to generate these findings, thereby enabling researchers to replicate and expand upon this work.

Comparative Bioactivity Data

Direct comparative studies detailing the bioactivities of this compound and salicin in parallel experiments are limited in the current scientific literature. However, by collating data from various sources, a preliminary comparison can be drawn. The following table summarizes the available quantitative data for the bioactivity of this compound.

CompoundBioactivityAssayCell Line/TargetIC50 / InhibitionReference
This compoundAntioxidantABTS Radical Scavenging-Exhibited activity[1]
This compoundAldose Reductase Inhibition--18.55 µM (IC50)[2]

In-Depth Bioactivity Profiles

This compound

This compound has demonstrated notable antioxidant and enzyme inhibitory activity. A study on phenolic glycosides from Populus davidiana identified this compound as having antioxidant properties in an ABTS radical scavenging assay[1]. Furthermore, this compound isolated from the bark of Populus nigra was found to be a potent inhibitor of aldose reductase, with an IC50 value of 18.55 µM[2]. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. This suggests a potential therapeutic application for this compound in the management of diabetes.

Salicin

Salicin is renowned for its anti-inflammatory and analgesic properties, which are primarily mediated by its metabolite, salicylic acid[3][4]. Upon oral ingestion, salicin is converted to saligenin by intestinal bacteria and then oxidized to salicylic acid in the liver and blood[5][6]. Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2)[3][7]. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

In addition to its well-established anti-inflammatory effects, salicin has also been investigated for its anticancer potential. Studies have shown that salicin can induce apoptosis in breast (MCF-7) and pancreatic (Panc-1) cancer cell lines[8]. It has also been observed to reduce tumor weight and volume in in vivo models, suggesting a potential role as a chemotherapeutic agent[8]. The anticancer activity of salicin is thought to be mediated through its antioxidant and anti-inflammatory properties, as well as by activating the caspase 3/7 apoptotic pathway[8].

Experimental Protocols

To facilitate further comparative research, detailed protocols for key bioactivity assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This method is widely used to determine the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, and its color changes from purple to yellow, leading to a decrease in absorbance.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound (this compound or salicin) in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The cyclooxygenase activity of COX-2 is determined by monitoring the rate of oxygen consumption using an oxygen electrode. The inhibitor's effect is measured by the reduction in the rate of oxygen uptake.

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in Tris-HCl buffer. Prepare a solution of arachidonic acid (the substrate) in ethanol.

  • Reaction Mixture: In a reaction vessel, add the COX-2 enzyme solution, a heme cofactor, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Monitor the rate of oxygen consumption using an oxygen electrode.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the rate of oxygen consumption in the presence of the inhibitor to the rate in its absence. The IC50 value can then be determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or Panc-1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or salicin) and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group should be treated with the vehicle only.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Salicin_Anti_Inflammatory_Pathway cluster_ingestion Oral Ingestion & Metabolism cluster_cellular Cellular Mechanism Salicin Salicin Saligenin Saligenin Salicin->Saligenin Intestinal Bacteria Salicylic_Acid Salicylic Acid Saligenin->Salicylic_Acid Oxidation (Liver/Blood) COX_Enzymes COX-1 & COX-2 Enzymes Salicylic_Acid->COX_Enzymes Inhibits Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: Metabolic conversion of salicin and its anti-inflammatory pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound Test Compound (this compound or Salicin) Stock_Solution Prepare Stock Solution Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Assay_Setup Set up Assay (e.g., DPPH, MTT, COX) Serial_Dilutions->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measure Response (e.g., Absorbance, O2 consumption) Incubation->Measurement Data_Calculation Calculate % Inhibition or % Viability Measurement->Data_Calculation IC50_Determination Determine IC50 Value Data_Calculation->IC50_Determination

Caption: General experimental workflow for determining IC50 values.

References

A Comparative Analysis of the Anti-inflammatory Effects of Populoside and Tremulacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two natural salicylates, Populoside and Tremulacin. While both compounds are found in various Populus species and are structurally related to salicin, emerging research suggests they may exert their anti-inflammatory effects through distinct mechanisms and with varying potencies. This document synthesizes available experimental data to facilitate a clear understanding of their individual and comparative anti-inflammatory profiles.

Summary of Anti-inflammatory Effects

Direct comparative studies on the anti-inflammatory effects of isolated this compound and Tremulacin are limited in publicly available literature. However, by examining studies on Tremulacin and plant extracts rich in this compound, we can infer their potential activities. Tremulacin has been shown to exhibit anti-inflammatory effects in various in vivo models, while the effects of this compound are primarily documented as part of the broader activity of Populus extracts.

Compound/ExtractAssayModel SystemObserved EffectReference
Tremulacin Carrageenan-induced paw edemaRatsInhibition of edema[1]
Croton oil-induced ear edemaMiceInhibition of edema[1]
Peritoneal leukocyte migrationRatsInhibition of migration[1]
Acetic acid-induced writhingMiceInhibition of writhing response[1]
Leukotriene B4 biosynthesisIntrapleural leukocytesInhibitory effect[1]
Slow Reaction Substance of Anaphylaxis (SRS-A) biosynthesisSensitized guinea pig ileumDecreased biosynthesis[1]
This compound (in Populus deltoides leaf extract)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant reduction at 12.5 and 25 µg/mL[2]
Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS-stimulated RAW 264.7 macrophagesMarked reduction at 12.5 and 25 µg/mL[2]
Inducible Nitric Oxide Synthase (iNOS) ExpressionLPS-stimulated RAW 264.7 macrophagesSignificant reduction at 12.5 and 25 µg/mL[2]

Mechanisms of Action

The available data suggests that this compound and Tremulacin mediate their anti-inflammatory effects through different signaling pathways.

This compound , as a component of Populus deltoides leaf extract, is associated with the modulation of the NF-κB and MAPK signaling pathways . The extract has been shown to inhibit the production of key inflammatory mediators such as iNOS, NO, and TNF-α.[2][3] This suggests that this compound may contribute to the downregulation of inflammatory gene expression.

Tremulacin , on the other hand, appears to exert its anti-inflammatory effects primarily through the inhibition of the 5-lipoxygenase (5-LOX) pathway . This leads to a decrease in the biosynthesis of leukotrienes, such as leukotriene B4, and the Slow Reaction Substance of Anaphylaxis (SRS-A), which are potent mediators of inflammation and allergic responses.[1] This mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which primarily inhibit cyclooxygenase (COX) enzymes.

Signaling Pathway Diagrams

To visualize the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylation IkappaB IκB NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation IkappaB_NFkappaB->NFkappaB IκB Degradation Populus_Extract Populus Extract (contains this compound) Populus_Extract->IKK Inhibition DNA DNA NFkappaB_n->DNA Transcription Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA

Caption: NF-κB signaling pathway and the inhibitory role of Populus extract containing this compound.

Five_Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Five_HPETE 5-HPETE Arachidonic_Acid->Five_HPETE 5-LOX Five_LOX 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation Tremulacin Tremulacin Tremulacin->Five_LOX Inhibition

Caption: 5-Lipoxygenase pathway and the inhibitory action of Tremulacin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce edema induced by carrageenan injection in the rat paw.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Tremulacin) dissolved in a suitable vehicle

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 18 hours) with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control (receives only the vehicle)

    • Group II: Positive control (receives the reference drug)

    • Group III, IV, etc.: Test groups (receive different doses of the test compound)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This in vitro assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

Objective: To determine the inhibitory effect of a test compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Populus extract containing this compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compound.

    • Incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Include a control group (cells with medium only), an LPS-only group, and groups with the test compound alone to check for cytotoxicity.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculation of Inhibition: Calculate the percentage inhibition of NO production relative to the LPS-only control.

Conclusion

Based on the current scientific literature, both this compound and Tremulacin demonstrate potential as anti-inflammatory agents. However, they appear to operate through distinct molecular pathways. Tremulacin's inhibition of the 5-LOX pathway positions it as a potential therapeutic for inflammatory conditions driven by leukotrienes. The role of this compound, likely acting in concert with other compounds in Populus extracts, points towards a mechanism involving the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.

Further research, including head-to-head in vivo and in vitro studies with the isolated compounds, is necessary to definitively quantify and compare their anti-inflammatory potencies. Elucidating the precise molecular targets of this compound will also be crucial for its development as a therapeutic agent. This guide provides a foundation for such future investigations by summarizing the existing data and providing detailed experimental protocols.

References

Populoside: A Comparative Guide to its Antioxidant Activity via DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antioxidant Activity

The antioxidant activity of phenolic compounds is often quantified by their IC50 value in the DPPH assay, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 Value (µM)Reference Standard
Grandidentatin¹6.73 ± 0.01α-Tocopherol (IC50 6.80 ± 0.01 µM)
Ascorbic Acid~25 - 75 µg/mL (equivalent to ~142 - 426 µM)²Not Applicable

¹Data for Grandidentatin, a phenolic glucoside from Populus ussuriensis, is used as a proxy for Populoside due to the lack of a specific IC50 value for this compound in the reviewed literature. ²The IC50 value for Ascorbic Acid can vary depending on the specific experimental conditions.[1][2][3][4]

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant activity of a compound like this compound using the DPPH assay. This method is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change that can be measured spectrophotometrically.[5][6][7]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Test compound (e.g., this compound)

  • Reference standard (e.g., Ascorbic Acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation. The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0.

  • Preparation of Test and Standard Solutions: Prepare a series of dilutions of the test compound (this compound) and the reference standard (Ascorbic Acid) in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add a specific volume of the various concentrations of the test compound or standard to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • A control well should be prepared containing only the DPPH solution and the solvent (methanol).

    • A blank well should contain only the solvent.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time is crucial for the reaction to reach a steady state.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the reaction mixture (DPPH solution with the sample).

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.[8][9][10]

Visualizing the DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH assay for validating the antioxidant activity of a test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix Sample/Standard with DPPH prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_std Prepare Standard Dilutions prep_std->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow of the DPPH radical scavenging assay.

Signaling Pathway of DPPH Radical Scavenging

The underlying principle of the DPPH assay is a redox reaction. The antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

DPPH_Scavenging_Pathway DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H H• donation Antioxidant Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical

Caption: DPPH radical scavenging by an antioxidant.

References

Populoside: A Comparative Analysis of its Efficacy as an Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of populoside, a natural compound isolated from the bark of Populus nigra, with other known synthetic and natural aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By catalyzing the conversion of glucose to sorbitol, it contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] The inhibition of this enzyme is, therefore, a significant therapeutic strategy for mitigating these long-term complications.[4][5]

Comparative Efficacy of Aldose Reductase Inhibitors

The inhibitory potential of a compound against aldose reductase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

This compound has been shown to inhibit aldose reductase with an IC50 value of 18.55 µM and acts as a non-competitive inhibitor.[6] The following table summarizes the IC50 values for this compound and a selection of other well-known aldose reductase inhibitors, providing a quantitative basis for comparison.

InhibitorTypeSource/OriginIC50 Value
This compound Natural (Glycoside)Populus nigra (Black Poplar)18.55 µM[6]
Ranirestat SyntheticN/A11 nM (rat lens), 15 nM (recombinant human)[7]
Epalrestat SyntheticN/A98 nM[8]
Fidarestat SyntheticN/A26 nM[9]
Quercetin Natural (Flavonoid)Various plants~5 µM - 14.8 nM[7]
Sorbinil SyntheticN/A3.6 µM[10]

Experimental Protocols

The determination of aldose reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The following is a generalized experimental protocol for an in vitro aldose reductase inhibition assay, based on commonly cited methodologies.

Preparation of Enzyme Source (Rat Lens Aldose Reductase)
  • Tissue Collection: Lenses are surgically removed from the eyes of healthy Wistar rats.

  • Homogenization: The lenses are pooled and homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) to create a 10% (w/v) homogenate.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 rpm) at 4°C to remove insoluble cellular debris.

  • Supernatant Collection: The resulting supernatant, which contains the aldose reductase enzyme, is carefully collected and stored at low temperatures (e.g., -20°C) for use in the assay.

In Vitro Aldose Reductase Inhibition Assay

This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing:

    • Phosphate buffer (e.g., 0.067 M, pH 6.2)

    • NADPH solution (e.g., 0.1 mL of 25 x 10⁻⁵ M)

    • The enzyme solution (lens supernatant)

    • The test inhibitor (e.g., this compound) at various concentrations. A control cuvette contains the solvent used to dissolve the inhibitor instead of the inhibitor itself.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, typically DL-glyceraldehyde (e.g., 0.1 mL of 5 x 10⁻⁴ M).

  • Spectrophotometric Measurement: The absorbance at 340 nm is measured immediately and then at regular intervals (e.g., every 30 seconds) for a set period (e.g., 3 minutes) using a spectrophotometer.

  • Calculation of Inhibition: The rate of NADPH oxidation is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the inhibitor is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Visualizing Key Pathways and Processes

To further elucidate the context of aldose reductase inhibition, the following diagrams, generated using the DOT language, illustrate the polyol pathway and a typical experimental workflow.

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose AR Aldose Reductase (ALR2) NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor Aldose Reductase Inhibitors (e.g., this compound) Inhibitor->AR Inhibition

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Rat Lens Homogenization B Centrifugation A->B C Collect Supernatant (Aldose Reductase Source) B->C D Prepare Reaction Mixture: Buffer, NADPH, Enzyme C->D E Add Inhibitor (e.g., this compound) D->E F Initiate with Substrate (DL-glyceraldehyde) E->F G Spectrophotometric Measurement (340 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for Aldose Reductase Inhibition Assay.

Conclusion

The data presented in this guide indicate that while this compound demonstrates inhibitory activity against aldose reductase, its potency is modest when compared to synthetic inhibitors such as Ranirestat, Epalrestat, and Fidarestat, which exhibit IC50 values in the nanomolar range. However, this compound's efficacy is comparable to some other natural compounds and synthetic inhibitors like Sorbinil. The non-competitive inhibition mechanism of this compound may offer a different pharmacological profile that warrants further investigation. As the search for safe and effective aldose reductase inhibitors continues, natural products like this compound remain valuable leads for the development of new therapeutic agents for the management of diabetic complications. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR Data for Populoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Populoside, a naturally occurring phenolic glycoside found in various Populus species. The cross-validation of data from these two powerful analytical techniques is crucial for the unambiguous identification, structural elucidation, and accurate quantification of this compound in research, quality control, and drug development settings.

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative performance characteristics of HPLC and quantitative NMR (qNMR) for the analysis of this compound and structurally related flavonoid glycosides. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, enabling quantification via external calibration.Quantification based on the direct proportionality between the integrated signal area and the number of protons, using an internal or external standard.[1][2]
**Linearity (R²) **> 0.999[3][4]Essentially a linear method due to the direct proportionality of signal area to concentration.[5]
Precision (RSD) < 2%[6]< 2%[2][7]
Accuracy (% Recovery) 95 - 105%[6]98 - 102%[8]
Limit of Detection (LOD) 0.01 - 1 µg/mL[3][4]Better than 10 µM[1][9]
Limit of Quantification (LOQ) 0.04 - 4 µg/mL[3][6]Dependent on desired accuracy and experiment time.[1][9]
Primary Application Quantification and purity assessment.Structural elucidation and absolute quantification.
Strengths High sensitivity, high throughput, excellent for complex mixtures.Provides detailed structural information, non-destructive, requires no identical reference standard for quantification.[10]
Limitations Requires a reference standard for each analyte for accurate quantification.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and NMR are provided below. For this guide, we will consider this compound A (Molecular Formula: C22H24O10) as the target analyte.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract or purified sample.

  • Dissolve the sample in 10 mL of methanol (HPLC grade).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • 0-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 280 nm.

3. Calibration Curve:

  • Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the use of ¹H-NMR for the structural elucidation and qNMR for the quantification of this compound.

1. Sample Preparation (for Structural Elucidation):

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition (Structural Elucidation):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • These experiments will allow for the complete assignment of all proton and carbon signals, confirming the structure of this compound.

3. Sample Preparation (for qNMR):

  • Accurately weigh approximately 5 mg of the sample (e.g., plant extract or purified compound) into a vial.

  • Accurately weigh and add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) to the same vial. The internal standard should have a signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of Methanol-d4).

  • Transfer the solution to a 5 mm NMR tube.

4. qNMR Data Acquisition and Processing:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: ¹H NMR.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.

5. Quantification:

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mᵢₛ = Molar mass of the internal standard

    • mₓ = Mass of the sample

    • mᵢₛ = Mass of the internal standard

    • Pᵢₛ = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of HPLC and NMR data for this compound analysis.

CrossValidation_Workflow Sample This compound Sample (e.g., Plant Extract) HPLCSeparation HPLC Separation Sample->HPLCSeparation NMRAnalysis NMR Analysis Sample->NMRAnalysis QualitativeData Qualitative Data (Retention Time, UV Spectrum) HPLCSeparation->QualitativeData QuantitativeData Quantitative Data (Peak Area) HPLCSeparation->QuantitativeData StructuralData Structural Data (1D & 2D NMR Spectra) NMRAnalysis->StructuralData qNMRData Quantitative Data (Signal Integral) NMRAnalysis->qNMRData Identification Compound Identification QualitativeData->Identification Quantification Quantification QuantitativeData->Quantification StructuralData->Identification qNMRData->Quantification CrossValidation Cross-Validation Identification->CrossValidation Quantification->CrossValidation FinalReport Final Report CrossValidation->FinalReport

Caption: Workflow for this compound analysis using HPLC and NMR.

Logical_Relationship HPLC HPLC (Separation & Quantification) Purity Purity Assessment HPLC->Purity Provides Concentration Accurate Quantification HPLC->Concentration Provides NMR NMR (Structure & Quantification) Identity Structural Confirmation NMR->Identity Confirms NMR->Concentration Provides Purity->Concentration Identity->Concentration

Caption: Complementary roles of HPLC and NMR in this compound analysis.

References

A Head-to-Head Comparison of Populoside and its Aglycone: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside is a naturally occurring phenolic glycoside found in various species of the Populus genus, commonly known as poplars. Like many glycosides, its biological activity is intrinsically linked to its chemical structure, particularly the presence of a sugar moiety attached to an aglycone. The aglycone is the non-sugar component that remains after the glycosidic bond is cleaved through hydrolysis. This guide provides a head-to-head comparison of this compound and its constituent aglycone parts, summarizing their known biological activities.

Chemical Structures and Hydrolysis

The term "this compound" can refer to several related chemical structures. For this guide, we will consider two prominent examples found in scientific literature. The hydrolysis of this compound cleaves the glycosidic bond, releasing glucose and the aglycone.

hydrolysis This compound This compound (Glycoside) Aglycone Aglycone (e.g., Salicyl alcohol caffeate) This compound->Aglycone Hydrolysis Glucose Glucose This compound->Glucose

Figure 1: General hydrolysis of this compound into its aglycone and a glucose molecule.

The specific aglycone depends on the particular this compound variant:

  • This compound (CID 23872119): Upon hydrolysis, it yields salicyl alcohol caffeate and glucose. Salicyl alcohol caffeate is an ester of salicyl alcohol and caffeic acid.

  • This compound A (CID 16086606): Upon hydrolysis, it yields 2,5-dihydroxybenzyl p-coumarate and glucose. This is an ester of 2,5-dihydroxybenzyl alcohol and p-coumaric acid.

Comparative Biological Activities

This section summarizes the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and the individual components of its aglycones.

Antioxidant Activity

The antioxidant potential is often evaluated by measuring the compound's ability to scavenge free radicals.

CompoundAssayIC50 ValueReference
This compound No specific IC50 data found--
Aglycone Components
Caffeic AcidDPPH50 µM[1]
Caffeic AcidDPPH5.9 µg/mL[2]
p-Coumaric AcidDPPH--
p-Coumaric AcidABTS--
Salicyl AlcoholHydroxyl radical scavengingIC50 not specified, but showed inhibitory effect[3]
Anti-inflammatory Activity

Anti-inflammatory activity is often assessed by measuring the inhibition of enzymes like cyclooxygenases (COX) or the reduction of inflammatory mediators like nitric oxide (NO).

CompoundAssayIC50 ValueReference
This compound Aldose Reductase Inhibition18.55 µM[4]
Aglycone Components
Caffeic Acid Derivatives (Rosmarinic acid methyl ester)NO Production0.6 µM[5]
Caffeic Acid Derivatives (Shimobashiric acid B)NO Production1.4 µM[5]
p-Coumaric Acid-No specific IC50 data found-
Salicyl Alcohol-No specific IC50 data found-

Note: The data for this compound is on aldose reductase, which is related to diabetic complications but not a direct measure of mainstream anti-inflammatory pathways. The derivatives of caffeic acid show potent inhibition of nitric oxide production, a key inflammatory mediator.

Anticancer Activity

The cytotoxic effect of these compounds on cancer cell lines is a common measure of their anticancer potential.

CompoundCell LineIC50 ValueReference
This compound -No specific IC50 data found-
Aglycone Components
Caffeic AcidVarious (average)>500 µM (48h), ~400 µM (72h)[6]
Caffeic Acid Phenethyl Ester (CAPE)HCT116 (colon cancer)12.07 mg/L (48h)[7]
Caffeic acid n-butyl esterA549 (lung cancer)25 µM[8]
p-Coumaric AcidB16 (melanoma)2.8 mM (48h)[9]
p-Coumaric AcidHT-29 (colon cancer)125 µM (Day 3)[10]
Salicyl Alcohol-Reported to have antitumor activity[11]

Note: The anticancer activity of caffeic acid and p-coumaric acid appears to be moderate and is often enhanced when they are in esterified forms (e.g., CAPE).

Signaling Pathways

The biological effects of this compound and its aglycone components are mediated through their interaction with various cellular signaling pathways. Due to the lack of direct comparative studies, the following diagram illustrates some of the key pathways known to be modulated by the individual aglycone components, caffeic acid and p-coumaric acid.

signaling_pathways cluster_aglycone Aglycone Components cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Caffeic_Acid Caffeic Acid NFkB NF-κB Pathway Caffeic_Acid->NFkB Inhibits MAPK MAPK Pathways (ERK, JNK, p38) Caffeic_Acid->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Caffeic_Acid->PI3K_Akt Inhibits AMPK AMPK Pathway Caffeic_Acid->AMPK Activates p_Coumaric_Acid p-Coumaric Acid p_Coumaric_Acid->NFkB Inhibits p_Coumaric_Acid->MAPK Inhibits p_Coumaric_Acid->PI3K_Akt Inhibits Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis MAPK->Apoptosis Proliferation ↓ Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Antioxidant_Response ↑ Antioxidant Response AMPK->Antioxidant_Response

Figure 2: Known signaling pathways modulated by the aglycone components of this compound.

Caffeic acid has been shown to modulate several key signaling pathways involved in inflammation, cancer, and metabolic regulation, including the NF-κB, MAPK, PI3K/Akt, and AMPK pathways.[12][13][14] p-Coumaric acid also exerts its anti-inflammatory and anticancer effects through the inhibition of the NF-κB and MAPK signaling pathways.[15][16]

Experimental Protocols

Detailed protocols for the key assays mentioned in this guide are provided below for reference.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution has a deep purple color.

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to the control. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[17][18]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another common method to determine antioxidant capacity.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted to obtain a specific absorbance at 734 nm.

  • Reaction Mixture: The test compound is added to the ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.[4][5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of around 570 nm.

  • Calculation: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[19][20][21][22]

mtt_workflow start Seed cells in 96-well plate treat Treat with test compound start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (formazan formation) add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize read Read absorbance solubilize->read calculate Calculate cell viability (IC50) read->calculate

References

A Comparative Analysis of the Neuroprotective Effects of Populoside and Other Leading Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the neuroprotective properties of Populoside, a naturally occurring phenolic glycoside, in comparison to other well-established antioxidant compounds: Resveratrol, Curcumin, Vitamin E (α-tocopherol), and Epigallocatechin gallate (EGCG). The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to offer a thorough resource for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective potential of this compound and other selected antioxidants has been evaluated in various in vitro models of neuronal damage. The following table summarizes key quantitative data from studies assessing their ability to mitigate oxidative stress and excitotoxicity in neuronal cell lines. Due to the limited availability of direct quantitative data for this compound, data for Tremulacin, a structurally related phenolic glycoside from the same Populus genus, is presented as a proxy.

CompoundCell LineStressorConcentration of CompoundOutcome MeasureResultReference
Tremulacin HT225 mM Glutamate10 µMCell Viability~60% increase vs. Glutamate alone[1]
HT225 mM Glutamate20 µMCell Viability~80% increase vs. Glutamate alone[1]
HT225 mM Glutamate10 µMIntracellular ROSSignificant reduction[1]
Resveratrol HT224 mM Glutamate20 µMCell ViabilityProtection against >80% cell death[2]
Curcumin SH-SY5Y500 µM H₂O₂20 µMCell ViabilityIncreased from 50.6% to 74.2%[3]
SH-SY5Y1000 µM H₂O₂20 µMCell ViabilityIncreased from 22.4% to 70.2%[3]
Vitamin E (α-tocopherol) SH-SY5Y0.5 mM H₂O₂0.5-60 µMCell ViabilityProtective effect observed[4]
EGCG HT225 mM Glutamate50 µMCell ViabilityProtection against ~60% cell death[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of neuroprotective effects.

Glutamate-Induced Excitotoxicity in HT22 Cells

This in vitro assay is a widely used model to screen for neuroprotective compounds against glutamate-induced oxidative stress.

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., Tremulacin, Resveratrol, EGCG) for a specified period (e.g., 1-2 hours). Subsequently, glutamate is added to a final concentration of 5 mM to induce excitotoxicity.

  • Cell Viability Assessment (MTT Assay): After 24 hours of glutamate exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Measurement of Intracellular Reactive Oxygen Species (ROS): To quantify intracellular ROS levels, cells are treated as described above. Following treatment, the cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.

Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells

This assay is utilized to evaluate the protective effects of antioxidants against oxidative damage in a human neuroblastoma cell line.

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • Treatment: Differentiated or undifferentiated SH-SY5Y cells are seeded in 96-well plates. The cells are then treated with the test compound (e.g., Curcumin, Vitamin E) for a designated pre-incubation period. Following this, hydrogen peroxide (H₂O₂) is added at a final concentration (e.g., 500 µM) to induce oxidative stress.

  • Cell Viability Assessment (MTT Assay): Similar to the protocol for HT22 cells, an MTT assay is performed 24 hours after H₂O₂ treatment to determine the percentage of viable cells relative to the control group.

Visualizing the Science: Diagrams of Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow In Vitro Neuroprotection Assay Workflow cluster_assays Endpoint Assays A 1. Cell Seeding (e.g., HT22, SH-SY5Y) B 2. Pre-treatment with Antioxidant (e.g., this compound, Resveratrol) A->B C 3. Induction of Neuronal Stress (e.g., Glutamate, H₂O₂) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G ROS Measurement (DCFH-DA Assay) E->G H Apoptosis Analysis (Caspase-3 Activity) E->H

A typical workflow for in vitro neuroprotection assays.

G cluster_pathway Oxidative Stress-Induced Neuronal Apoptosis cluster_intervention Antioxidant Intervention stress Oxidative Stress (e.g., Glutamate, H₂O₂) ros Increased Intracellular ROS stress->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Neuronal Apoptosis caspase->apoptosis antioxidant Antioxidants (e.g., this compound) antioxidant->ros Inhibition nrf2 Activation of Nrf2/HO-1 Pathway antioxidant->nrf2 Activation ros_scavenging ROS Scavenging

Signaling pathway of oxidative stress and antioxidant intervention.

References

Assessing the Relative Potency of Populoside and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a naturally occurring phenolic glycoside found in various Populus species, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This has spurred research into the development of synthetic analogs with potentially enhanced potency and improved pharmacokinetic profiles. This guide provides a comparative overview of the biological activities of this compound and aims to contextualize the evaluation of its synthetic analogs. Due to a scarcity of publicly available data directly comparing this compound to a series of synthetic derivatives, this document will focus on the known activities of this compound and provide the established experimental frameworks for evaluating the potency of any newly synthesized analogs.

I. Comparative Biological Potency

While comprehensive quantitative data directly comparing this compound with a wide range of its synthetic analogs remains limited in publicly accessible literature, the following sections detail the known biological activities of this compound and related compounds from Populus species. This information establishes a baseline for the evaluation of novel synthetic derivatives.

Antioxidant Activity

This compound and other phenolic glycosides from Populus species have demonstrated notable antioxidant activity.[1] The primary mechanism of this activity is attributed to their ability to scavenge free radicals. The potency of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity of Phenolic Glycosides from Populus Species

CompoundAssayIC50 (µM)Source
This compoundDPPHData not available-
Isograndidentatin ADPPH6.68Populus ussuriensis
Isograndidentatin BDPPH6.61Populus ussuriensis

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency. Data for this compound and its specific synthetic analogs are not currently available in the cited literature.

Anti-inflammatory Activity

Extracts from Populus species, containing this compound, have been shown to possess anti-inflammatory properties. The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. The potency of anti-inflammatory compounds is commonly assessed by their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by measuring the reduction of pro-inflammatory cytokines in cell-based assays.

Table 2: Anti-inflammatory Activity Data

CompoundAssayIC50 (µM)Source
This compound-Data not available-
Populus deltoides leaf extractiNOS inhibition-[2]
Antimicrobial Activity

The antimicrobial potential of this compound and related compounds is another area of active research. The efficacy of these compounds against various bacterial and fungal strains is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity Data

Compound/ExtractMicroorganismMIC (µg/mL)Source
This compound-Data not available-
Poplar-type propolisStaphylococcus aureus--
Poplar bud exudatesVarious bacteria--

Note: While Populus extracts and propolis (which contains this compound) show antimicrobial activity, specific MIC values for purified this compound and its synthetic analogs are not available in the surveyed literature.

II. Experimental Protocols

To facilitate the comparative assessment of this compound and its synthetic analogs, detailed methodologies for key in vitro assays are provided below.

Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Assay Procedure:

    • Add a specific volume of the test compound solution at various concentrations to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

b) ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Preparation of Reagents:

    • Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound solution at various concentrations to a 96-well plate.

    • Add the diluted ABTS radical solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assays

a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are involved in the synthesis of prostaglandins.

  • Assay Principle: The assay typically measures the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate.

  • Procedure (using a commercial kit):

    • Prepare the reaction buffer, heme, and arachidonic acid solution as per the kit instructions.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the recommended wavelength over time.

  • Calculation:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition and the IC50 value.

Antimicrobial Activity Assay

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathways

Extracts from Populus species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[2]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates p38_JNK p38/JNK TLR4->p38_JNK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Induces p38_JNK->ProInflammatoryGenes Induces PopulusExtract Populus Extract (containing this compound) PopulusExtract->IKK Inhibits PopulusExtract->p38_JNK Inhibits

Caption: Putative anti-inflammatory signaling pathway of Populus extracts.

Experimental Workflow for Potency Assessment

The following diagram illustrates a typical workflow for assessing the relative potency of this compound and its synthetic analogs.

experimental_workflow Start Start: This compound & Analogs Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Start->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Start->Antimicrobial DataAnalysis Data Analysis: IC50 / MIC Determination Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis Comparison Comparative Potency Assessment DataAnalysis->Comparison

Caption: General workflow for comparative potency assessment.

Conclusion

This compound stands as a promising natural scaffold for the development of new therapeutic agents. While this guide provides the foundational knowledge of its biological activities and the necessary experimental protocols for potency assessment, a significant gap exists in the literature regarding the direct comparative potency of its synthetic analogs. Future research should focus on the systematic synthesis of this compound derivatives and their rigorous evaluation using the standardized assays outlined herein. Such studies are crucial for elucidating structure-activity relationships and for the rational design of novel, more potent therapeutic candidates.

References

Validating the In Vitro-Observed Bioactivities of Populoside in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of populoside's therapeutic effects, primarily focusing on its anti-inflammatory and antioxidant properties. Due to a scarcity of in vivo research on isolated this compound, this guide leverages data from studies on Populus plant extracts rich in this compound and its analogs. For a robust comparison, we include in vivo data for well-characterized alternative compounds with similar bioactivities: salicin (a closely related phenolic glycoside), quercetin (a flavonoid), and resveratrol (a stilbenoid).

Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative data from various animal model studies, offering a side-by-side comparison of this compound (represented by Populus extracts) and its alternatives.

Table 1: In Vivo Anti-Inflammatory Activity
Compound/ExtractAnimal ModelDosing RegimenKey Efficacy ParameterResultCitation
Populus deltoides Leaf Extract Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells (in vitro) and mouse modelsNot specified for in vivoInhibition of Nitric Oxide (NO) productionSignificant reduction in NO production
Salicin LPS-induced acute lung injury in miceIntraperitoneal administrationReduction in lung edemaSuppressed LPS-induced edema[1]
Quercetin Carrageenan-induced air pouch inflammation in rats10 mg/kg, local administration, 1 hour before carrageenanReduction in exudate volume and protein amountSignificant reduction in exudate volume and protein[2]
Indomethacin (Reference Drug) Carrageenan-induced paw edema in rats5 mg/kg, intraperitonealInhibition of paw edemaSignificant inhibition of edema[3]
Table 2: In Vivo Antioxidant Activity
Compound/ExtractAnimal ModelDosing RegimenKey Efficacy ParameterResultCitation
Flos populi Extract Carbon tetrachloride (CCl4)-induced oxidative stress in miceGavage for 1 monthIncrease in antioxidant enzyme levelsMarkedly enhanced levels of GSH-Px, SOD, and CAT; decreased MDA[4]
Resveratrol --Increase in plasma antioxidant capacityDemonstrated increase in plasma antioxidant capacity[5]
Quercetin Lead-induced toxicity in male Wistar rats350 mg/kg b.w. daily by oral gavage for 8 weeksIncrease in antioxidant markersSignificantly increased levels of total thiols, catalase, and glutathione[6]
Polygonum viviparum L. Extract Senna leaf-induced diarrhea model in ratsNot specifiedIncrease in antioxidant enzyme activityIncreased activity of CAT and SOD, and content of GSH in intestinal tissues[7]
Table 3: Acute Toxicity Profile
CompoundAnimal ModelLD50Citation
This compound Not availableNot available
Salicin Not availableNot available
Quercetin Mice> 16 g/kg (oral)[8]
Resveratrol Mice1.07 g/kg (male, intraperitoneal), 1.18 g/kg (female, intraperitoneal)[5]
Table 4: Pharmacokinetic Parameters
CompoundAnimal ModelRoute of AdministrationKey ParametersCitation
This compound Not availableNot availableNot available
Salicin SheepOralHalf-life becomes much longer at higher doses (15-30h) due to saturation of biotransformation pathways.[4]
Quercetin Not availableNot availableNot available
Resveratrol RatsOral (100 mg/kg)t1/2: 7.9 ± 4.2 h; Vd: 13.3 ± 3.3 L/kg; Cl: 1.76 ± 0.49 L/h/Kg[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180–220 g) are typically used.

  • Groups: Animals are divided into control, reference (e.g., indomethacin 5 mg/kg), and test groups (receiving various doses of the compound).

  • Administration: The test compound or vehicle is administered, often intraperitoneally or orally, 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.[3][10][11]

Acetic Acid-Induced Writhing Test in Mice

This model is used to assess analgesic activity.

  • Animals: Mice are used for this assay.

  • Groups: Animals are divided into control, reference (e.g., aspirin), and test groups.

  • Administration: The test compound or vehicle is administered intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated for the test groups compared to the control group.

In Vivo Antioxidant Activity Assessment

This protocol outlines a general method for evaluating the in vivo antioxidant effects of a compound.

  • Animals: Mice or rats are commonly used.

  • Induction of Oxidative Stress: Oxidative stress can be induced by administering agents like carbon tetrachloride (CCl4) or by using models of aging or disease.

  • Treatment: Animals are treated with the test compound or vehicle for a specified duration.

  • Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver, kidney) are collected.

  • Biochemical Analysis: The levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), as well as the concentration of malondialdehyde (MDA, a marker of lipid peroxidation), are measured in the collected samples using commercially available kits.[4][7]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vivo validation of this compound and its alternatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates Populus_Extract Populus Extract (this compound) Populus_Extract->IKK inhibits Salicin Salicin Salicin->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits

Caption: NF-κB signaling pathway in inflammation and points of inhibition.

antioxidant_pathway Oxidative_Stress Oxidative Stress (e.g., CCl4) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes upregulates Populus_Extract Flos populi Extract (this compound) Populus_Extract->Nrf2 activates Resveratrol Resveratrol Resveratrol->Nrf2 activates Quercetin Quercetin Quercetin->Nrf2 activates

Caption: Nrf2-mediated antioxidant response pathway.

experimental_workflow cluster_0 In Vivo Anti-Inflammatory Assay cluster_1 In Vivo Antioxidant Assay start Animal Acclimatization grouping Grouping of Animals (Control, Reference, Test) start->grouping administration Compound/Vehicle Administration grouping->administration induction Induction of Inflammation (e.g., Carrageenan) administration->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) induction->measurement analysis Data Analysis measurement->analysis start2 Animal Acclimatization grouping2 Grouping of Animals start2->grouping2 treatment Compound/Vehicle Treatment grouping2->treatment stress_induction Induction of Oxidative Stress treatment->stress_induction sampling Blood/Tissue Sampling stress_induction->sampling biochemical_analysis Biochemical Analysis (SOD, CAT, MDA) sampling->biochemical_analysis analysis2 Data Analysis biochemical_analysis->analysis2

Caption: Generalized experimental workflows for in vivo validation.

References

Comparative Metabolic Stability of Populoside and Salicin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of phenolic glycosides is crucial for evaluating their therapeutic potential. This guide provides a comparative analysis of the metabolic stability of two closely related compounds, Populoside and Salicin, drawing upon available experimental data.

Salicin, a well-studied natural compound from willow bark, is known for its conversion to the active metabolite, salicylic acid. This compound, found in various Populus species, shares a similar chemical backbone but features an additional benzoyl group. This structural difference is hypothesized to influence its metabolic stability and subsequent bioavailability. This guide will delve into their metabolic pathways, in vitro and in vivo stability, and the experimental protocols used to assess these parameters.

Metabolic Pathways: From Prodrug to Active Metabolite

Both Salicin and this compound are considered prodrugs, requiring enzymatic transformation to exert their pharmacological effects. The primary metabolic pathway for Salicin involves hydrolysis by β-glucosidases, enzymes prevalent in the gut microbiome, to yield salicyl alcohol (saligenin) and glucose. Salicyl alcohol is then absorbed and subsequently oxidized in the liver to form the active compound, salicylic acid.[1]

While direct metabolic studies on this compound are limited, its structure as a salicinoid suggests a similar initial hydrolysis step. It is anticipated that gut microbial β-glucosidases cleave the glucose moiety, releasing Salicin. Following this, Salicin would then undergo the same metabolic conversion to salicylic acid. The initial hydrolysis of the benzoyl group from this compound to yield Salicin is a potential additional step that could influence the overall rate of metabolism.

This compound This compound Salicin Salicin This compound->Salicin β-glucosidase (Gut Microbiota) Salicyl_Alcohol Salicyl Alcohol (Saligenin) Salicin->Salicyl_Alcohol β-glucosidase (Gut Microbiota) Salicylic_Acid Salicylic Acid (Active Metabolite) Salicyl_Alcohol->Salicylic_Acid Oxidation (Liver)

Fig. 1: Proposed metabolic pathway of this compound and Salicin.

In Vitro Metabolic Stability

In vitro models are essential for predicting the metabolic fate of compounds in a controlled environment. Key experimental systems include simulated gastric and intestinal fluids, and liver microsomes.

Stability in Simulated Gastric and Intestinal Fluids

Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are used to assess the stability of orally administered compounds in the digestive tract. Studies on various phenolic glycosides suggest that they are generally stable in the acidic conditions of SGF. However, in the neutral to alkaline pH of SIF, and in the presence of gut microbiota, hydrolysis of the glycosidic bond is expected.

Experimental Protocol: Stability in Simulated Gastrointestinal Fluids

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): Prepare a solution containing pepsin in 0.01 M HCl, with the pH adjusted to 1.2.

    • Simulated Intestinal Fluid (SIF): Prepare a phosphate buffer solution (pH 6.8) containing pancreatin and bile salts.

  • Incubation:

    • Dissolve a known concentration of this compound or Salicin in each simulated fluid.

    • Incubate the solutions at 37°C with gentle agitation.

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

    • Quench the enzymatic reaction by adding a suitable solvent (e.g., ice-cold methanol).

    • Analyze the concentration of the parent compound and any metabolites using a validated HPLC method.

Stability in Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro model for studying Phase I metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. These experiments help to determine the intrinsic clearance of a compound.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture:

    • Prepare a reaction mixture containing HLMs, a NADPH-regenerating system (to support CYP activity), and a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding a known concentration of this compound or Salicin.

    • Incubate the mixture at 37°C.

  • Sampling and Analysis:

    • Collect samples at different time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

CompoundIn Vitro SystemHalf-life (t½)Intrinsic Clearance (CLint)
Salicin Human Liver MicrosomesData not availableData not available
This compound Human Liver MicrosomesData not availableData not available

In Vivo Metabolic Stability

In vivo studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a compound, ultimately determining its bioavailability and pharmacokinetic profile.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats.

  • Drug Administration:

    • Administer a single oral dose of this compound or Salicin to the rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Extract the drug and its metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentrations of the parent compound and its metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (half-life).

CompoundAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Salicin RatData not availableData not availableData not availableData not available
This compound RatData not availableData not availableData not availableData not available

Specific in vivo pharmacokinetic data for this compound and a direct comparative study with Salicin are currently lacking in the published literature. This table serves as a framework for presenting such data when it becomes available.

Analytical Methodologies

Accurate and validated analytical methods are fundamental for quantitative analysis in metabolic stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of this compound and Salicin.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector. For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is preferred.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both compounds exhibit significant absorbance (e.g., around 270 nm).

  • Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection Filtration->Injection Separation C18 Column Injection->Separation Detection UV/PDA or MS Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Fig. 2: General workflow for HPLC analysis.

Conclusion

The metabolic stability of this compound and Salicin is a critical factor in determining their potential as therapeutic agents. While the metabolic pathway of Salicin is well-documented, proceeding through hydrolysis to salicyl alcohol and subsequent oxidation to salicylic acid, direct experimental data on the metabolic stability of this compound is scarce. Based on its chemical structure, it is plausible that this compound undergoes an initial hydrolysis to Salicin, which would then follow the established metabolic route. This additional metabolic step could potentially lead to a slower formation of the active metabolite, salicylic acid, and thus a different pharmacokinetic profile compared to Salicin.

Further in vitro and in vivo studies are warranted to directly compare the metabolic stability of this compound and Salicin. The experimental protocols outlined in this guide provide a framework for conducting such investigations. The resulting data will be invaluable for the scientific community in understanding the structure-activity relationships of salicinoids and for guiding the development of new drugs based on these natural products.

References

Assessing the Specificity of Populoside's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzymatic inhibition specificity of Populoside. While data on its broad enzymatic profile remains limited, this document summarizes the current experimental evidence, compares its potency against known inhibitors for its confirmed target, and provides detailed experimental protocols for further investigation into its selectivity.

Overview of this compound's Known Enzymatic Inhibition

This compound is a phenylpropanoid glycoside that has been investigated for its biological activities. Currently, its most well-documented enzymatic target is aldose reductase.

Aldose Reductase Inhibition

Experimental data demonstrates that this compound is an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. A key study found that this compound inhibits aldose reductase with an IC50 value of 18.55 μM and exhibits a non-competitive mode of inhibition.

Comparative Analysis of Aldose Reductase Inhibitors

To contextualize the inhibitory potential of this compound against aldose reductase, the following table compares its IC50 value with those of other well-characterized natural and synthetic aldose reductase inhibitors.

CompoundTypeIC50 Value (µM)Source
This compound Natural 18.55 (Lee et al., 2010)
EpalrestatSynthetic0.01 - 0.025[1][2]
SorbinilSynthetic0.9 - 2.5
QuercetinNatural (Flavonoid)0.5 - 10[3][4]

Assessment of Specificity: Unexplored Targets

A comprehensive assessment of an inhibitor's specificity requires screening against a panel of diverse enzymes. To date, there is a lack of published data on the inhibitory activity of isolated this compound against other key enzymes such as tyrosinase, α-glucosidase, and cholinesterase. However, it is noteworthy that an ethanolic extract of Populus nigra buds, a source of this compound, has been shown to inhibit tyrosinase activity in vitro[5]. This suggests that constituents of the extract, potentially including this compound, may possess tyrosinase inhibitory properties, though further studies on the isolated compound are required for confirmation.

Experimental Protocols for Specificity Screening

To facilitate further research into the enzymatic inhibition profile of this compound, detailed protocols for assessing its activity against tyrosinase, α-glucosidase, and cholinesterase are provided below.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on tyrosinase, a key enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations to the sample wells. Add 20 µL of the solvent to the control wells and 20 µL of the positive control solution to their respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at time 0 and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent.

  • In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of the positive control solution to their respective wells.

  • Add 20 µL of α-glucosidase solution to each well and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition using the formula mentioned in the tyrosinase assay.

  • Determine the IC50 value from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the inhibitory effect of a compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.

Principle: Cholinesterase hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 50 µL of phosphate buffer, and 25 µL of the substrate solution (ATCI or BTCI).

  • Add 25 µL of DTNB solution to each well.

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BChE) to each well.

  • Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals for a defined period.

  • Calculate the percentage of inhibition as described previously.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the conceptualization of the experimental design and the relevant biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis This compound This compound Stock plate_prep 96-Well Plate Preparation (Compound, Enzyme, Buffer) This compound->plate_prep enzymes Enzyme Solutions (Aldose Reductase, Tyrosinase, etc.) enzymes->plate_prep substrates Substrate Solutions reaction Reaction Initiation (Substrate Addition) substrates->reaction controls Control Inhibitors controls->plate_prep incubation Pre-incubation plate_prep->incubation incubation->reaction measurement Spectrophotometric Measurement reaction->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc specificity Assess Specificity ic50_calc->specificity

Caption: Workflow for assessing this compound's enzymatic inhibition.

aldose_reductase_pathway glucose Glucose sorbitol Sorbitol glucose->sorbitol NADPH -> NADP+ fructose Fructose sorbitol->fructose NAD+ -> NADH complications Diabetic Complications (Neuropathy, Retinopathy, etc.) sorbitol->complications ar Aldose Reductase sdh Sorbitol Dehydrogenase This compound This compound This compound->ar Inhibits

References

Safety Operating Guide

Proper Disposal of Populoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential logistical and safety information for the proper disposal of populoside, a naturally occurring glycoside.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for safe handling and for the correct classification of its waste stream.

PropertyValueSource
Chemical Formula C22H24O10[3][4]
Synonyms Populin, Salicin benzoate[1][2]
Appearance White needles[1]
Solubility Readily soluble in alcohol and hot water; sparingly soluble in cold water; almost insoluble in ether.[1]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general laboratory chemical waste disposal regulations, including the Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA).[5][6]

1. Waste Identification and Classification:

  • Initial Assessment: Based on available data, pure this compound is not classified as a hazardous waste according to the primary hazard characteristics (ignitability, corrosivity, reactivity, toxicity) defined by the EPA. However, it is crucial to consider the following:

    • Mixtures: If the this compound waste is mixed with other chemicals, the entire mixture must be evaluated for hazardous characteristics. For instance, if dissolved in a flammable solvent like ethanol, the waste would be classified as hazardous due to ignitability.[7]

    • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department may have specific classifications for research chemicals, even if they are not explicitly listed as hazardous by the EPA.

  • Labeling: Immediately label any container used to collect this compound waste. The label should clearly state "this compound Waste" and include the chemical formula (C22H24O10). If mixed with other substances, list all components and their approximate percentages.

2. Waste Segregation and Storage:

  • Segregation: Do not mix this compound waste with other waste streams unless they are known to be compatible. Incompatible chemicals must be separated by physical barriers.[5]

  • Container Requirements:

    • Use a container that is chemically compatible with this compound and any other components of the waste mixture. Plastic containers are generally preferred for non-corrosive solids and aqueous solutions.[7]

    • The container must be in good condition, with a secure, leak-proof closure.[5][6]

    • Do not fill containers to more than 90% of their capacity to allow for expansion and prevent spills.[6]

  • Storage Location:

    • Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

    • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[5]

    • Ensure secondary containment is used to prevent spills from reaching drains.[6]

3. Waste Disposal:

  • Consult EHS: Before proceeding with disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations.

  • Professional Disposal: All chemical waste, including this compound waste, must be disposed of through a licensed hazardous waste vendor. Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash. [5][7]

  • Waste Pickup: Arrange for the pickup of your this compound waste with your EHS department or the designated waste vendor. Ensure all containers are properly labeled and sealed before pickup.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general protocol for preparing non-hazardous solid chemical waste for disposal is as follows:

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.

  • Container Selection: Obtain a non-reactive waste container with a secure lid, appropriate for the volume of waste. A high-density polyethylene (HDPE) container is a suitable choice for solid this compound.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated container using a clean scoop or spatula. Minimize the creation of dust.

  • Labeling: Affix a completed waste label to the container. The label must include:

    • The words "Waste" or "Non-Hazardous Waste" (as directed by your EHS department).

    • The chemical name: "this compound".

    • The chemical formula: C22H24O10.

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

  • Secure Closure: Tightly seal the container lid.

  • Storage: Place the sealed container in your lab's designated Satellite Accumulation Area.

  • Request Pickup: Follow your institution's procedure to request a waste pickup from the EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

Populoside_Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed characterize Characterize the mixture for hazardous properties (ignitability, corrosivity, reactivity, toxicity). is_mixed->characterize Yes label_non_hazardous Label as 'this compound Waste'. is_mixed->label_non_hazardous No is_hazardous Is the mixture hazardous? characterize->is_hazardous is_hazardous->label_non_hazardous No label_hazardous Label with all components and hazard warnings. is_hazardous->label_hazardous Yes segregate Segregate from incompatible waste. label_non_hazardous->segregate label_hazardous->segregate container Use a compatible, sealed, and properly sized container. segregate->container store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. container->store contact_ehs Contact Institutional EHS for guidance. store->contact_ehs request_pickup Arrange for pickup by a licensed waste vendor. contact_ehs->request_pickup disposed Proper Disposal request_pickup->disposed

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure laboratory environment.

References

Personal protective equipment for handling Populoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Populoside, a phenolic glucoside. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Aliquoting (Solid Form) - Chemical-resistant gloves (double-gloved nitrile, neoprene, or butyl rubber)[1][2]- Safety goggles or a face shield worn over safety glasses[2]- Lab coat- N95 or higher rated respirator (if not handled in a certified chemical fume hood)[3]
Handling Solutions of this compound - Chemical-resistant gloves (double-gloved nitrile, neoprene, or butyl rubber)[1][2]- Chemical splash goggles[2]- Lab coat- Work should be performed in a chemical fume hood[1][4]
Spill Cleanup - Chemical-resistant gloves (butyl rubber or neoprene)[2]- Chemical splash goggles and face shield[2]- Chemical-resistant apron or coveralls[2]- Respiratory protection (as determined by the scale of the spill)
Waste Disposal - Chemical-resistant gloves- Safety glasses- Lab coat

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following protocols is mandatory to ensure the safe handling and disposal of this compound.

Protocol for Safe Handling of this compound
  • Pre-Handling Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[4]

    • Ensure a chemical fume hood is certified and functioning correctly.[1][4]

    • Locate the nearest safety shower and eyewash station.[2]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling Solid this compound:

    • All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.[1][4]

    • Use anti-static weighing paper or a weighing boat.

    • Wear double nitrile gloves, a lab coat, and safety goggles.[2]

  • Preparing and Handling this compound Solutions:

    • Prepare solutions within a chemical fume hood.[1][4]

    • Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.[2]

    • Add this compound slowly to the solvent to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.[1]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Protocol for Disposal of this compound Waste
  • Waste Segregation:

    • All this compound waste, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes), and contaminated PPE, must be collected in a dedicated, labeled hazardous waste container.[6] Do not mix with other waste streams.

  • Container Labeling:

    • The hazardous waste container must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.[6]

  • Solid Waste Disposal:

    • Place all contaminated solid waste, such as gloves, weighing paper, and disposable labware, into the designated hazardous waste container.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.[6]

  • Disposal Pickup:

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Visual Workflow and Emergency Plans

To further clarify the procedural flow and emergency preparedness, the following diagrams have been generated.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Read SDS Read SDS Verify Fume Hood Verify Fume Hood Read SDS->Verify Fume Hood Proceed when ready Locate Safety Equipment Locate Safety Equipment Verify Fume Hood->Locate Safety Equipment Proceed when ready Weigh Solid Weigh Solid Locate Safety Equipment->Weigh Solid Proceed when ready Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Post-experiment Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Request Pickup Request Pickup Label Waste Container->Request Pickup

Caption: Workflow for the safe handling of this compound.

Emergency_Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Spill Occurs->Alert Supervisor Seek Medical Attention Seek Medical Attention Spill Occurs->Seek Medical Attention If Exposed Don PPE Don PPE Alert Supervisor->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb Spill Absorb Spill Contain Spill->Absorb Spill Collect Waste Collect Waste Absorb Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Emergency response plan for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.